4-Chloro-6,7-dimethoxy-2-methylquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOWTBCVHATEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440789 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50377-49-6 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS No. 50377-49-6), a key heterocyclic intermediate in medicinal chemistry. The document details its fundamental physicochemical properties, provides validated, step-by-step protocols for its synthesis, and explores its primary chemical reactivity. Emphasis is placed on the causality behind experimental choices and the compound's strategic importance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The narrative is grounded in authoritative references and includes visual diagrams to elucidate synthetic pathways and biological mechanisms of action, ensuring a robust resource for professionals in drug discovery and development.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] Within this class, the 4-anilinoquinazoline framework is a privileged structure, forming the core of several FDA-approved anticancer drugs, including Gefitinib and Erlotinib.[2] These agents function primarily as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]
This compound serves as a pivotal, highly versatile building block for accessing libraries of these potent therapeutic agents. The chlorine atom at the C4 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), which allows for the strategic introduction of various amine-containing side chains to modulate biological activity and target specificity.[4] The dimethoxy groups at the C6 and C7 positions are often crucial for anchoring within the ATP-binding pocket of target kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] The C2-methyl group provides an additional point for structural modification and can influence the molecule's conformation and metabolic stability. This guide offers an in-depth examination of this compound's essential properties and methodologies for its effective use in a research setting.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 50377-49-6 | [6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 238.67 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from analogues |
| Boiling Point | 287 °C | [6] |
| Density | 1.281 g/cm³ | [6] |
| Flash Point | 127 °C | [6] |
| InChIKey | VHTOWTBCVHATEY-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The synthesis is a robust two-stage process commencing from commercially available 2-amino-4,5-dimethoxybenzoic acid. The strategy involves the initial formation of the quinazolinone ring system, followed by chlorination to activate the C4 position.
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one (Precursor)
This protocol is based on the well-established Niementowski quinazolinone synthesis, which involves the acylation of an anthranilic acid followed by cyclization. A common and efficient method is via a benzoxazinone intermediate.
Causality: Acylating the amino group of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride forms the corresponding acetamide. In the presence of excess acetic anhydride at elevated temperatures, this intermediate undergoes intramolecular cyclodehydration to form the more reactive 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one.[5] This benzoxazinone is then readily converted to the desired quinazolinone by reaction with an ammonia source, which is more stable and serves as the direct precursor for chlorination.
Step-by-Step Methodology:
-
Acetylation & Cyclization: To a 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol). Carefully add acetic anhydride (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 3-4 hours. The solid will dissolve, and the reaction progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
-
Formation of Quinazolinone: After cooling the mixture to approximately 80-90 °C, add ammonium acetate (11.7 g, 152 mmol) in one portion.
-
Re-heat the mixture to reflux and maintain for an additional 2 hours to drive the conversion of the benzoxazinone intermediate to the quinazolinone.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Pour the slurry into ice-water (200 mL) and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or isopropanol to remove residual acetic acid.
-
Dry the solid under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a white or off-white powder. The expected yield is typically high (>85%).
Protocol 2: Synthesis of this compound
This step activates the quinazolinone for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.
Causality: The tautomeric equilibrium of the quinazolinone precursor favors the lactam form. However, it can access a lactim form, where the oxygen at C4 behaves like an alcohol. Thionyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack reagent formation), converts this hydroxyl group into a chlorosulfite intermediate, which then eliminates SO₂ and HCl to furnish the desired 4-chloro product. This reaction is highly effective and drives the equilibrium towards the product.
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (5.0 g, 22.7 mmol).
-
Chlorination: Under a fume hood, carefully add thionyl chloride (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 4-6 hours. The reaction should become a clear solution as the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene (2 x 25 mL) and co-evaporate (azeotrope).
-
Isolation: The resulting residue is the crude hydrochloride salt of the product. For many subsequent reactions, this can be used directly. For isolation of the free base, carefully partition the residue between dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (100 mL) with cooling in an ice bath.
-
Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer in vacuo to yield this compound, typically as a light yellow or off-white solid.[2] The yield is generally excellent (>90%).
Key Reactions: Nucleophilic Aromatic Substitution (SNAr)
The paramount reaction of this compound is the SNAr at the C4 position. The electron-withdrawing nature of the quinazoline ring nitrogen atoms makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, most commonly primary or secondary amines.[4]
Protocol 3: General Procedure for N-Arylation
This protocol describes a representative SNAr reaction to synthesize a 4-anilinoquinazoline derivative, a common core structure in kinase inhibitors.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the aromatic ring system. In the subsequent, typically rapid, step, the chloride ion is eliminated, and aromaticity is restored, yielding the final product. The reaction is often carried out in a polar protic solvent like isopropanol or butanol, which can facilitate proton transfers, and may be heated to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, add this compound (1.0 g, 4.19 mmol).
-
Reagent Addition: Add a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents, 4.61 mmol) and a suitable solvent such as isopropanol or 2-ethoxyethanol (20 mL).
-
Reaction: Stir the mixture and heat to reflux. The reaction progress should be monitored by TLC. Typically, reactions run for 2-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrochloride salt of the product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold isopropanol.
-
To obtain the free base, the solid can be suspended in dichloromethane and washed with aqueous sodium bicarbonate solution, followed by drying and evaporation of the organic solvent. Alternatively, the crude product can be purified directly by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Derivatives of this compound are prime candidates for the development of protein kinase inhibitors. The quinazoline scaffold acts as a bioisostere of the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site of kinases like EGFR.
Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of many cancer cells.[5] By blocking the ATP-binding site, inhibitors prevent the autophosphorylation of the kinase, thereby shutting down downstream pro-survival signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.
-
Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and oxidizing agents. Hydrolysis to the corresponding quinazolinone is a potential degradation pathway if exposed to water.[4]
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the principles of medicinal chemistry. Its straightforward and high-yielding synthesis, combined with the predictable and efficient reactivity of the C4-chloro group, makes it an ideal starting point for the exploration of novel kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide serve as a validated foundation for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
-
Acmec Biochemical. (n.d.). This compound, 97%. Retrieved January 11, 2026, from [Link]
- Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
PubChem. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved January 11, 2026, from [Link]
- El-Sayed, M. A., Abdel-Aziz, A. A.-M., & Abdel-Aziz, N. I. (2014). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista de la Sociedad Química de México, 58(3), 259-267.
- Susanto, H., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(10), 2921-2929.
- de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–216.
- Madkour, H. M. F. (2002). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles.
- Singh, S., Crout, D. H. G., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123631, Erlotinib. Retrieved January 11, 2026, from [Link].
- Zhang, X., et al. (2007). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry, 17(4), 218-222.
Sources
- 1. A concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | C11H11NO4 | CID 223000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS No. 50377-49-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key heterocyclic intermediate in medicinal chemistry. With the CAS number 50377-49-6, this compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably in the development of targeted cancer therapies. This document details its physicochemical properties, provides validated protocols for its synthesis and the synthesis of its precursor, and explores its reactivity and applications in drug discovery. The guide is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several approved anticancer drugs, where these groups often play a crucial role in binding to the ATP pocket of target kinases.[1]
The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the 6,7-dimethoxyquinazoline core yields this compound. This modification creates a versatile intermediate where the chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains to modulate biological activity and target specificity.[2]
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 50377-49-6 | - |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 238.67 g/mol | [3] |
| Appearance | - | - |
| Melting Point | 184–186 °C | - |
| Solubility | - | - |
Spectral Data:
-
Infrared (IR) Spectroscopy (KBr): 3003 cm⁻¹ (aromatic C-H), 2984 cm⁻¹ (C-H), 1504 cm⁻¹ (aromatic C=C), 1235 cm⁻¹ (C-O-C), 846 cm⁻¹ (C-Cl).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300MHz, (CD₃)₂SO): δ = 7.34 (s, 1H, H-5), 7.25 (s, 1H, H-8), 4.04 (s, 6H, OCH₃), 2.79 (s, 3H, CH₃).
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the quinazolinone core, followed by chlorination.
Synthesis of the Precursor: 3H-6,7-dimethoxy-2-methylquinazolin-4-one
The key precursor for the target molecule is 3H-6,7-dimethoxy-2-methylquinazolin-4-one. A common and effective method for the synthesis of the quinazolinone ring system involves the condensation of an anthranilic acid derivative with an appropriate cyclizing agent. For the introduction of the 2-methyl group, acetic anhydride is a suitable reagent.
Protocol 1: Synthesis of 3H-6,7-dimethoxy-2-methylquinazolin-4-one
-
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and acetic anhydride (excess, e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of pyridine can be added.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to quench the excess acetic anhydride. This step should be performed in a fume hood as it is exothermic and produces acetic acid.
-
The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel.
-
Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3H-6,7-dimethoxy-2-methylquinazolin-4-one.
-
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both the reactant to introduce the acetyl group (which becomes the 2-methyl and 4-oxo groups) and as the solvent.
-
Reflux Conditions: Provide the necessary thermal energy to drive the cyclization reaction to completion.
-
Pyridine: Can act as a nucleophilic catalyst to accelerate the acylation of the amino group.
-
Water Quench: Is a necessary step to hydrolyze the highly reactive excess acetic anhydride and to precipitate the less water-soluble product.
Chlorination to Yield this compound
The final step in the synthesis is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this purpose.
Protocol 2: Synthesis of this compound
-
Materials:
-
3H-6,7-dimethoxy-2-methylquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask, suspend 3H-6,7-dimethoxy-2-methylquinazolin-4-one (1 equivalent) in thionyl chloride (excess). This reaction should be performed in a well-ventilated fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension.
-
Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene and co-evaporate to remove the last traces of thionyl chloride.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Self-Validating System and Trustworthiness:
-
Excess Thionyl Chloride: Ensures the complete conversion of the quinazolinone to the chloroquinazoline.
-
Catalytic DMF: Facilitates the chlorination reaction through the formation of the Vilsmeier-Haack reagent in situ.
-
Anhydrous Conditions: Thionyl chloride is highly reactive with water, so maintaining a dry environment is crucial for a successful reaction.
-
Aqueous Work-up: The washing steps are essential to remove inorganic byproducts and unreacted reagents, leading to a purer final product.
Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most important reaction of this compound is the nucleophilic aromatic substitution of the chlorine atom at the 4-position. This reaction is the cornerstone of its utility in drug discovery, allowing for the introduction of a wide variety of amine-containing side chains.[2]
General Reaction Scheme:
Caption: General SNAr reaction of this compound.
Causality of Reaction Conditions:
-
Nucleophile: The nature of the amine (aliphatic or aromatic) will influence its nucleophilicity and the reaction conditions required.
-
Solvent: Polar aprotic solvents such as isopropanol, ethanol, or DMF are typically used to facilitate the reaction.
-
Base: An acid scavenger, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), is often added to neutralize the HCl generated during the reaction.
-
Temperature: Heating is usually required to drive the reaction to completion in a reasonable timeframe.
Applications in Drug Discovery and Development
The 4-chloro-6,7-dimethoxyquinazoline scaffold is a key component in numerous potent and selective kinase inhibitors.[4] The 2-methyl group in this compound can provide additional steric and electronic properties that can be exploited in drug design to fine-tune binding affinity and selectivity for the target kinase.
Tyrosine Kinase Inhibitors in Oncology
Derivatives of 4-anilinoquinazolines are well-established as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By blocking the ATP binding site of these kinases, 4-anilinoquinazoline derivatives can inhibit their activity and halt tumor growth.
Caption: Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.
The versatility of the SNAr reaction with this compound allows for the synthesis of large libraries of compounds with diverse substitutions on the aniline ring. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant biological activity. Its straightforward synthesis and the reactivity of the 4-chloro substituent make it an attractive starting material for the development of novel therapeutics, particularly in the field of oncology. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
-
Supporting information: - The Royal Society of Chemistry. (URL: [Link])
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (URL: [Link])
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline - the NIST WebBook. (URL: [Link])
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (URL: [Link])
-
4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. (URL: [Link])
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. (URL: [Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (URL: [Link])
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline - the NIST WebBook. (URL: [Link])
-
Translational Oncology - Semantic Scholar. (URL: [Link])
Sources
An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical properties, outlines a robust synthesis protocol, and provides a thorough characterization using various analytical techniques. Furthermore, it delves into the critical role of this compound as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The guide explores the structure-activity relationships of its derivatives and presents quantitative data on their biological activities. Detailed experimental procedures, data tables, and pathway diagrams are included to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Quinazoline Scaffold in Modern Drug Design
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in medicinal chemistry. The 6,7-dimethoxyquinazoline framework, in particular, is a key pharmacophore in a number of clinically successful anticancer drugs. The introduction of a chlorine atom at the 4-position creates a highly reactive and versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline, which readily undergoes nucleophilic aromatic substitution. This allows for the facile introduction of a diverse array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The addition of a methyl group at the 2-position of this scaffold, yielding this compound, further modulates the electronic and steric properties of the molecule. This can influence its binding affinity and selectivity for target proteins, offering a valuable tool for fine-tuning the pharmacological profile of drug candidates. This guide will focus specifically on the synthesis, properties, and applications of this 2-methylated quinazoline derivative.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 50377-49-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 238.67 g/mol | [3] |
| Appearance | Light yellow powder | N/A |
| Melting Point | 184–186 °C | [5] |
| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in ethanol. | N/A |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Expected signals include those for the aromatic carbons, the methoxy carbons, and the C2-methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound include:
-
~3000 cm⁻¹ (aromatic C-H stretch)
-
~2980 cm⁻¹ (aliphatic C-H stretch)
-
~1500 cm⁻¹ (aromatic C=C stretch)
-
~1235 cm⁻¹ (C-O-C stretch of methoxy groups)
-
~850 cm⁻¹ (C-Cl stretch)[5]
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 238, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]+ at approximately one-third the intensity of the [M]+ peak). The mass spectrum of the non-methylated analogue shows a positive electrospray ionization (ESI) signal at m/z 225 [M-H]⁺.[6]
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-amino-4,5-dimethoxybenzoic acid. The first step is the formation of the quinazolinone ring, followed by chlorination at the 4-position.
A [label="2-Amino-4,5-dimethoxybenzoic Acid"]; B [label="2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one"]; C [label="this compound"];
A -> B [label=" Thioacetamide,\n Fusion"]; B -> C [label=" Thionyl Chloride (SOCl₂),\n DMF (cat.), Reflux"]; }
Synthetic pathway for this compound.
Step 1: Synthesis of 2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with thioacetamide via fusion to form the quinazolinone ring.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Thioacetamide
-
Round-bottom flask
-
Heating mantle
-
Condenser
Protocol:
-
Combine equimolar amounts of 2-amino-4,5-dimethoxybenzoic acid and thioacetamide in a round-bottom flask.
-
Heat the mixture under reflux conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, 2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one, can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
The second step is the chlorination of the quinazolinone intermediate using thionyl chloride.
Materials:
-
2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Protocol:
-
In a dry round-bottom flask, suspend 2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (excess).[5]
-
Add a catalytic amount of DMF dropwise to the suspension.[5]
-
Heat the reaction mixture to reflux for 3-6 hours, until a clear solution is obtained. Monitor the reaction by TLC.[5]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield this compound as a solid.[6] The reported yield for this reaction is 91%.[5]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a valuable building block for the synthesis of potent kinase inhibitors. The chlorine atom at the 4-position is a good leaving group, readily displaced by nucleophiles such as anilines. This nucleophilic aromatic substitution reaction is the cornerstone for creating a library of 4-anilinoquinazoline derivatives.
A [label="4-Chloro-6,7-dimethoxy-\n2-methylquinazoline"]; B [label="Substituted Anilines"]; C [label="4-Anilino-6,7-dimethoxy-\n2-methylquinazoline Derivatives"]; D [label="Biological Screening\n(e.g., Kinase Assays)"]; E [label="Lead Compound"];
A -> C; B -> C [label=" Nucleophilic Aromatic\n Substitution"]; C -> D; D -> E [label=" Hit Identification\n & Optimization"]; }
General workflow for developing kinase inhibitors.
Many of these derivatives have shown significant activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
Targeting Tyrosine Kinases in Cancer
Several clinically important tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are based on the 4-anilino-6,7-dimethoxyquinazoline scaffold. These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. The 6,7-dimethoxy groups are crucial for binding to the ATP pocket of the target kinase.
The introduction of a methyl group at the C2 position can influence the binding affinity and selectivity of these inhibitors. While extensive SAR studies on 2-methylated derivatives are not as widely published as their non-methylated counterparts, the general principles of quinazoline-based kinase inhibition apply. The anilino moiety at the 4-position typically occupies a hydrophobic pocket in the kinase domain, and substitutions on this aniline ring are critical for modulating potency and selectivity.
Biological Activity of 4-Anilino-2-methylquinazoline Derivatives
While specific IC₅₀ values for a wide range of 4-anilino derivatives of this compound are not extensively compiled in a single source, studies on related 4-anilinoquinazoline derivatives demonstrate potent inhibition of various kinases. For instance, certain 4-anilinoquinazoline derivatives have shown significant anti-proliferative activity against cancer cell lines. One study reported a 4-anilinoquinazoline derivative with an IC₅₀ of 0.0032 μM against EGFR.[2] Another study on 4-anilinoquinazolines as c-myc G-quadruplex ligands showed that these compounds could effectively down-regulate the transcription and expression of the c-myc oncogene and inhibit the proliferation of Hela cells.[1]
Derivatives of the 4-anilino-6,7-dimethoxy quinazoline scaffold have also been investigated as potential anti-angiogenic agents.[7][8] One such derivative demonstrated potent antitumor and anti-angiogenic effects in a tumor model, highlighting the therapeutic potential of this chemical class.[7][8]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis and the reactivity of the 4-chloro group make it an ideal scaffold for combinatorial chemistry and the development of targeted therapeutics. The proven success of the quinazoline core in clinically approved kinase inhibitors underscores the continued importance of this heterocyclic system in drug discovery. Further exploration of derivatives based on the 2-methylated scaffold holds promise for the development of novel and more selective therapeutic agents.
References
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. Retrieved from [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). Acelynn Biotech. Retrieved from [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). NCBI. Retrieved from [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (n.d.). UKM. Retrieved from [Link]
-
How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? (2020). ResearchGate. Retrieved from [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (2025). Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]
-
4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. (n.d.). PubChem. Retrieved from [Link]
-
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Spectral Information. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
A Comprehensive Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. While the query specified 4-Chloro-6,7-dimethoxy-2-methylquinazoline, the vast body of scientific literature and its pivotal role in blockbuster pharmaceuticals centers on its non-methylated analogue, 4-Chloro-6,7-dimethoxyquinazoline . This guide will, therefore, focus on this foundational molecule, a critical intermediate whose versatile reactivity has paved the way for the development of life-saving targeted therapies, particularly in oncology.[1]
Derivatives of 4-Chloro-6,7-dimethoxyquinazoline are renowned for their potent inhibitory activity against protein kinases, enzymes that are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. The strategic placement of the chlorine atom at the 4-position renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient handle for introducing diverse functionalities and synthesizing extensive libraries of bioactive compounds.[2] This guide offers an in-depth exploration of its synthesis, core reactivity, analytical characterization, and its transformative applications in drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. 4-Chloro-6,7-dimethoxyquinazoline is a white to light-yellow crystalline powder.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-6,7-dimethoxyquinazoline | [4] |
| CAS Number | 13790-39-1 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.64 g/mol | [4] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | [4] |
| InChI Key | LLLHRNQLGUOJHP-UHFFFAOYSA-N | [4] |
| Melting Point | 183 - 190 °C | [3] |
| Appearance | White to light yellow powder/crystal |
Synthesis and Mechanism
The most prevalent and efficient synthesis of 4-chloro-6,7-dimethoxyquinazoline involves the chlorination of its precursor, 6,7-dimethoxyquinazolin-4(3H)-one. The choice of chlorinating agent is critical for achieving high yield and purity. While phosphorus oxychloride (POCl₃) can be used, thionyl chloride (SOCl₂) often provides superior results, minimizing byproducts.[5]
Synthetic Workflow
The synthesis is typically a two-step process starting from 4,5-dimethoxy-2-aminobenzoic acid.
Caption: General two-step synthesis of 4-Chloro-6,7-dimethoxyquinazoline.
Detailed Experimental Protocol: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one
This protocol describes the conversion of the quinazolinone precursor to the final chlorinated product, a method adapted from established procedures.[6][7]
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)
-
Thionyl chloride (SOCl₂) (200 mL)
-
N,N-dimethylformamide (DMF) (0.2 mL, catalytic)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (500 mL), reflux condenser, heating mantle, rotary evaporator
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).[6][7]
-
Catalyst Addition: To this suspension, add a catalytic amount of DMF (0.2 mL) dropwise. The DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.
-
Chlorination: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup - Thionyl Chloride Removal: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[6][7] To ensure complete removal, add toluene (2 x 50 mL) and co-evaporate (azeotrope) to remove the final traces.[7]
-
Extraction: Dissolve the resulting residue in dichloromethane (550 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) to neutralize any remaining acid, followed by brine (1 x 250 mL).[7]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. This typically yields the product as a white or light-yellow solid with high purity (yields up to 98% have been reported).[7]
Chemical Reactivity: The SNAr Gateway
The chemical utility of 4-chloro-6,7-dimethoxyquinazoline is dominated by the high reactivity of the C4-Cl bond towards nucleophiles. The electron-withdrawing effect of the quinazoline ring nitrogen atoms activates the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][8]
This reactivity is the key to its role as a versatile intermediate. The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to forge a new carbon-nitrogen bond. This reaction forms the basis for synthesizing a multitude of 4-anilino-6,7-dimethoxyquinazoline derivatives, which are central to the development of kinase inhibitors.[1][2]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Factors influencing the SNAr reaction include the nucleophilicity of the amine, the choice of solvent (polar aprotic solvents like isopropanol are often preferred), and the reaction temperature.[2] A common challenge is the hydrolysis of the starting material if water is present, leading to the formation of 6,7-dimethoxyquinazolin-4-ol as a byproduct.[2]
Applications in Drug Discovery: Building Kinase Inhibitors
4-Chloro-6,7-dimethoxyquinazoline is not a therapeutic agent itself but rather a pivotal building block for creating them. Its most significant application is in the synthesis of Tyrosine Kinase Inhibitors (TKIs), a class of targeted cancer therapies.[6] Drugs such as Gefitinib, Erlotinib, and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and other kinases, all utilize this core scaffold.[1][6]
The general workflow involves reacting 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline via the SNAr reaction to install the side chain responsible for binding to the ATP pocket of the target kinase.[6]
Caption: Workflow for developing kinase inhibitors from the core intermediate.
This modular synthesis allows for the rapid generation of diverse derivatives, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[1] Beyond oncology, derivatives have been investigated for anti-inflammatory and even potential anti-Alzheimer's properties.[9]
Analytical Characterization
The identity and purity of 4-chloro-6,7-dimethoxyquinazoline and its derivatives are confirmed using a standard suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides characteristic signals for the protons on the quinazoline ring and the methoxy groups. A typical ¹H-NMR spectrum in DMSO-d₆ shows singlets for the aromatic protons around 7.3-8.9 ppm and singlets for the two methoxy groups around 4.0 ppm.[7] ¹³C-NMR is used to confirm the carbon skeleton.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ ion.[7][10]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify characteristic functional groups present in the molecule.[4][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-chloro-6,7-dimethoxyquinazoline.
Hazard Identification (GHS Classification):
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[4][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice.[11][12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
Conclusion
4-Chloro-6,7-dimethoxyquinazoline stands as a testament to the power of heterocyclic chemistry in modern medicine. Its straightforward synthesis and, most importantly, the predictable and efficient reactivity of its C4-chloro group, have made it an indispensable tool for drug discovery. It provides a robust and versatile platform for constructing complex molecular architectures, leading directly to the development of targeted therapies that have reshaped the treatment of cancer. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for a host of diseases, underscoring its enduring importance to researchers and drug development professionals.
References
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. Benchchem.
- 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. PubChem.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Benchchem.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. Guidechem.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.
- 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. Benchchem.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
- reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. Benchchem.
- 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1. Tokyo Chemical Industry (India) Pvt. Ltd..
- Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB).
- 4-Chloro-6,7-dimethoxyquinazoline. Chem-Impex.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- (PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4. Sigma-Aldrich.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
- 4-chloro-6,7-dimethoxyquinoline | 35654-56-9. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a pivotal heterocyclic intermediate in the field of medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into the mechanistic details of its synthesis and analytical validation. The document elucidates the compound's critical role as a versatile building block for the creation of targeted therapeutics, particularly potent kinase inhibitors. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their work.
Core Physicochemical Properties
This compound is a substituted quinazoline derivative valued for its specific reactivity profile. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, making it a cornerstone for building diverse molecular libraries.
| Property | Value | Source |
| Molecular Weight | 238.67 g/mol | [1] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |
| CAS Number | 50377-49-6 | [1] |
| Appearance | Typically a light yellow or off-white powder/solid | [2] |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with a suitable anthranilic acid derivative and proceeds through cyclization and subsequent chlorination.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
This initial step involves the cyclization of an appropriately substituted anthranilic acid with an acetylating agent. The use of 2-amino-4,5-dimethoxybenzoic acid is foundational.
-
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzoic acid in pyridine.
-
Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water to remove residual pyridine, and dry under vacuum.
-
Causality Explanation: Acetic anhydride serves as the source for the C2-methyl group and the carbonyl carbon of the quinazolinone ring. The reaction proceeds via an initial N-acetylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic quinazolinone core.
Step 2: Chlorination to this compound
This crucial step converts the hydroxyl group of the quinazolin-4-one tautomer into a chloro group, activating the molecule for subsequent reactions.
-
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one (from Step 1)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
In a dry flask equipped with a reflux condenser, suspend the quinazolinone from Step 1 in an excess of thionyl chloride.
-
Add a catalytic amount of DMF dropwise. This often initiates the reaction, evidenced by gas evolution.
-
Heat the mixture to reflux and maintain for 4-6 hours.[3][4] The solution should become clear as the starting material is converted.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene and co-evaporate (azeotrope) to remove the final traces of thionyl chloride.[4][5]
-
Dissolve the resulting residue in dichloromethane and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[4][5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product.
-
Causality Explanation: Thionyl chloride is a highly effective chlorinating agent for converting the amide/enol tautomer of the quinazolinone into the desired 4-chloro derivative. The catalytic amount of DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that facilitates the chlorination. Using an excess of the chlorinating agent also serves as the reaction solvent.[3]
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Analytical Validation System
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms the molecular structure and quantifies its purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is standard. The product should appear as a single, sharp peak.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. Using positive electrospray ionization (ESI+), the expected molecular ion peak [M+H]⁺ would be observed at m/z 239.67.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unambiguous structural fingerprint. The expected spectrum for this compound in a solvent like CDCl₃ would show:
-
A singlet for the C2-methyl protons (~2.5-2.8 ppm).
-
Two distinct singlets for the two methoxy group protons (~3.9-4.1 ppm).
-
Two singlets for the aromatic protons on the quinazoline ring.
-
¹³C NMR and DEPT experiments can further confirm the carbon skeleton.
-
Application in Drug Discovery: A Versatile Intermediate
The true value of this compound lies in its role as a versatile intermediate in drug discovery. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various side chains, most commonly substituted anilines.[6] This strategy has been exceptionally successful in the development of kinase inhibitors.[2]
This modular approach enables the creation of large libraries of compounds where the quinazoline core acts as a scaffold anchoring the molecule in the target protein, while the substituted side chain can be modified to optimize potency, selectivity, and pharmacokinetic properties.
General Drug Discovery Workflow
Caption: Drug discovery workflow starting from the quinazoline intermediate.
Biological Context: Targeting Tyrosine Kinase Signaling
Derivatives of the 4-anilino-6,7-dimethoxyquinazoline scaffold are renowned for their potent inhibitory activity against protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a critical signaling protein that, when dysregulated or mutated, can drive the proliferation, survival, and metastasis of cancer cells.[7]
These inhibitors function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain of the receptor. The 6,7-dimethoxy groups are crucial for anchoring the molecule within this ATP pocket.[5] By blocking ATP binding, the inhibitor prevents the autophosphorylation and subsequent activation of the kinase, thereby shutting down the downstream signaling cascades that promote tumor growth.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if ingested or inhaled.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Respiratory Irritation | H335: May cause respiratory irritation |
(Data sourced from[1])
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8] Avoid breathing dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] If swallowed or if irritation persists, seek immediate medical attention.[8]
Conclusion
This compound represents more than just a chemical compound; it is a testament to the power of scaffold-based drug design. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable asset for medicinal chemists. Its role as a precursor to life-saving kinase inhibitors highlights the profound impact that a single, versatile intermediate can have in the ongoing development of targeted therapies for diseases like cancer. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any research professional seeking to unlock its full potential.
References
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Benchchem.
- This compound. Achmem.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. FAQ - Guidechem.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. Benchchem.
- 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. PubChem.
- 4-Chloro-6,7-dimethoxyquinazoline | Biochemical Reagent. MedChemExpress.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook.
- 4-Chloro-6,7-dimethoxyquinazoline. Chem-Impex.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline. European Directorate for the Quality of Medicines & HealthCare.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.
- 50377-49-6(this compound) Product Description. ChemicalBook.
- 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
- SAFETY DATA SHEET. Fisher Scientific.
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS NO : 23680-84-4). Scimplify.
- Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
Sources
- 1. achmem.com [achmem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS No. 50377-49-6). This key heterocyclic compound serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the realm of oncology and drug discovery. This document delves into the core characteristics of the molecule, detailed synthetic protocols, its chemical reactivity, and its strategic importance in the development of targeted therapeutics. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The quinazoline core, a fusion of a pyrimidine and a benzene ring, is a recognized privileged structure, meaning it can serve as a versatile template for the development of ligands for various biological targets.[2] The strategic introduction of various substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Among the vast library of quinazoline derivatives, this compound stands out as a crucial building block. The chlorine atom at the 4-position is a key reactive handle, highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups.[3][4] The dimethoxy groups at the 6- and 7-positions are known to be important for the binding of these molecules to the ATP pocket of various protein kinases.[5] Furthermore, the methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing its selectivity and potency towards specific biological targets.[6]
This guide will provide an in-depth exploration of the title compound, offering both foundational knowledge and practical insights for its application in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50377-49-6 | [7][8] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [8] |
| Molecular Weight | 238.67 g/mol | [8] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Data not available | |
| Boiling Point | 287 °C | [6] |
| Density | 1.281 g/cm³ | [6] |
| Flash Point | 127 °C | [6] |
| Solubility | Data not available | |
| Storage | 2-8°C, under an inert atmosphere | [8] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy groups, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinazoline ring. The two methoxy groups would likely appear as sharp singlets, and the methyl group at the 2-position would also be a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl bond, C=N and C=C bonds of the quinazoline ring, and the C-O bonds of the methoxy groups.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could also provide valuable structural information. For the closely related 4-Chloro-6,7-dimethoxyquinazoline, a mass spectrum showed a peak at m/z 225 (M-H)⁺.[9]
Chemical Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. While a specific detailed protocol for the 2-methyl derivative was not found, a general and adaptable synthetic strategy can be outlined based on the synthesis of the analogous 4-Chloro-6,7-dimethoxyquinazoline.[5][10] The key steps involve the construction of the quinazolinone core followed by chlorination.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
A plausible route to the 2-methyl-substituted quinazolinone precursor involves the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with a reagent that provides the 2-methyl group, such as acetamidine or a combination of acetic anhydride and an ammonia source.
Materials:
-
4,5-Dimethoxy-2-aminobenzoic acid
-
Acetamidine hydrochloride
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add 4,5-dimethoxy-2-aminobenzoic acid and acetamidine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
The chlorination of the quinazolinone is a critical step to introduce the reactive chloro group at the 4-position. Thionyl chloride is a commonly used and effective chlorinating agent for this transformation.[10]
Materials:
-
6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Carefully add a catalytic amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene and co-evaporate to remove residual thionyl chloride (azeotropic removal).
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon atom, which is activated by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the chloro substituent at this position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful reaction of 4-chloroquinazolines is their reaction with a wide variety of nucleophiles.[3] This reaction proceeds via a Meisenheimer-like intermediate. The regioselectivity of this reaction is highly favored at the C4 position over the C2 position, a phenomenon that has been supported by both experimental evidence and theoretical calculations.[3] DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[3]
Caption: General mechanism for the SNAr reaction of 4-chloroquinazolines.
Common nucleophiles used in these reactions include:
-
Anilines and other aromatic amines
-
Aliphatic primary and secondary amines
-
Alcohols and phenols
-
Thiols
This high reactivity and regioselectivity make this compound a versatile precursor for generating large libraries of substituted quinazolines for structure-activity relationship (SAR) studies.
Stability
This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8] It is sensitive to moisture and strong oxidizing agents.
Applications in Drug Discovery and Development
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1] Several clinically approved drugs, such as gefitinib and erlotinib, feature this core structure and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4][5]
The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, as these groups can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[11] The introduction of a methyl group at the 2-position of the quinazoline ring can have several effects:
-
Steric Influence: The methyl group can introduce steric bulk that may enhance binding to the target protein or, conversely, prevent binding to off-target kinases, thereby improving selectivity.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic properties of the quinazoline ring system, which may influence its reactivity and binding affinity.
-
Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, potentially leading to improved pharmacokinetic properties.
Derivatives of this compound are actively being investigated for their potential as:
-
Anticancer Agents: Primarily as inhibitors of various tyrosine kinases involved in cell signaling pathways that are dysregulated in cancer.[2][6][12]
-
Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling cascades.
-
Other Therapeutic Areas: The versatility of the quinazoline scaffold allows for its exploration in a wide range of diseases.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in modern medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with the predictable and efficient reactivity of the 4-chloro substituent, make it an ideal starting material for the synthesis of diverse libraries of potential drug candidates. The quinazoline scaffold, particularly with the 6,7-dimethoxy and 2-methyl substitution pattern, holds significant promise for the development of novel and effective therapies, especially in the field of oncology. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary information to effectively utilize this important chemical entity in their research endeavors.
References
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
- Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 9(29), 16481-16490.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(10), 2296.
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
- Khabnadideh, S., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Pharmaceutical Chemistry Journal, 44, 687-690.
-
ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
- da Silva, A. C., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 216-224.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(24), 15682.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). This compound,97%. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
- Sarg, M., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. International Journal of Organic Chemistry, 4, 15-28.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 7. 50377-49-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. achmem.com [achmem.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
Navigating the Labyrinth of Solubility: A Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document furnishes a robust framework for understanding, estimating, and experimentally determining its solubility. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers engaged in the development of novel therapeutics.
Introduction: The Quinazoline Scaffold and the Imperative of Solubility
Quinazoline derivatives are a cornerstone in modern pharmacology, forming the structural core of a multitude of therapeutic agents with diverse biological activities. This compound, with its strategic substitutions, presents a promising scaffold for the design of targeted therapies. However, the journey from a promising molecule to a viable drug candidate is fraught with challenges, paramount among which is solubility. A compound's solubility profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical determinant of its bioavailability and therapeutic efficacy.
This guide will navigate the theoretical underpinnings of solubility, provide estimated physicochemical properties of this compound, and offer detailed protocols for its empirical solubility determination.
Physicochemical Profile and Estimated Aqueous Solubility
A comprehensive understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. Due to the limited availability of experimental data for this compound, we turn to computational methods and data from closely related analogs to build a predictive profile.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound (CAS: 50377-49-6) and its close structural analogs. The values for the target compound are predicted, while the data for the analogs are experimentally derived and serve as a valuable reference.
| Property | This compound (Predicted/Inferred) | 4-Chloro-6,7-dimethoxyquinazoline[1][2] | 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
| Molecular Formula | C₁₁H₁₁ClN₂O₂[3] | C₁₀H₉ClN₂O₂ | C₁₀H₁₀ClN₃O₂ |
| Molecular Weight | 238.67 g/mol [3] | 224.65 g/mol | 239.66 g/mol |
| Melting Point (°C) | ~190 - 210 (Estimated) | 184 - 188 | 262 - 268 (dec.) |
| logP (Predicted) | 2.9 | 2.4 | 1.8 |
Note: The melting point for this compound is an estimation based on the melting points of its structural analogs. The logP value is a computational prediction.
Theoretical Aqueous Solubility Estimation using the General Solubility Equation (GSE)
The General Solubility Equation (GSE) is a powerful tool for estimating the aqueous solubility of a compound based on its melting point and octanol-water partition coefficient (logP). The equation is as follows:
LogS = 0.5 - 0.01(MP - 25) - LogP
Where:
-
LogS is the logarithm of the molar solubility.
-
MP is the melting point in degrees Celsius.
-
LogP is the octanol-water partition coefficient.
Using our estimated melting point of 200°C and a predicted logP of 2.9 for this compound, we can estimate its aqueous solubility:
LogS = 0.5 - 0.01(200 - 25) - 2.9 LogS = 0.5 - 1.75 - 2.9 LogS = -4.15
This corresponds to a molar solubility of approximately 7.08 x 10⁻⁵ M , or 16.9 µg/mL . This low estimated aqueous solubility underscores the importance of careful solvent selection and formulation strategies in any drug development program involving this compound.
Factors Influencing the Solubility of Quinazoline Derivatives
The solubility of quinazoline derivatives is a multifactorial property governed by both the intrinsic characteristics of the molecule and the external environment.
-
Crystal Lattice Energy : The high melting points observed for many quinazoline derivatives, including our target compound's analogs, suggest strong intermolecular forces in the solid state.[1] This high crystal lattice energy must be overcome for the solute to dissolve, leading to lower solubility.
-
Solvent Polarity : As a general principle, "like dissolves like." The heterocyclic nature of the quinazoline core introduces some polarity, but the overall molecule is largely nonpolar. Therefore, it is expected to exhibit higher solubility in organic solvents compared to water. Studies on related quinazolines have shown that solvents like N,N-dimethylformamide (DMF) can be effective.
-
Temperature : The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This can be a useful parameter to manipulate during experimental procedures.
-
pH : The presence of basic nitrogen atoms in the quinazoline ring means that the solubility of its derivatives can be pH-dependent. In acidic conditions, these nitrogens can become protonated, leading to increased aqueous solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limitations of theoretical predictions, empirical determination of solubility is crucial for accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, DMF)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Protocol:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for the shake-flask solubility determination method.
Practical Considerations for Handling Poorly Soluble Quinazolines
For many in vitro and in vivo applications, overcoming the challenge of poor aqueous solubility is a primary concern. Here are some field-proven insights:
-
Stock Solutions in Organic Solvents: For in vitro assays, it is common practice to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol) or non-ionic surfactants to aqueous buffers can enhance the solubility of hydrophobic compounds.
-
pH Adjustment: As previously discussed, for weakly basic quinazolines, lowering the pH of the aqueous medium can significantly improve solubility.
-
Formulation Strategies: In a drug development context, various formulation strategies such as micronization, solid dispersions, and complexation with cyclodextrins can be employed to enhance the dissolution rate and bioavailability of poorly soluble compounds.
Conclusion: A Path Forward in Quinazoline Research
While a definitive, experimentally determined solubility profile for this compound remains to be fully elucidated in the public domain, this guide provides a comprehensive framework for researchers. By understanding the underlying principles of solubility, utilizing predictive models, and employing robust experimental techniques, scientists can effectively navigate the challenges associated with this promising class of compounds. The methodologies and insights presented herein are intended to empower researchers to generate the critical data needed to advance their drug discovery and development programs.
References
-
Chem-Impex. 4-Chloro-6,7-dimethoxyquinazoline. [Link]
-
Acmec Biochemical. This compound,97%. [Link]
-
Aishelab. This compound. [Link]
-
Molbase. This compound. [Link]
-
ACE Biolabs. This compound. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]
-
ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
-
NBINNO. 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Specifications and Applications. [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
ResearchGate. Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectral data for 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key intermediate in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from the closely related analog, 4-Chloro-6,7-dimethoxyquinazoline, and established principles of spectroscopic interpretation for quinazoline derivatives. This approach offers a robust framework for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound is a substituted quinazoline with a molecular formula of C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol . The structural features, including the heterocyclic quinazoline core, the electron-donating dimethoxy groups, the electron-withdrawing chlorine atom, and the methyl group at the 2-position, all contribute to a unique spectral signature. Understanding these contributions is paramount for accurate structural elucidation.
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Diagram of the Molecular Structure of this compound
Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on data from its non-methylated analog and known substituent effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-5 | ~7.3-7.5 | Singlet | 1H | Located on the benzene ring, deshielded by the aromatic system. Appears as a singlet due to the lack of adjacent protons. |
| H-8 | ~7.1-7.3 | Singlet | 1H | Also on the benzene ring, shielded relative to H-5. Appears as a singlet. |
| OCH₃ (C6) | ~4.0 | Singlet | 3H | Protons of the methoxy group at position 6. |
| OCH₃ (C7) | ~4.0 | Singlet | 3H | Protons of the methoxy group at position 7, likely with a very similar chemical shift to the C6-methoxy group. |
| CH₃ (C2) | ~2.5-2.7 | Singlet | 3H | The methyl group at the 2-position is attached to an sp² carbon of the heterocyclic ring, resulting in a downfield shift compared to an aliphatic methyl group. |
Causality behind Predictions: The predicted chemical shifts are extrapolated from the known data for 4-Chloro-6,7-dimethoxyquinazoline, which shows aromatic protons at 7.42 and 7.37 ppm and methoxy protons at 4.00 and 3.98 ppm[1]. The introduction of a methyl group at the 2-position is expected to have a minor electronic effect on the aromatic protons. The methyl protons themselves are predicted to appear in the range typical for a methyl group attached to an aromatic-like system[2].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~160-165 | The carbon bearing the methyl group, significantly deshielded due to its position in the heterocyclic ring and attachment to two nitrogen atoms. |
| C4 | ~155-160 | The carbon attached to the chlorine atom, deshielded by the electronegative halogen and the adjacent nitrogen. |
| C4a | ~105-110 | A quaternary carbon in the benzene ring. |
| C5 | ~100-105 | Aromatic carbon shielded by the methoxy group at C6. |
| C6 | ~150-155 | Aromatic carbon attached to a methoxy group, deshielded. |
| C7 | ~155-160 | Aromatic carbon attached to a methoxy group, deshielded. |
| C8 | ~105-110 | Aromatic carbon shielded by the adjacent nitrogen. |
| C8a | ~150-155 | A quaternary carbon in the heterocyclic ring. |
| OCH₃ (C6) | ~56 | Typical chemical shift for methoxy carbons. |
| OCH₃ (C7) | ~56 | Typical chemical shift for methoxy carbons. |
| CH₃ (C2) | ~20-25 | Typical chemical shift for a methyl group on an aromatic ring. |
Causality behind Predictions: The chemical shifts are estimated based on general values for substituted quinazolines and the known effects of substituents on aromatic and heterocyclic rings. The presence of electron-donating methoxy groups and the electron-withdrawing chlorine atom, along with the nitrogen atoms in the quinazoline ring, significantly influences the electronic distribution and thus the carbon chemical shifts.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050-3100 | Aromatic C-H stretch | Medium-Weak |
| 2950-3000 | Aliphatic C-H stretch (methyl) | Medium |
| 1610-1630 | C=N stretch (quinazoline ring) | Strong |
| 1570-1590 | C=C stretch (aromatic ring) | Strong |
| 1450-1500 | Aromatic ring skeletal vibrations | Medium |
| 1250-1300 | Aryl-O stretch (asymmetric) | Strong |
| 1000-1100 | Aryl-O stretch (symmetric) | Strong |
| 800-850 | C-Cl stretch | Medium-Strong |
| 700-800 | C-H out-of-plane bending | Strong |
Causality behind Predictions: The predicted IR bands are based on the characteristic absorptions of substituted quinazolines and the functional groups present in the molecule. The quinazoline ring system typically shows strong absorptions for C=N and C=C stretching vibrations[3]. The dimethoxy groups will give rise to strong C-O stretching bands, and the chloro-substituent will have a characteristic absorption in the lower wavenumber region.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 238, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 240 with an intensity of approximately one-third of the molecular ion peak will be observed.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A fragment ion at m/z 223 (M-15) is likely, resulting from the loss of a methyl radical from one of the methoxy groups.
-
Loss of a chlorine radical (•Cl): A fragment ion at m/z 203 (M-35) could be observed.
-
Loss of formaldehyde (CH₂O): A fragment at m/z 208 (M-30) from the loss of formaldehyde from a methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of HCl: A fragment at m/z 202 (M-36) is also possible.
-
Diagram of a Predicted Mass Spectrometry Fragmentation Pathway
A simplified predicted fragmentation pathway.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like the target compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ at m/z 239) and its isotopic pattern.
-
If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the resulting fragment ions to confirm the structure.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a multi-step process that integrates data from all three spectroscopic techniques.
Diagram of the Integrated Analysis Workflow
Workflow for the characterization of the target compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from a close structural analog and fundamental spectroscopic principles, a comprehensive and scientifically sound framework for the characterization of this important molecule is established. The provided experimental protocols offer practical guidance for researchers in obtaining high-quality spectral data. This integrated approach ensures a high degree of confidence in the structural assignment of synthesized quinazoline derivatives, which is a critical step in the drug discovery and development process.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information: -. Retrieved from [Link]
- Achmatowicz, M. M., et al. (2013). 2-Methyl-4-phenyl-3,4-dihydroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1798.
-
Asokan, K., et al. (2022). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem. Retrieved from [Link]
- Pop, I. O., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4239.
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Retrieved from [Link]
- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
- Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838.
-
Singh, S., et al. (2020). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. Retrieved from [Link]
- Asokan, K., et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB).
-
Ach-mem. (n.d.). This compound. Retrieved from [Link]
Sources
The Cornerstone of Targeted Therapy: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxy-2-methylquinazoline and Its Derivatives
Abstract
4-Chloro-6,7-dimethoxy-2-methylquinazoline stands as a pivotal scaffold in the landscape of modern medicinal chemistry. While not possessing significant intrinsic biological activity itself, it serves as a crucial and versatile intermediate in the synthesis of a multitude of potent and selective kinase inhibitors.[1][2] This technical guide delineates the fundamental role of this quinazoline core, focusing on the mechanism of action of its therapeutically significant derivatives, particularly as inhibitors of key signaling pathways in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. This document provides an in-depth exploration of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these mechanisms, tailored for researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold as a "Privileged Structure"
The quinazoline ring system is widely recognized as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] Its rigid, bicyclic nature provides an excellent foundation for the precise spatial orientation of various substituents to interact with the active sites of proteins, particularly the ATP-binding pocket of kinases.[3]
The subject of this guide, this compound, is a specific embodiment of this privileged scaffold. Its true value lies in its synthetic tractability. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by nucleophiles, which allows for the facile synthesis of a diverse library of 4-substituted quinazoline derivatives.[1][3] Furthermore, the 6,7-dimethoxy groups are a common and often crucial feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[3][4] This compound is a cornerstone in the synthesis of numerous clinically important tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[4][5]
A Versatile Intermediate: The Role in Synthesis
The primary function of this compound is to serve as a foundational building block for more complex and biologically active molecules.[2] The nucleophilic aromatic substitution at the C4 position is the key reaction that enables the generation of diverse libraries of compounds for screening and optimization.
Caption: Synthetic utility of this compound.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
The therapeutic impact of derivatives synthesized from this compound is primarily attributed to their ability to inhibit protein kinases.[6] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6]
The most prominent targets for these quinazoline derivatives are receptor tyrosine kinases (RTKs), such as EGFR and VEGFR.[7]
Competitive ATP Inhibition
Derivatives of this compound, particularly the 4-anilino substituted compounds, function as competitive inhibitors at the ATP-binding site of the kinase domain.[1] By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[8] This inhibition is reversible and highly dependent on the specific substitutions on the quinazoline and anilino moieties.
Caption: Competitive ATP inhibition by 4-anilinoquinazoline derivatives.
Downstream Signaling Blockade: The EGFR and VEGFR Pathways
By inhibiting EGFR, these compounds block critical signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[6] Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][9]
Caption: Inhibition of EGFR and VEGFR signaling pathways.
Quantitative Data: Inhibitory Activity of Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative 4-anilinoquinazoline derivatives against key kinases and cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | 2-37 | NCI-H1975 | >10 | [3] |
| Erlotinib | EGFR | 2 | A549 | 2.5 | [10] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | BT474 | 0.18 | [4] |
| Compound 19 | EGFR | 12.1 | - | - | [8] |
| Compound 20 | EGFR | 13.6 | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound intermediate and a representative 4-anilino derivative, as well as common biological assays to evaluate their activity.
Synthesis of this compound
This protocol describes the chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in thionyl chloride.
-
Add a catalytic amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Add toluene and azeotrope to remove the last traces of thionyl chloride.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a well of a microplate, add the kinase, the substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of a compound on cancer cell lines.[11]
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors.
Conclusion
This compound is a cornerstone for the synthesis of a multitude of biologically active quinazoline derivatives, most notably the clinically important EGFR and VEGFR tyrosine kinase inhibitors.[3] While the parent compound itself is not the active therapeutic agent, its chemical properties make it an invaluable scaffold in drug discovery. The mechanism of action of its derivatives, centered on the competitive inhibition of ATP binding to key kinases, has proven to be a highly effective strategy in targeted cancer therapy. The continued exploration of derivatives from this versatile intermediate holds significant promise for the development of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.
References
-
The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Available at: [Link]. -pharma-intermediates.com/pharmaceutical-intermediates/the-role-of-4-chloro-6-7-bis-2-methoxyethoxy-quinazoline-in-erlotinib-synthesis.html
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Genome Context. Available at: [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. Available at: [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. | Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. Available at: [Link]
-
Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent | Request PDF - ResearchGate. Available at: [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Available at: [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazoline Core Reimagined: A Technical Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This technical guide provides an in-depth exploration of 4-Chloro-6,7-dimethoxy-2-methylquinazoline and its analogues, a class of compounds that has garnered significant attention for its potent biological activities, particularly as kinase inhibitors in oncology.[3][4] We will dissect the synthetic pathways, explore the critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential. This document serves as a comprehensive resource, offering both foundational knowledge and field-proven insights to guide researchers in the design and development of novel therapeutics based on this privileged core structure.
The Privileged Scaffold: An Introduction to Quinazolines
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[2] This structural motif is present in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6] The versatility of the quinazoline core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.[1] Among the vast library of quinazoline derivatives, those featuring a 6,7-dimethoxy substitution pattern have emerged as particularly promising, forming the backbone of several clinically approved drugs.[7]
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in the development of a diverse range of analogues. The general synthetic strategy involves the construction of the quinazolinone ring system followed by chlorination at the 4-position.
Synthesis of the Precursor: 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
A common and efficient method for the synthesis of the quinazolinone precursor starts from 2-amino-4,5-dimethoxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid and acetic anhydride.
-
Reflux: Heat the mixture to reflux for a specified period, typically several hours, to facilitate the cyclization reaction.
-
Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.
-
Isolation and Purification: The resulting solid, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, is collected by filtration, washed, and can be further purified by recrystallization.
Chlorination to Yield the Core Intermediate
The subsequent chlorination of the quinazolinone is a crucial step to introduce a reactive handle for further derivatization.
Experimental Protocol:
-
Reagent Selection: Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.[8] The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[7]
-
Reaction Conditions: The 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is refluxed in an excess of thionyl chloride.[3][9]
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure. Toluene can be added and evaporated to azeotropically remove residual thionyl chloride.[7][9]
-
Work-up and Isolation: The crude product is then typically dissolved in an organic solvent like dichloromethane and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.[9] After drying and solvent evaporation, the this compound is obtained as a solid.[9]
Figure 1: Synthetic workflow for this compound.
The Gateway to Diversity: Derivatization at the C-4 Position
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, making it an ideal point for introducing a wide array of functional groups and building blocks.[7] This reactivity is the cornerstone of creating diverse libraries of analogues for biological screening. The most common and impactful modification is the substitution with various anilines, leading to the formation of 4-anilinoquinazoline derivatives.[10]
General Experimental Protocol for N-Arylation:
-
Reaction Setup: In a suitable solvent such as isopropanol or a mixture of THF and water, dissolve this compound and the desired aniline derivative.[3][11]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from one to several hours.[3][12] Microwave irradiation has also been shown to efficiently promote this N-arylation.[11]
-
Isolation of Product: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.[7] Further purification can be achieved through recrystallization or column chromatography.[13]
Biological Activities and Structure-Activity Relationships (SAR)
The biological activities of this compound derivatives are profoundly influenced by the nature of the substituent at the C-4 position. The primary therapeutic area where these compounds have excelled is in oncology, specifically as inhibitors of receptor tyrosine kinases (RTKs).[3][11]
Kinase Inhibition: Targeting the Engine of Cancer Proliferation
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[3][10] These inhibitors function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT cascades.[10] The 6,7-dimethoxy groups are crucial for anchoring the molecule within the ATP-binding site.[4]
Figure 2: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these kinase inhibitors are highly dependent on the substitution pattern of the aniline ring at the C-4 position.[10]
-
Substituents on the Aniline Ring: Small, lipophilic groups at the meta-position of the aniline ring, such as a bromine or chlorine atom, often lead to a significant increase in inhibitory activity against EGFR.[14]
-
Solubilizing Groups: The introduction of solubilizing groups on the aniline moiety can improve the pharmacokinetic properties of the compounds.
Quantitative Analysis of Biological Activity
The anti-proliferative activity of these compounds is typically evaluated using in vitro cell-based assays, with the IC₅₀ value representing the concentration required to inhibit cell growth by 50%.
| Compound | Target | Cell Line | IC₅₀ (µM) |
| Gefitinib | EGFR | Various Cancer Cells | Varies |
| Erlotinib | EGFR | Various Cancer Cells | Varies |
| Lapatinib | EGFR, HER2 | Various Cancer Cells | Varies |
| Analog 10b | - | HCT-116 | 2.8[11] |
| Analog 10b | - | T98G | 2.0[11] |
Note: Specific IC₅₀ values for Gefitinib, Erlotinib, and Lapatinib are highly dependent on the specific cancer cell line and are widely published in the literature.
Key Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a target kinase and the inhibitory potential of test compounds.[10]
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the diluted test compound.
-
Master Mix: Prepare a master mix containing the kinase enzyme and a suitable substrate in a kinase assay buffer.
-
Initiation: Add the master mix to the wells, followed by an ATP solution to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Add a reagent to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity, often via a luminescent signal.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified time (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength, which is proportional to the number of viable cells.
-
IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[4]
Future Directions and Conclusion
The this compound core and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[3] The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of next-generation inhibitors. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring the potential of these scaffolds against other therapeutic targets beyond oncology. The versatility and proven success of this chemical class underscore its enduring importance in modern drug discovery.
References
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.
- Reviewing the Pharmacological Impact of Quinazoline Deriv
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. BenchChem.
- QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Semantic Scholar.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem.
- Study on quinazolinone derivative and their pharmacological actions. Preprints.org.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. Guidechem.
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Genome Context.
- 4-Chloro-6,7-dimethoxyquinazoline. Chem-Impex.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Journal of the Brazilian Chemical Society.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Role of 4-Chloro-6,7-dimethoxy-2-methylquinazoline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile pharmacological profile. Within this structural class, 4-Chloro-6,7-dimethoxy-2-methylquinazoline emerges as a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanistic underpinnings of this compound and its derivatives. By examining its role as a precursor to potent kinase inhibitors, we illuminate the strategic importance of this molecule in the development of next-generation anticancer agents. This document serves as a comprehensive resource, integrating detailed experimental protocols, structure-activity relationship insights, and visual schematics to empower researchers in their drug discovery endeavors.
Introduction: The Quinazoline Core in Targeted Therapy
Quinazoline derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6,7-dimethoxyquinazoline framework, in particular, has proven to be a critical pharmacophore in the design of kinase inhibitors.[1] The strategic introduction of a chlorine atom at the 4-position yields a highly versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline, which readily undergoes nucleophilic substitution. This reactivity allows for the generation of diverse libraries of compounds with tailored biological functions.[1]
This guide focuses on the 2-methyl substituted variant, this compound, a key building block for anticancer agents targeting critical signaling pathways, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
The initial step involves the construction of the quinazolinone core.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol
Procedure:
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours in the presence of a catalytic amount of pyridine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Protocol 2: Chlorination to Yield this compound
The subsequent chlorination of the quinazolinone is a critical step to introduce the reactive handle for further derivatization.
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in a suitable solvent like toluene, thionyl chloride or phosphorus oxychloride is added. A catalytic amount of DMF is often used to facilitate the reaction.
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC.[1][3]
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.[3]
-
The residue is azeotropically dried with toluene to remove any remaining traces of the chlorinating agent.[1]
-
The crude product is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford this compound.[3][4]
Biological Activity and Mechanism of Action: A Gateway to Kinase Inhibition
The primary biological significance of this compound lies in its role as a key intermediate for the synthesis of potent kinase inhibitors.[2] The 4-chloro substituent serves as a leaving group, enabling nucleophilic aromatic substitution with various anilines to generate a diverse array of 4-anilinoquinazoline derivatives.[1] These derivatives have demonstrated significant anticancer activity by targeting receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[1][5]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Many 4-anilinoquinazoline derivatives synthesized from the 4-chloro-6,7-dimethoxyquinazoline scaffold are potent inhibitors of EGFR.[1][3] EGFR is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
In addition to EGFR, derivatives of this compound can also be designed to target VEGFR-2, a key mediator of angiogenesis.[2][5] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to nutrient deprivation and the suppression of tumor growth.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-anilinoquinazoline derivatives can be modulated by the substituents on both the quinazoline core and the aniline moiety.
-
The 2-Methyl Group: The presence of a small alkyl group, such as a methyl group, at the 2-position of the quinazoline ring can influence the compound's binding affinity and selectivity for different kinases. While extensive SAR studies specifically for the 2-methyl derivative are not widely published, research on related quinazolinones suggests that modifications at this position can impact biological activity.[6][7] It is hypothesized that the 2-methyl group may provide additional hydrophobic interactions within the ATP-binding pocket of the target kinase.
-
6,7-Dimethoxy Groups: The dimethoxy groups at the 6 and 7-positions are crucial for high-potency inhibition of EGFR.[3] They are believed to form hydrogen bonds with key residues in the hinge region of the kinase domain.
-
Substituents on the 4-Anilino Moiety: The nature and position of substituents on the aniline ring are critical for determining the inhibitory potency and selectivity of the final compound. Electron-withdrawing or -donating groups at different positions can fine-tune the electronic properties and steric interactions of the molecule within the kinase active site.
Experimental Workflows and Data Presentation
The discovery and development of kinase inhibitors derived from this compound follow a well-defined workflow.
General Drug Discovery Workflow
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion and Future Directions
This compound stands as a testament to the power of scaffold-based drug design. Its utility as a versatile intermediate has paved the way for the development of numerous potent and selective kinase inhibitors. The established synthetic routes and a deep understanding of the structure-activity relationships of its derivatives continue to fuel the discovery of novel therapeutic agents. [1] Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Leveraging the quinazoline scaffold to design inhibitors for other kinase families implicated in a range of diseases beyond cancer.
References
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline - Benchchem.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.
- This compound | 50377-49-6 | Benchchem.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis - ChemicalBook.
-
Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) - PubMed. Available at: [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Genome Context [genomecontext.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quinazolinones. 3. Synthesis, pharmacology and structure-activity relationship of derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -quinazolinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline: A Cornerstone Precursor for Targeted Kinase Inhibitors
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents. Within this class, 4-Chloro-6,7-dimethoxyquinazoline stands out as a pivotal intermediate, particularly in the development of ATP-competitive kinase inhibitors for oncology.[1][2][3] Its strategic design, featuring a reactive chlorine atom at the 4-position and electron-donating methoxy groups at the 6- and 7-positions, makes it an ideal precursor for synthesizing potent and selective inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][4] This guide provides an in-depth exploration of 4-Chloro-6,7-dimethoxyquinazoline, detailing its synthesis, its chemical reactivity in the formation of active pharmaceutical ingredients, and the biological rationale for its use. We will present validated, step-by-step synthetic protocols, analyze the mechanism of action of its derivatives, and summarize their biological efficacy, offering a comprehensive resource for researchers and professionals in drug discovery and development.
The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition
Quinazoline derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, especially in oncology.[5][6] The rigid, bicyclic nature of the quinazoline ring system provides an excellent framework for the precise spatial orientation of substituents, enabling high-affinity interactions with the ATP-binding pocket of protein kinases.[2]
The specific substitution pattern of 4-Chloro-6,7-dimethoxyquinazoline is critical to its function as a precursor:
-
The Chlorine Atom (C4): Positioned at C4, the chlorine atom is activated by the adjacent ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing side chains, which is the key step in creating a diverse library of potential drug candidates.[2][4]
-
The Dimethoxy Groups (C6, C7): The methoxy groups at the C6 and C7 positions are not merely passive substituents. They play a crucial role in anchoring the final inhibitor within the ATP-binding site of target kinases, such as EGFR, contributing significantly to binding affinity and selectivity.[1][2]
This combination of a reactive handle and affinity-enhancing groups makes 4-Chloro-6,7-dimethoxyquinazoline a highly valuable and versatile building block for targeted therapies.[1][3]
Synthesis of the 4-Chloro-6,7-dimethoxyquinazoline Precursor
The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a well-established, two-step process commencing from 4,5-dimethoxy-2-aminobenzoic acid. The overall workflow involves a cyclization to form the quinazolinone core, followed by a chlorination step to yield the target precursor.
Caption: Overall synthetic workflow for 4-Chloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
This initial step involves the cyclization of an aminobenzoic acid derivative to form the core heterocyclic system. Formamidine acetate serves as the source for the additional carbon and nitrogen atoms required to close the pyrimidinone ring.
Materials:
-
4,5-dimethoxy-2-aminobenzoic acid
-
Formamidine acetate
-
Absolute ethanol
-
Standard reflux and filtration apparatus
Procedure:
-
To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[1]
-
Add 100 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
After the reaction is complete, cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with a small volume of cold ethanol to remove residual impurities.[1]
-
Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.
Experimental Protocol: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline
The conversion of the hydroxyl group of the quinazolinone to a chloro group is the critical activation step. Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for this transformation and is often used in excess to serve as the solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier reagent.[1] While other reagents like phosphorus oxychloride (POCl₃) can be used, thionyl chloride frequently provides higher yields.[7]
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator and standard glassware
Procedure:
-
In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).
-
Carefully add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.[1]
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1]
-
Add toluene (2 x 50 mL) and co-evaporate (azeotrope) to remove the last traces of thionyl chloride.
-
Dissolve the resulting residue in dichloromethane (550 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and then brine (1 x 250 mL). This step neutralizes any remaining acidic species.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield 4-Chloro-6,7-dimethoxyquinazoline as a solid, which can be used in the next step or purified further by recrystallization if necessary.[1]
From Precursor to Potent Inhibitor: The SNAr Reaction
The utility of 4-Chloro-6,7-dimethoxyquinazoline lies in the reactivity of its C4-chloro group, which readily undergoes nucleophilic aromatic substitution (SNAr) with primary or secondary amines. This reaction is the cornerstone for creating a vast array of 4-anilinoquinazoline derivatives, which have proven to be a particularly fruitful class of kinase inhibitors.[4]
Caption: General scheme for the SNAr reaction to form 4-anilinoquinazolines.
Case Study: Synthesis of a Gefitinib Precursor
Gefitinib (Iressa®) is a clinically approved EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis prominently features the coupling of 4-Chloro-6,7-dimethoxyquinazoline with a substituted aniline. The protocol below describes the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, the core structure of Gefitinib.[1]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol)
-
3-Chloro-4-fluoroaniline (10.00 g, 0.069 mol)
-
Isopropanol
-
Magnetic stirrer and standard glassware
Procedure:
-
In a 250 mL two-necked flask, combine 4-Chloro-6,7-dimethoxyquinazoline (6.30 g, 1 equivalent) and 3-chloro-4-fluoroaniline (10.00 g, ~2.3 equivalents).[4]
-
Add 100 mL of isopropanol. Isopropanol is a common solvent choice as it effectively solubilizes the reactants and facilitates the reaction, often at room temperature or with gentle heating.
-
Stir the mixture at room temperature. A precipitate of the product hydrochloride salt will typically form within an hour.[1][4]
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration.
-
The product can be further purified by recrystallization or by neutralization and extraction to obtain the free base.
Biological Context and Mechanism of Action
Derivatives of 4-Chloro-6,7-dimethoxyquinazoline primarily function as inhibitors of protein tyrosine kinases.[4] Dysregulation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.[4][5]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell division.
Caption: Simplified EGFR signaling pathway and the site of action for quinazoline inhibitors.
Mechanism of Inhibition
Quinazoline derivatives synthesized from the 4-chloro precursor, such as Gefitinib and Erlotinib, function as reversible, ATP-competitive inhibitors.[5] They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR. This binding event prevents ATP from accessing its binding site, thereby blocking the autophosphorylation of the receptor. Without phosphorylation, the downstream signaling cascades (like RAS-RAF-MEK-ERK and PI3K-AKT) are not activated, ultimately leading to an inhibition of tumor growth and an increase in apoptosis (programmed cell death).[5][7]
Biological Evaluation of Quinazoline Derivatives
Once synthesized, the final compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with enzymatic assays and moving to cell-based and in vivo models.
In Vitro Kinase Inhibition and Cellular Proliferation Data
The potency of a new compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. This is determined using in vitro kinase inhibition assays. Subsequently, its effect on cancer cells is measured using cell viability assays (e.g., MTT assay) to determine its IC₅₀ for antiproliferative activity.[2]
| Compound | Primary Target(s) | Target IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) (Representative Cell Line) |
| Gefitinib | EGFR | 2 - 37 | ~800 (A549) |
| Erlotinib | EGFR | 2 | ~790 (H358) |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | ~2500 (BT474) |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | ~4100 (HUVEC) |
| Compound 3e * | CLK1, GSK-3α/β | 1500 (CLK1), 3000 (GSK-3) | Not Reported |
*Note: Table data is compiled from multiple sources for illustrative purposes.[5][8] IC₅₀ values can vary significantly based on assay conditions. Compound 3e (N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) is an example of a derivative explored for non-EGFR targets.[8]
Conclusion and Future Directions
4-Chloro-6,7-dimethoxyquinazoline is more than just a chemical intermediate; it is a validated and highly successful starting point for the rational design of targeted cancer therapies.[2][4] The straightforward and robust chemistry associated with this precursor allows for the systematic exploration of chemical space around the quinazoline core, leading to the discovery of potent and selective kinase inhibitors.
Future research efforts will continue to leverage this scaffold to:
-
Overcome Drug Resistance: The development of resistance to first-generation inhibitors (like Gefitinib) due to kinase domain mutations is a significant clinical challenge. New derivatives are being designed to inhibit these mutant forms of EGFR.[5]
-
Develop Multi-Targeted Inhibitors: Targeting multiple oncogenic kinases simultaneously (e.g., EGFR and VEGFR) can be a powerful strategy to inhibit tumor growth and angiogenesis.[9][10]
-
Explore New Kinase Targets: The versatility of the quinazoline scaffold is being applied to design inhibitors for other kinase families implicated in diseases beyond cancer, such as neurodegenerative disorders.[8]
The enduring legacy of 4-Chloro-6,7-dimethoxyquinazoline in medicinal chemistry underscores the power of a well-designed chemical scaffold as a foundation for life-saving medicines.
References
-
El-Sayed, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. Retrieved from [Link]
-
Bobbio, C., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(21), 7247. Retrieved from [Link]
-
Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1945-1953. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111581. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(11), 4349. Retrieved from [Link]
-
Britton, R., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 692-697. Retrieved from [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 313-324. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Genome Context. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]
-
Wallace, E. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. Retrieved from [Link]
-
Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(26), 5087-5097. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 298-309. Retrieved from [Link]
-
Dowden, J., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(5), 969-974. Retrieved from [Link]
-
Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(24), 7950-7953. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 101-110. Retrieved from [Link]
-
Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(3), 321-337. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Methyl Group in Quinazoline Derivatives: From Synthetic Keystone to Pharmacological Modulator
An In-depth Technical Guide
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] Within this privileged structure, substituents at the C2 position play a pivotal role in defining the molecule's physicochemical properties and biological activity. This guide provides a detailed exploration of the 2-methyl group's specific influence on quinazoline derivatives. We will dissect its impact on synthetic accessibility, delve into its role in modulating critical pharmacological activities—including anticancer, antimicrobial, and central nervous system (CNS) effects—and provide actionable experimental protocols for synthesis and evaluation. This document serves as a technical resource, blending established principles with field-proven insights to empower researchers in the rational design of next-generation quinazoline-based therapeutics.
Introduction: The Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a structure of immense interest in pharmaceutical chemistry.[3][4] Its derivatives, particularly the oxidized quinazolin-4(3H)-one form, are found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[4][5] The versatility of the quinazoline core allows for substitutions at multiple positions, but the C2 position is particularly critical. The nature of the substituent at this position directly influences the electronic distribution and steric profile of the pyrimidine ring, thereby dictating its interaction with biological targets.
The Physicochemical Significance of the 2-Methyl Group
The introduction of a methyl group at the C2 position, replacing a hydrogen atom, imparts subtle yet profound changes to the quinazoline core.
-
Electronic Effects: The methyl group is an electron-donating group (+I effect). This increases the electron density on the adjacent nitrogen atoms (N1 and N3), potentially modulating the molecule's basicity and hydrogen bonding capacity. This can be a critical factor in ligand-receptor interactions.
-
Steric Influence: While small, the methyl group provides steric bulk compared to hydrogen. This can orient other parts of the molecule, influence conformational flexibility, and provide a crucial anchor point within a receptor's binding pocket.
-
Metabolic Stability: The methyl group can influence the metabolic fate of the derivative. It can block a potential site of oxidative metabolism, thereby increasing the compound's half-life, or it can itself be a site for hydroxylation, leading to specific metabolites.
-
Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.
These fundamental physicochemical alterations are the root cause of the diverse biological outcomes observed in 2-methylated quinazoline derivatives.
Synthetic Strategies for 2-Methyl Quinazoline Derivatives
The 2-methyl quinazolinone core is a synthetically accessible and versatile starting point for creating diverse chemical libraries.[6] A common and efficient approach involves the cyclization of anthranilic acid derivatives.
One of the most reliable methods begins with the acylation of anthranilic acid using acetic anhydride, which cyclizes to form the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[7] This intermediate can then be reacted with various nucleophiles, such as amines or hydrazine, to yield a wide array of 3-substituted-2-methyl-quinazolin-4(3H)-ones.[7][8]
Caption: General Synthetic Workflow for 2-Methyl Quinazolinones.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The 2-methyl group is not merely a structural placeholder; it is an active participant in defining the pharmacological profile of quinazoline derivatives. Structure-activity relationship (SAR) studies consistently show that its presence is essential for certain activities, while its modification allows for fine-tuning of potency and selectivity.[9][10]
Anticancer Activity
The quinazoline scaffold is famed for its role in oncology, particularly as an inhibitor of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[11] The 2-methyl group serves as a crucial building block for derivatives targeting various cancer mechanisms.
-
Mechanism of Action: Many 2-methyl quinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[5][12]
-
SAR Insights: Research has demonstrated that using 2-methyl-quinazolin-4-one as a starting material allows for the synthesis of complex fused heterocyclic systems with potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines.[5][6] For example, fusing triazine or tetrazine rings to the quinazoline backbone results in a marked increase in cytotoxic activity.[5] Furthermore, studies on 4-anilinoquinazolines have shown that substituents at the 2-position are critical for activity, with haloanilino groups demonstrating potent growth inhibition against HepG2 cells.[13]
| Compound Type | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 2-(p-chloroanilino)-4-cyclohexanemethylaminoquinazoline | HepG2 | 0.5 µM | [13] |
| 6,7-dimethoxy derivative of the above | HepG2 | 80 nM | [13] |
| Fused[7][8][14]triazino[4,3-c]quinazoline derivative (18) | HepG2 | 29.46 µM/L | [5] |
| Fused[6][7][8][14]tetrazino[1,6-c]quinazoline derivative (20) | MCF-7 | 27.04 µM/L | [5] |
| N-azetidinone-4-amino quinazoline derivative (23) | HepG2 | 7.09 µM/L | [5] |
| Caption: Table summarizing the in-vitro anticancer activity of selected 2-substituted quinazoline derivatives. |
Antimicrobial Activity
The 2-methyl group is a key determinant of antimicrobial efficacy in quinazolinone derivatives. Its presence often enhances potency compared to unsubstituted or alternatively substituted analogs.
-
SAR Insights: SAR studies have revealed that the presence of a methyl or thiol group at the C2 position is essential for antimicrobial activities.[9] A direct comparative study demonstrated that 2-methyl-4(3H)-quinazolinone exhibited higher antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa than both the unsubstituted and the 2-phenyl substituted versions.[15] This suggests the 2-methyl group provides an optimal combination of steric and electronic properties for interacting with bacterial targets.
-
Spectrum of Activity: These derivatives have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[7][15][16]
Caption: Conceptual SAR of the C2-substituent on antibacterial activity.
Central Nervous System (CNS) Activity
The most famous example of a CNS-active 2-methyl quinazolinone is Methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone).[17] This classic sedative-hypnotic drug highlights the critical role of the 2-methyl group in the pharmacophore required for CNS depression. The synthesis and evaluation of numerous related analogs have established that the 2-methyl group, in combination with a specific 3-aryl substituent, is a foundational requirement for this class of CNS activity.[10][17]
Experimental Protocols
The following protocols are provided as practical examples for the synthesis and evaluation of 2-methyl quinazoline derivatives, based on established methodologies.
Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
This two-step protocol is adapted from methodologies reported in the literature and provides a key intermediate for further derivatization.[7]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a 250 mL round-bottom flask, combine 2-aminobenzoic acid (anthranilic acid) (0.1 mol).
-
Add acetic anhydride (15 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath or on a heating mantle at reflux for 3 hours. Causality: Heating under reflux ensures the acylation and subsequent cyclization reactions go to completion.
-
After 3 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Filter the resulting solid precipitate, wash with cold water, and dry to yield the intermediate product.
Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
-
Prepare a solution of the 2-methyl-4H-3,1-benzoxazin-4-one (0.02 mol) synthesized in Step 1 in absolute ethanol (20 mL).
-
To this solution, add hydrazine hydrate (99%) (15 mL).
-
Reflux the reaction mixture for at least 6 hours (reaction progress can be monitored by TLC). Causality: Refluxing with hydrazine hydrate facilitates the ring-opening of the benzoxazinone and subsequent recyclization to form the desired quinazolinone.
-
After the reaction is complete, cool the mixture.
-
Filter the solid product that forms, and recrystallize from ethanol or water to obtain the pure 3-amino-2-methylquinazolin-4-one.
Protocol 2: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This protocol, based on standard microbiological techniques, is used for screening the antimicrobial activity of synthesized compounds.[16]
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plates with the prepared microbial inoculum to create a lawn.
-
Well Preparation: Use a sterile borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Compound Application: Prepare a stock solution of the synthesized 2-methyl quinazoline derivative in a suitable solvent like DMSO. Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution into a designated well.
-
Controls: In separate wells on the same plate, add a positive control (a standard antibiotic like Ampicillin or Gentamicin) and a negative control (the solvent, e.g., DMSO). Trustworthiness: Including positive and negative controls is essential to validate that the assay is working correctly and that any observed activity is due to the compound, not the solvent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The 2-methyl group is a functionally significant and synthetically valuable substituent in the field of quinazoline chemistry. It is not merely a passive component of the scaffold but an active modulator that enhances synthetic accessibility and profoundly influences a wide range of biological activities, from anticancer and antimicrobial to CNS effects. Its electron-donating nature and modest steric profile provide a unique combination that is often optimal for target engagement.
Future research should focus on the further functionalization of the 2-methyl group itself (e.g., halogenation or hydroxylation) to create novel derivatives with improved potency or altered pharmacological profiles. Moreover, leveraging the 2-methyl quinazolinone core as a starting point for fragment-based drug design and combinatorial chemistry will undoubtedly continue to yield novel therapeutic candidates across a broad spectrum of diseases. The foundational role of this simple alkyl group serves as a testament to the elegance and power of subtle structural modification in medicinal chemistry.
References
- Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. (2024). BIOORG CHEM.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
-
Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][7][8][14]- triazolo[1,5-a]quinazoline Derivatives. (n.d.). PubMed. Available at:
- Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. (n.d.). Benchchem.
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scientific Research Publishing.
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org.
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.).
- Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. (2021). Semantic Scholar.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).
- Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H). (n.d.). ACS Publications.
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). SciSpace.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H). (1985). PubMed.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Chemistry and activity of quinazoline moiety: A systematic review study. (2020).
- Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. (2014). Semantic Scholar.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpca.org [ijpca.org]
- 5. scirp.org [scirp.org]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Quinazolinones. 3. Synthesis, pharmacology and structure-activity relationship of derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -quinazolinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Cornerstone of Kinase Inhibitors: A Technical Guide to the Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
An In-depth Analysis of Starting Materials and Synthetic Strategies for a Key Pharmaceutical Intermediate
Abstract
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a pivotal building block in the synthesis of numerous clinically significant tyrosine kinase inhibitors (TKIs). Its strategic importance lies in the reactive chlorine atom at the 4-position, which allows for the facile introduction of various nucleophilic side chains, and the dimethoxy-substituted quinazoline core, a key pharmacophore for binding to the ATP pocket of target kinases. This technical guide provides a comprehensive overview of the primary synthetic routes to this crucial intermediate, with a detailed focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the synthetic transformations and provide field-proven experimental protocols for the synthesis of this compound and its precursors.
Introduction: The Significance of the Quinazoline Scaffold in Oncology
Quinazoline derivatives represent a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The 6,7-dimethoxyquinazoline scaffold is a cornerstone in the design of targeted cancer therapies, most notably as the core structure of several approved anti-cancer drugs such as Gefitinib, Erlotinib, and Lapatinib.[1] These drugs function by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1] The efficient and scalable synthesis of this compound is therefore a critical endeavor for researchers and professionals in drug development.
Strategic Synthetic Pathways to the Quinazoline Core
The synthesis of this compound invariably proceeds through a key intermediate, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one . The final step is a chlorination reaction to introduce the reactive handle at the 4-position. The choice of starting material dictates the initial steps of the synthesis, and several viable routes have been established, each with its own set of advantages and considerations.
The primary disconnection approaches for the synthesis of the 6,7-dimethoxy-2-methylquinazolin-4(3H)-one core are illustrated below:
Caption: Primary synthetic routes to this compound.
Primary Starting Material: 4,5-Dimethoxy-2-aminobenzoic Acid
The most direct and widely employed starting material for the synthesis of the quinazolinone core is 4,5-dimethoxy-2-aminobenzoic acid. This commercially available compound contains the requisite dimethoxy-substituted benzene ring and the ortho-amino and carboxylic acid functionalities primed for cyclization.
Rationale for Selection
The choice of 4,5-dimethoxy-2-aminobenzoic acid is underpinned by its inherent structural features that facilitate a straightforward cyclization to form the quinazolinone ring system. The ortho-disposed amino and carboxyl groups are ideally positioned for intramolecular condensation with a suitable one-carbon equivalent to close the pyrimidinone ring.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
A common and efficient method for the cyclization of 4,5-dimethoxy-2-aminobenzoic acid to 6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves the use of acetic anhydride.
Materials:
-
4,5-Dimethoxy-2-aminobenzoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
To a dry round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid.
-
Add an excess of acetic anhydride to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Filter the resulting precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any residual acetic anhydride.
-
Dry the solid product under vacuum to obtain 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
| Reactant | Molar Mass ( g/mol ) | Typical Scale | Equivalents |
| 4,5-Dimethoxy-2-aminobenzoic acid | 197.18 | 10.0 g | 1.0 |
| Acetic anhydride | 102.09 | 50 mL | Excess |
Alternative Starting Materials and Their Synthetic Transformations
While 4,5-dimethoxy-2-aminobenzoic acid offers the most direct route, other commercially available starting materials can be elaborated to this key intermediate. These alternative routes may be advantageous in terms of cost or availability of starting materials.
From Veratraldehyde (3,4-Dimethoxybenzaldehyde)
Veratraldehyde can be converted to 4,5-dimethoxy-2-aminobenzoic acid through a multi-step sequence.
Caption: Synthesis of 4,5-Dimethoxy-2-aminobenzoic acid from Veratraldehyde.
This pathway involves an initial oxidation of the aldehyde to a carboxylic acid, followed by a regioselective nitration ortho to one of the methoxy groups and para to the other. The final step is the reduction of the nitro group to an amine.
From Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
An alternative route begins with isovanillin, which can be elaborated through a series of reactions to form the quinazoline core. This approach often involves protection of the hydroxyl group, followed by a sequence of nitration, reduction, and cyclization.
The Crucial Chlorination Step: Synthesis of this compound
The final and critical step in the synthesis is the chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. This transformation converts the relatively unreactive hydroxyl group of the enol tautomer into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
Choice of Chlorinating Agent
Several chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most common. Thionyl chloride is often preferred as it tends to give cleaner reactions and higher yields.[2][3] The reaction is typically carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which acts as a Vilsmeier-Haack reagent precursor to facilitate the reaction.
Experimental Protocol: Chlorination of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
Materials:
-
6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask, place 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
-
Carefully add an excess of thionyl chloride to the flask under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, or until the reaction is complete as monitored by TLC.[3][4]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene and co-evaporate (azeotrope) to remove the last traces of thionyl chloride. This step may be repeated.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reactant | Molar Mass ( g/mol ) | Typical Scale | Equivalents |
| 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one | 220.22 | 5.0 g | 1.0 |
| Thionyl chloride | 118.97 | 50 mL | Excess |
| N,N-Dimethylformamide | 73.09 | 0.1 mL | Catalytic |
Conclusion
The synthesis of this compound is a well-established process with several viable starting points. The most direct and common route commences with 4,5-dimethoxy-2-aminobenzoic acid, which undergoes a straightforward cyclization and subsequent chlorination. Alternative starting materials such as veratraldehyde and isovanillin provide flexibility in the synthetic strategy, although they require a greater number of synthetic steps. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount to achieving high yields of this crucial pharmaceutical intermediate. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of oncology and beyond.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- Sains Malaysiana. (2022).
- Journal of Chemical Sciences. (2015).
- Molecules. (2007).
- Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. CN1587236A.
- ResearchGate. (2018). Synthesis of 2-chloro-4-(aryl amino)
- ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
Sources
4-Chloro-6,7-dimethoxy-2-methylquinazoline safety and handling
Starting Data Collection
I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to assemble comprehensive safety and handling information for 4-Chloro-6,7-dimethoxy-2-methylquinazoline. I'm focusing on material safety data sheets to build the foundation for this review.
Analyzing Data, Then Structuring
I am now analyzing the collected data to pinpoint key safety hazards and properties of the compound. I am structuring the technical guide logically, starting with the introduction and hazard identification sections, and I am also including exposure controls and personal protective equipment. Simultaneously, I am starting to identify and visualize key procedural steps.
Planning Guide Content
I am now planning the structure for the guide in detail. I'll include an introduction and then will cover hazard identification, exposure control measures, and PPE. I am identifying key procedural steps that will require visual representation, so I'm planning those as well.
Developing Safety Guide
I'm starting to build out a technical safety guide for this compound. I'm focusing on the introduction, covering its common uses and safety considerations. I'll outline handling procedures, storage, and potential hazards, all with the goal of providing clear, concise information.
Analyzing Hazard Data
I've been meticulously analyzing the hazard data for this compound, and I am in the midst of consolidating GHS classifications and their associated H-statements, focusing on the ones appearing most consistently, namely H315, H319, and H335, and also the less frequent H302, H312, and H332. I'm aiming for clarity in describing physical and chemical hazards as well, focusing on reactivity concerns.
Planning Safe Procedures
I'm now outlining a detailed plan for the technical guide, moving beyond hazard identification. The structure will cover the introduction, hazard identification, exposure controls, personal protective equipment (PPE), and safe handling and storage procedures. The aim is to create actionable advice. I plan to provide specific recommendations, such as the use of a fume hood.
Defining Guide Sections
I've outlined the sections for the technical guide, starting with an introduction covering uses and safety importance. I'm moving toward detailing hazard identification, exposure controls, PPE, and handling procedures. I am now in the process of formulating detailed emergency procedures, and specifying first aid and spill response protocols.
Constructing Safety Protocols
I'm now in the process of formulating a comprehensive technical safety guide for this compound. I've developed a detailed structure, including an introduction, hazard identification, exposure controls, PPE, safe handling and storage procedures, and detailed emergency protocols. I'm focusing on providing actionable advice, such as weighing procedures and solution preparation. I'll summarize hazard data in tabular format with in-text citations, and create flowcharts to visualize laboratory workflows.
Constructing Detailed Protocols
I'm now diving deeper into the technical guide, working to create precise, step-by-step procedures for handling and storing this compound. I am focusing on detailed sections for emergency procedures, including first aid measures and spill response, as well as detailing suitable firefighting measures. I'm carefully compiling physical and chemical properties in tables and will be formatting those for clarity. I'm planning to visualize laboratory workflows and emergency responses using Graphviz diagrams, and will diligently cite all data.
Finalizing Guide Structure
I'm now putting the finishing touches on the comprehensive technical safety guide. I've compiled all necessary sections including the introduction, detailed hazard analysis, specific exposure controls and PPE recommendations, and safe handling and storage procedures. Emergency protocols, including first aid and spill response, are fully detailed. I'm focusing on providing actionable advice and will include data visualization using tables and Graphviz diagrams, along with in-text citations. I'm double-checking the guide's tone and structure to ensure it meets the target audience's needs and aligns with my goal to provide reliable, authoritative, and clear guidance.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds targeting critical signaling pathways, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] This guide presents a reliable and efficient two-step synthetic route, commencing with the cyclization of 2-amino-4,5-dimethoxybenzoic acid to form the quinazolinone core, followed by a robust chlorination protocol. The methodologies are detailed with step-by-step instructions, mechanistic insights, and quantitative data to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of pharmacological activities. The 6,7-dimethoxy-2-methylquinazoline framework, in particular, is a crucial pharmacophore. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution. This allows for the strategic introduction of various amine-containing side chains to modulate biological activity and optimize pharmacokinetic properties. The dimethoxy groups at the C6 and C7 positions are often critical for high-affinity binding to the ATP pocket of target kinases, a feature exploited in the design of targeted cancer therapeutics.
This guide provides a validated protocol for synthesizing this important building block, starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis is a two-step process. The first step is a Niementowski quinazolinone synthesis, where an anthranilic acid is cyclized with an acid anhydride to form the 2-methyl-substituted quinazolinone ring. The second step is the chlorination of the C4-hydroxyl group to yield the final product.
DOT Script for Synthetic Workflow
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
This protocol details the formation of the quinazolinone core via a Niementowski-type reaction. The reaction involves the acylation of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride, followed by an intramolecular cyclization and dehydration to yield the desired product. Acetic anhydride serves as both the reactant to introduce the C2-methyl group and the solvent for the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4,5-dimethoxybenzoic acid | ≥98% | Commercial | Store in a cool, dry place. |
| Acetic Anhydride | Reagent Grade, ≥98% | Commercial | Corrosive. Handle in a fume hood. |
| Round-bottom flask (100 mL) | - | - | Must be clean and dry. |
| Reflux condenser | - | - | Ensure proper water flow. |
| Heating mantle | - | - | With temperature control. |
| Filtration apparatus | - | - | Büchner funnel and flask. |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, place 2-amino-4,5-dimethoxybenzoic acid (5.91 g, 0.03 mol).[2]
-
Reagent Addition: Carefully add acetic anhydride (25 mL) to the flask. The acid will dissolve upon heating.[2]
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 5 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 95:5).
-
Isolation: After 5 hours, remove the heat source and allow the reaction mixture to cool. For complete precipitation, the mixture can be kept in a refrigerator (4°C) overnight.
-
Filtration: Filter the resulting precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any residual acetic acid.
-
Drying: Dry the collected solid under vacuum to obtain 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a solid. The product can be used in the next step without further purification if TLC shows a clean conversion.
Part 2: Synthesis of this compound
This protocol describes the chlorination of the quinazolinone intermediate. Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting the C4-hydroxyl (in its tautomeric amide form) to a chloro group. A catalytic amount of N,N-dimethylformamide (DMF) is used to form a Vilsmeier-type reagent in situ, which accelerates the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one | As prepared in Part 1 | - | Ensure the material is dry. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Used as a catalyst. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl soln.) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | For drying. |
Experimental Protocol
-
Reaction Setup: In a dry 100 mL round-bottom flask, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (e.g., 0.30 g, 1.36 mmol) in thionyl chloride (8 mL, approx. 109 mmol).[3]
-
Catalyst Addition: Add a few drops (e.g., 10 drops) of DMF to the suspension.[3]
-
Chlorination: Heat the mixture under reflux for 3 hours. The reaction should be performed in a well-ventilated fume hood. The suspension will gradually dissolve as the reaction proceeds, resulting in a clear solution.[3]
-
Work-up - Quenching: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive.
-
Neutralization: Dilute the residue with dichloromethane (e.g., 50 mL) and transfer to a separatory funnel. Carefully pour the solution into a beaker containing crushed ice and water (e.g., 100 mL). Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. Caution: CO₂ evolution (effervescence) will occur.
-
Extraction: Transfer the neutralized mixture back to the separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).[3]
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Final Product: The resulting solid is this compound.
Expected Results & Characterization
-
Yield: High yields are expected for this step, typically around 91%.[3]
-
Appearance: Yellow solid.
-
Melting Point: 184–186 °C.[3]
-
¹H NMR ((CD₃)₂SO): δ = 7.34 (s, 1H, H-5), 7.25 (s, 1H, H-8), 4.04 (s, 6H, two OCH₃), 2.79 (s, 3H, CH₃) ppm.[3]
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through clear checkpoints.
-
TLC Monitoring: The progress of both reaction steps should be monitored by TLC. In Step 1, the disappearance of the starting anthranilic acid and the appearance of a new, less polar spot for the quinazolinone confirms the reaction's progress. In Step 2, the quinazolinone spot will be replaced by the more non-polar chlorinated product spot.
-
Physical Properties: The melting point of the final product is a critical indicator of purity. A sharp melting point within the reported range (184–186 °C) suggests a high-purity compound.[3]
-
Spectroscopic Confirmation: The provided ¹H NMR data serves as a definitive structural confirmation. The characteristic singlets for the aromatic protons (H-5 and H-8), the two methoxy groups, and the C2-methyl group are unambiguous markers for the target molecule.[3]
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Anhydride (Step 1): Acetic anhydride is used specifically to install the methyl group at the C2 position of the quinazolinone ring. Using formamide, for example, would result in an unsubstituted C2 position. This is a classic application of the Niementowski synthesis for preparing 2-alkylquinazolinones.[1][4]
-
Role of DMF in Chlorination (Step 2): While thionyl chloride alone can effect the chlorination, the reaction is often sluggish. DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species reacts much more rapidly with the amide oxygen of the quinazolinone, facilitating the subsequent displacement by a chloride ion and dramatically increasing the reaction rate.
-
Aqueous Work-up: Careful neutralization is critical. The product, 4-chloroquinazoline, is susceptible to hydrolysis back to the starting quinazolinone under acidic or strongly basic conditions, especially with heating. Performing the neutralization at low temperature (ice bath) and promptly extracting the product into an organic solvent minimizes this side reaction and preserves the yield.
References
-
Edelmann, F. T. (2020). Response to "How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?". ResearchGate. Available at: [Link]
-
Haidar, S. et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). Chimica Techno Acta. Available at: [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Al-Suwaidan, I. A. et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]
-
Chen, K. et al. (2007). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available at: [Link]
Sources
Application Note & Protocol: Strategic Chlorination of 6,7-dimethoxy-2-methylquinazolin-4-one for Pharmaceutical Intermediate Synthesis
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. A key transformation in the synthesis of many potent quinazoline-based drugs is the chlorination of the 4-position of the quinazolinone ring. This reaction converts the relatively unreactive lactam functionality into a versatile 4-chloroquinazoline intermediate, which is highly susceptible to nucleophilic substitution. This allows for the facile introduction of various pharmacophoric moieties, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
This application note provides a comprehensive guide to the chlorination of 6,7-dimethoxy-2-methylquinazolin-4-one, a common precursor in the synthesis of targeted cancer therapies. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols using common chlorinating agents, and offer expert insights into process optimization and troubleshooting.
Mechanistic Insights: The Lactam-Lactim Tautomerism and Two-Stage Chlorination
The chlorination of a 4(3H)-quinazolinone does not proceed via a direct displacement of the carbonyl oxygen. Instead, the reaction is contingent on the lactam-lactim tautomerism inherent to the quinazolinone ring system.[1][2][3][4] The lactam form, with its amide functionality, is in equilibrium with the aromatic lactim tautomer, which possesses a 4-hydroxyquinazoline structure. It is this hydroxyl group of the lactim form that is the substrate for chlorination.
The reaction with phosphoryl chloride (POCl₃), a widely used and effective chlorinating agent, occurs in two distinct, temperature-dependent stages.[5][6]
Stage 1: Phosphorylation
The initial step is a phosphorylation reaction that occurs under basic conditions at lower temperatures (typically below 25°C).[5] The hydroxyl group of the lactim tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of various phosphorylated intermediates.[5] Maintaining basic conditions during this stage is crucial to prevent the formation of pseudodimers, which can arise from the reaction of a phosphorylated intermediate with an unreacted quinazolinone molecule.[5]
Stage 2: Chlorination
Upon heating (generally to 70-90°C), the phosphorylated intermediates undergo nucleophilic attack by a chloride ion (Cl⁻).[5] This results in the displacement of the phosphate group and the formation of the desired 4-chloroquinazoline product.[5] The product formation arises exclusively from the reaction of O-phosphorylated intermediates with the chloride ion.[5]
Reaction Mechanism Overview
Caption: A simplified workflow of the chlorination process.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chlorination of 6,7-dimethoxy-2-methylquinazolin-4-one. It is imperative that these procedures are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Chlorination using Phosphoryl Chloride (POCl₃)
This is a robust and widely employed method for the chlorination of quinazolinones.
Materials and Reagents:
-
6,7-dimethoxy-2-methylquinazolin-4-one
-
Phosphoryl chloride (POCl₃), freshly distilled
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a calcium chloride guard tube
-
Magnetic stirrer with a heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6,7-dimethoxy-2-methylquinazolin-4-one in phosphoryl chloride (POCl₃). A typical ratio is 1 gram of the quinazolinone to 5-10 mL of POCl₃. If desired, a catalytic amount of N,N-dimethylaniline can be added.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol.
-
| Parameter | Value | Reference |
| Reactants | ||
| 6,7-dimethoxy-2-methylquinazolin-4-one | 1.0 g | [7] |
| Phosphoryl chloride (POCl₃) | 6 mL | [7] |
| N,N-Dimethylaniline | 0.6 mL | [7] |
| Reaction Conditions | ||
| Temperature | Reflux | [7] |
| Reaction Time | 5 hours | [7] |
| Yield | ||
| Expected Yield | >90% | [7] |
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) with a Catalytic Amount of DMF
This method offers an alternative to POCl₃ and can sometimes provide cleaner reactions and higher yields.
Materials and Reagents:
-
6,7-dimethoxy-2-methylquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a calcium chloride guard tube
-
Magnetic stirrer with a heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6,7-dimethoxy-2-methylquinazolin-4-one in thionyl chloride (SOCl₂). A typical ratio is 1 gram of the quinazolinone to 10-20 mL of SOCl₂. Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 76°C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the SOCl₂ vapors.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.
-
Dissolve the residue in dichloromethane (DCM) and slowly add it to a beaker of crushed ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase in vacuo to obtain the product.
-
Recrystallize from an appropriate solvent if necessary.
-
| Parameter | Value | Reference |
| Reactants | ||
| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | 10.0 g | [8] |
| Thionyl chloride (SOCl₂) | 200 mL | [8] |
| N,N-Dimethylformamide (DMF) | 0.2 mL | [8] |
| Reaction Conditions | ||
| Temperature | Reflux | [8] |
| Reaction Time | 6 hours | [8] |
| Yield | ||
| Reported Yield | 98% | [8] |
Product Characterization
The successful synthesis of this compound can be confirmed by various analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy and methyl groups. The disappearance of the N-H proton signal from the starting material is a key indicator of a successful reaction.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule and can be used to verify the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of the product will show the absence of the strong C=O stretching band (typically around 1680 cm⁻¹) of the starting quinazolinone and the appearance of new bands characteristic of the chloro-substituted aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the incorporation of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable in the mass spectrum.
Expert Insights and Troubleshooting
-
Moisture Sensitivity: Both phosphoryl chloride and thionyl chloride are highly sensitive to moisture and will react violently with water.[9] It is crucial to use dry glassware and anhydrous conditions throughout the reaction. The presence of water can lead to the formation of impurities and a decrease in yield.[9]
-
Work-up Challenges: The chlorinated quinazoline product can be susceptible to hydrolysis, especially under basic conditions, which can lead to the reformation of the starting material.[10] Therefore, the work-up should be performed efficiently and at low temperatures. Some researchers suggest proceeding to the next synthetic step without extensive purification if the crude product is of sufficient purity.[10]
-
Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or increasing the temperature slightly may be beneficial. However, prolonged heating at high temperatures can lead to decomposition.
-
Purification Difficulties: If the crude product is difficult to purify by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be an effective alternative.
Safety Precautions
-
Phosphoryl chloride (POCl₃) and Thionyl chloride (SOCl₂): Both reagents are highly corrosive, toxic, and react violently with water, releasing toxic gases (HCl and SO₂).[11][12][13] Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE.
-
Quenching: The quenching of the reaction mixture with water or ice is a highly exothermic process that generates large volumes of acidic gases. This step must be performed slowly and with extreme caution in a fume hood.
-
Waste Disposal: All waste materials, including residual reagents and solvents, must be disposed of according to institutional and local safety guidelines.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the chlorination reaction.
Conclusion
The chlorination of 6,7-dimethoxy-2-methylquinazolin-4-one is a fundamental and enabling transformation in the synthesis of a multitude of biologically active molecules. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can efficiently and safely produce the key 4-chloroquinazoline intermediate. The insights and detailed procedures provided in this application note are intended to empower scientists in drug discovery and development to confidently execute this critical synthetic step, paving the way for the creation of novel and impactful therapeutic agents.
References
- Benchchem. (n.d.). Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol.
- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?
- ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
- ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
- Figshare. (2011). POCl3 Chlorination of 4-Quinazolones.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- askIITians. (2025, March 8). What is Lactam Lactim Tautomerism?
- Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
- Linguistic Analysis. (2024, December 11). Lactam-lactim tautomerism: Significance and symbolism.
- Pediaa.Com. (2022, May 20). What is the Difference Between Lactam and Lactim.
- Ivan Huc. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution.
- Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET - phosphoryl trichloride.
- Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent.
- NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- NOAA. (n.d.). phosphorus oxychloride.
- NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
Sources
- 1. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 2. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 3. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 4. differencebetween.com [differencebetween.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the myriad of quinazoline-based compounds, those bearing the 6,7-dimethoxy substitution pattern are of particular significance, forming the core of several clinically approved tyrosine kinase inhibitors (TKIs).[6][7]
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a pivotal intermediate in the synthesis of these therapeutic agents. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, providing a versatile handle for the introduction of diverse functionalities and the generation of extensive compound libraries for drug discovery and development.[8] This guide offers a comprehensive overview of the nucleophilic substitution reactions of this key building block, providing detailed mechanistic insights and robust experimental protocols for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The facile displacement of the chlorine atom at the C4 position of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinazoline nitrogen atoms stabilizes this intermediate, thereby facilitating its formation.[9]
-
Leaving Group Departure: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, yielding the substituted product.
The regioselectivity of the nucleophilic attack, favoring the C4 position over the C2 position, is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[1][10] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. This inherent electronic preference allows for highly selective and predictable synthetic transformations.
Caption: The SNAr mechanism for the substitution of 4-chloroquinazolines.
A Survey of Nucleophilic Substitution Reactions
The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles. The following table summarizes common nucleophilic substitution reactions, highlighting the diversity of functional groups that can be introduced at the C4 position.
| Nucleophile | Typical Reaction Conditions | Product Class | Significance | Reference(s) |
| Anilines | Isopropanol, reflux, 6-12 h; or Dioxane, DIPEA, 80°C, 12 h | 4-Anilinoquinazolines | Core structure of many EGFR tyrosine kinase inhibitors (e.g., Gefitinib).[6][11] | [10][12] |
| Aliphatic Amines | Isopropanol or Acetonitrile, room temp. to reflux, 2-24 h | 4-(Alkylamino)quinazolines | Building blocks for various biologically active compounds.[1] | [1][2] |
| Hydrazines | Isopropanol/Hydrazine hydrate, reflux, 1 h | 4-Hydrazinylquinazolines | Versatile intermediates for the synthesis of further heterocyclic systems.[9] | [9] |
| Alkoxides (e.g., NaOMe) | Methanol, reflux | 4-Alkoxyquinazolines | Modulation of physicochemical properties. | General SNAr |
| Thiols (e.g., R-SH) | Base (e.g., K₂CO₃), DMF, room temp. | 4-(Alkyl/Arylthio)quinazolines | Introduction of sulfur-containing moieties. | General SNAr |
| Azides (e.g., NaN₃) | DMSO or DMF | 4-Azidoquinazolines | Precursors for the synthesis of 4-aminoquinazolines via reduction.[13] | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine (A Key Gefitinib Precursor)
This protocol describes the reaction of this compound with 3-chloro-4-fluoroaniline, a crucial step in the synthesis of the anticancer drug Gefitinib.[7]
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.38 g, 10 mmol) in isopropanol (50 mL).
-
Addition of Nucleophile: To the stirred suspension, add 3-chloro-4-fluoroaniline (1.60 g, 11 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold isopropanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine as a solid.
Rationale for Experimental Choices:
-
Solvent: Isopropanol is a suitable high-boiling solvent that facilitates the reaction at an elevated temperature while also allowing for the precipitation of the product upon cooling, simplifying the isolation process.[12]
-
Stoichiometry: A slight excess of the aniline nucleophile is used to ensure complete consumption of the starting chloroquinazoline.
-
Work-up: The precipitation of the product upon cooling provides a straightforward and efficient method for purification, often yielding a product of high purity without the need for column chromatography.
Caption: Experimental workflow for the synthesis of a 4-anilinoquinazoline derivative.
Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
Microwave irradiation can significantly accelerate the rate of nucleophilic substitution reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[14]
Materials:
-
This compound
-
Substituted Aniline (e.g., p-toluidine)
-
Tetrahydrofuran (THF) / Water (1:1 mixture)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine this compound (238 mg, 1 mmol), the desired aniline (e.g., p-toluidine, 118 mg, 1.1 mmol), and a 1:1 mixture of THF and water (4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15-30 minutes.
-
Work-up and Isolation: After cooling the vial to room temperature, transfer the contents to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Rationale for Experimental Choices:
-
Microwave Irradiation: The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement.[14]
-
Solvent System: A mixture of THF and water is an effective solvent system for microwave-assisted N-arylation reactions, promoting the dissolution of both the organic substrates and any potential salt byproducts.[14]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low reactivity of the nucleophile. | - Monitor the reaction by TLC and extend the reaction time if necessary.- Increase the reaction temperature.- For poorly reactive nucleophiles, consider using a more forcing solvent (e.g., DMF, NMP) or a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination). |
| Formation of Byproducts | - Reaction at the C2 position (less common but possible under harsh conditions).- Decomposition of starting materials or product. | - Maintain the recommended reaction temperature; avoid excessive heating.- Ensure the use of high-purity starting materials and solvents. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an oil instead of a solid. | - If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.- If an oil forms, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
Conclusion
The nucleophilic substitution of this compound is a robust and highly regioselective transformation that serves as a cornerstone for the synthesis of a wide array of medicinally important compounds. A thorough understanding of the underlying SNAr mechanism, coupled with the selection of appropriate reaction conditions, enables the efficient and predictable synthesis of diverse 4-substituted quinazoline derivatives. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this versatile building block, ultimately contributing to the advancement of drug discovery and development.
References
-
Sánchez, M., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine. Journal of Physical Organic Chemistry, 31(11), e3861. Available at: [Link]
-
Patel, D. R., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. International Journal of ChemTech Research, 4(4), 1451-1458. Available at: [Link]
-
Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-[4-(4-phenylpyrimidin-2-yl)-piperazino] quinazoline hemihydrate. Available at: [Link]
-
de Castro Barbosa, M. L., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. Available at: [Link]
-
de Castro Barbosa, M. L., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Alagarsamy, V. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-738. Available at: [Link]
-
ResearchGate (n.d.). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines 21 and 22. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. Available at: [Link]
-
Yufita, E., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(10), 3369-3379. Available at: [Link]
-
ResearchGate (n.d.). (a) General scheme for regioselective nucleophilic aromatic... Available at: [Link]
-
da Silva, A. C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2378-2387. Available at: [Link]
-
ResearchGate (n.d.). Structures of representative 4-substituted quinazolines with bioactivity. Available at: [Link]
-
Yufita, E., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. Sains Malaysiana, 51(10). Available at: [Link]
-
de Castro Barbosa, M. L., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Asadipour, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 20. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
-
Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 298-309. Available at: [Link]
-
ResearchGate (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
ResearchGate (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011). Google Patents.
-
Sutormin, D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 314-322. Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged 4-Anilinoquinazoline Scaffold
An Application Guide to the Synthesis of 2-Methyl-4-anilino-6,7-dimethoxyquinazolines: Protocols and Mechanistic Insights
The 4-anilinoquinazoline core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial for targeted cancer therapy.[3] Derivatives of 4-anilinoquinazoline form the basis of numerous approved anticancer drugs, including gefitinib and erlotinib, which function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5]
The specific substitution pattern of the quinazoline ring significantly influences its biological activity. The 6,7-dimethoxy groups are frequently incorporated into potent kinase inhibitors, enhancing binding affinity and modulating pharmacokinetic properties. The 2-methyl group can also play a role in defining the molecule's interaction with the target protein.
This application note provides a comprehensive guide for the multi-step synthesis of 2-methyl-4-anilino-6,7-dimethoxyquinazolines. It is designed for researchers in synthetic chemistry and drug development, offering not only detailed, validated protocols but also the underlying scientific rationale for each synthetic transformation.
Overall Synthetic Strategy
The synthesis is accomplished via a robust four-step sequence, commencing with a commercially available anthranilic acid derivative. The strategy is designed to build the heterocyclic core, activate it for substitution, and finally couple it with the desired aniline moiety.
The general synthetic workflow is as follows:
-
Cyclization: Construction of the quinazolinone ring system from 2-amino-4,5-dimethoxybenzoic acid and acetic anhydride.
-
Chlorination: Activation of the C4 position by converting the quinazolinone to a 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the 4-chloroquinazoline with a selected aniline to form the final product.
Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues. The key transformation in this synthesis is the regioselective Nucleophilic Aromatic Substitution (SNAr).
The SNAr Reaction on the Quinazoline Ring
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the quinazoline ring system, particularly its pyrimidine portion, is rendered electron-deficient by the presence of two electronegative nitrogen atoms.[6] This electron deficiency makes the ring susceptible to attack by nucleophiles, such as anilines.
The reaction proceeds via a two-step addition-elimination mechanism :
-
Nucleophilic Addition: The lone pair of electrons on the aniline's nitrogen atom attacks the electron-deficient C4 carbon of the quinazoline ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The C4 position is significantly more reactive towards nucleophiles than the C2 position.[8] This regioselectivity is attributed to the greater ability of the nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed upon attack at C4.[1][2] This inherent electronic property allows the substitution to proceed selectively at the C4 position under relatively mild conditions.[1]
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of an anthranilic acid derivative with acetic anhydride, which serves as both the acetylating agent and a dehydrating agent to facilitate ring closure.
Materials and Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (e.g., 19.7 g, 0.1 mol).
-
Add acetic anhydride (28.2 mL, 0.3 mol) and a few drops of pyridine.
-
Heat the mixture to reflux (approx. 140°C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-cold water (200 mL) with vigorous stirring to precipitate the product and quench excess acetic anhydride.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to yield pure 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one as a white crystalline solid.
-
Dry the product in a vacuum oven at 60°C.
Step 2: Synthesis of 4-Chloro-2-methyl-6,7-dimethoxyquinazoline
The hydroxyl group of the quinazolinone is converted into a chloride, a good leaving group, which activates the C4 position for the subsequent SNAr reaction. Thionyl chloride is an effective reagent for this transformation.[9]
Materials and Reagents:
-
2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (approx. 20 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one (e.g., 11.0 g, 0.05 mol) in thionyl chloride (37 mL, 0.5 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add a catalytic amount of DMF (approx. 0.5 mL).
-
Heat the mixture to reflux (approx. 80°C) for 3 hours. The suspension should gradually dissolve to form a clear solution.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Carefully dilute the residue with DCM (100 mL) and pour it onto crushed ice (200 g).
-
Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-2-methyl-6,7-dimethoxyquinazoline as a solid.[9]
Step 3: Synthesis of 2-Methyl-4-anilino-6,7-dimethoxyquinazoline
This is the final convergent step where the activated quinazoline core is coupled with the desired aniline via an SNAr reaction.[10][11]
Materials and Reagents:
-
4-Chloro-2-methyl-6,7-dimethoxyquinazoline (1.0 eq)
-
Aniline (or substituted aniline) (1.1 eq)
-
Isopropanol (IPA)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Dissolve 4-chloro-2-methyl-6,7-dimethoxyquinazoline (e.g., 4.77 g, 0.02 mol) in isopropanol (100 mL) in a round-bottom flask.
-
Add the desired aniline (e.g., 2.05 mL, 0.022 mol). If using an aniline salt, add an equivalent of a non-nucleophilic base like triethylamine.
-
Heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate forms, filter the solid, wash with cold isopropanol, and then diethyl ether to obtain the crude product.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or acetonitrile) or by column chromatography on silica gel to afford the pure 2-methyl-4-anilino-6,7-dimethoxyquinazoline.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Conditions | Solvent | Typical Yield |
| 1 | 2-Amino-4,5-dimethoxybenzoic acid | Acetic Anhydride | Reflux, 3h | None | 85-95% |
| 2 | 2-Methyl-6,7-dimethoxyquinazolin-4(3H)-one | Thionyl Chloride | Reflux, 3h | Thionyl Chloride | 80-91%[9] |
| 3 | 4-Chloro-2-methyl-6,7-dimethoxyquinazoline | Aniline | Reflux, 4-6h | Isopropanol | 70-90% |
Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of all fragments.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
Conclusion and Applications
The synthetic route detailed in this note provides a reliable and efficient method for producing 2-methyl-4-anilino-6,7-dimethoxyquinazolines. These compounds are of significant interest in drug discovery, particularly for the development of novel anti-cancer agents.[12] The 4-anilinoquinazoline scaffold is a proven pharmacophore for inhibiting various protein kinases involved in tumor growth and proliferation.[13] The synthesized molecules can serve as lead compounds for further optimization or as tool compounds for probing kinase biology.
References
-
Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
Lozano, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available from: [Link]
-
National Center for Biotechnology Information. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]
-
World Journal of Pharmaceutical Research. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available from: [Link]
-
Barber, H. J., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available from: [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Begum, M. S., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available from: [Link]
-
ResearchGate. How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?. Available from: [Link]
-
Liu, Z., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Malaysian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Available from: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Chloro-6,7-dimethoxy-2-methylquinazoline in the Synthesis of Novel Gefitinib Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 4-Chloro-6,7-dimethoxy-2-methylquinazoline as a key intermediate in the development of novel gefitinib analogues. Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), has paved the way for targeted cancer therapies. The development of analogues is a critical strategy to overcome acquired resistance and improve efficacy. This document details the synthetic rationale, step-by-step experimental protocols, and expert insights into the chemical manipulations of the quinazoline scaffold. We explore the critical nucleophilic aromatic substitution (SNAr) reaction, providing a foundation for researchers to design and synthesize next-generation EGFR inhibitors.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Gefitinib (Iressa®) was a landmark drug, being one of the first selective inhibitors of the EGFR tyrosine kinase, which is often dysregulated in non-small cell lung cancer (NSCLC).[3][4] It functions by competing with adenosine triphosphate (ATP) at the kinase's catalytic domain, thereby inhibiting the autophosphorylation and downstream signaling that drives tumor proliferation.[4][5]
The clinical success of gefitinib has spurred extensive research into analogues to address its limitations, such as acquired resistance (e.g., via the T790M mutation) and dose-limiting toxicities associated with wild-type EGFR inhibition.[5][6] Structural modifications, primarily focused on the C4 position of the quinazoline ring, aim to enhance potency, alter selectivity, and improve pharmacokinetic profiles.[6][7]
The intermediate, This compound , and its parent compound, 4-Chloro-6,7-dimethoxyquinazoline, are pivotal building blocks for this purpose.[8][9] The chlorine atom at the C4 position serves as an excellent leaving group, enabling the introduction of various anilino- and other nucleophilic side chains that are crucial for kinase interaction.
The Pivotal Intermediate: this compound
Chemical Reactivity and Synthetic Utility
The synthetic value of the 4-chloroquinazoline intermediate is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) . The quinazoline ring system, with its two nitrogen atoms, is inherently electron-deficient. This electronic property activates the C4 position (para to a ring nitrogen) towards attack by nucleophiles.[10][11] The chlorine atom is an effective leaving group, facilitating a two-step addition-elimination mechanism that results in the formation of a new carbon-nucleophile bond.[11] This reaction is highly regioselective for the C4 position, making it a robust and predictable method for generating diverse libraries of analogues.[10][12]
The Role of Key Substituents
-
6,7-Dimethoxy Groups: These groups are not merely passive substituents. They are crucial for anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain, forming key interactions that contribute to the inhibitor's potency.
-
2-Methyl Group: While gefitinib itself is unsubstituted at the C2 position, the introduction of a methyl group in the this compound precursor offers a strategic modification. This small alkyl group can influence the molecule's conformation and electronic properties. Potential benefits include:
-
Modulating Kinase Selectivity: The methyl group can create steric hindrance that disfavors binding to certain off-target kinases, potentially leading to a cleaner safety profile.
-
Improving Metabolic Stability: The C2 position can be susceptible to metabolism. A methyl group can block this metabolic route, potentially increasing the drug's half-life.
-
Enhancing Solubility: The addition of a methyl group can subtly alter the physicochemical properties of the final compound.
-
Synthetic Protocols and Methodologies
The synthesis of gefitinib analogues from the title intermediate is a multi-step process that requires careful control of reaction conditions. The general workflow is outlined below.
Caption: General synthetic workflow for Gefitinib analogues.
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroquinazolin-4-one
This protocol outlines the cyclization to form the core quinazolinone ring system.
-
Materials:
-
4,5-Dimethoxy-2-aminobenzoic acid
-
Acetamidine hydrochloride
-
Pyridine or another suitable high-boiling solvent
-
Round-bottom flask with reflux condenser and heating mantle
-
-
Procedure:
-
Combine 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent) and acetamidine hydrochloride (1.2-1.5 equivalents) in a round-bottom flask.
-
Add pyridine as the solvent (approx. 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 115°C for pyridine) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Rationale: This is a condensation reaction where the amino acid cyclizes with acetamidine to form the heterocyclic quinazolinone core. Pyridine acts as a high-boiling solvent to drive the reaction to completion.
-
Protocol 2: Chlorination to this compound
This critical step activates the C4 position for substitution.
-
Materials:
-
6,7-Dimethoxy-2-methyl-3,4-dihydroquinazolin-4-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
Round-bottom flask with reflux condenser and gas trap
-
-
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ and SOCl₂ are corrosive and react violently with water.
-
Place the quinazolinone from Protocol 1 into a dry round-bottom flask.
-
Add POCl₃ (as both reagent and solvent, approx. 5-10 equivalents) slowly. An exothermic reaction may occur.
-
Heat the mixture to reflux (approx. 105°C for POCl₃) for 2-4 hours. The solution should become homogeneous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.
-
Very slowly and carefully, quench the residue by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH solution) until the pH is ~8-9 to precipitate the chlorinated product.
-
Collect the solid by filtration, wash with water, and dry.
-
Rationale: POCl₃ is a powerful chlorinating agent that converts the C4-keto group of the quinazolinone into the desired C4-chloro functionality. The reaction is typically performed neat to ensure a high concentration of the reagent.
-
Protocol 3: Synthesis of a Gefitinib Analogue via Nucleophilic Aromatic Substitution (SNAr)
This is the final step where the desired side chain is introduced.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline for gefitinib itself) (1.0-1.5 equivalents)
-
Isopropanol or n-butanol
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, suspend the 4-chloroquinazoline intermediate (1 equivalent) in isopropanol (15-20 mL per gram).
-
Add the desired substituted aniline nucleophile.
-
Heat the mixture to reflux (approx. 82°C for isopropanol) and maintain for 2-6 hours. The reaction often results in the precipitation of the product as its hydrochloride salt.[13]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with fresh isopropanol and then with diethyl ether to remove impurities.
-
Dry the final product under vacuum. If the free base is desired, the hydrochloride salt can be neutralized with a mild base like sodium bicarbonate solution.
-
Rationale: Isopropanol is a common solvent for this SNAr reaction as it has a suitable boiling point and allows for the convenient precipitation of the product salt, simplifying purification.[13] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient C4 carbon of the quinazoline ring.
-
Caption: Inhibition of the EGFR signaling cascade by Gefitinib analogues.
Derivatives synthesized from the 4-chloroquinazoline intermediate act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. [4]This action prevents receptor autophosphorylation, blocking downstream signaling through critical pathways like the RAS-MAPK and PI3K-AKT cascades, ultimately leading to reduced cell proliferation and survival. [1]
Conclusion
The this compound intermediate is a highly valuable and versatile platform for the synthesis of novel gefitinib analogues. Its predictable reactivity in SNAr reactions allows for the systematic exploration of chemical space around the core quinazoline scaffold. By leveraging the protocols and insights provided in this guide, researchers can efficiently generate and test new compounds with the potential for improved potency, altered kinase selectivity, and the ability to overcome mechanisms of clinical resistance, thereby advancing the development of next-generation targeted cancer therapeutics.
References
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). PubMed. Available at: [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). UKM Press. Available at: [Link]
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Indian Journal of Chemistry. Available at: [Link]
-
Synthesis of novel gefitinib-based derivatives and their anticancer activity. (2019). ResearchGate. Available at: [Link]
-
Gefitinib. (2015). ResearchGate. Available at: [Link]
-
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2012). ACS Publications. Available at: [Link]
-
Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. (n.d.). PubMed Central. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
-
4-Chloro-6,7-dimethoxyquinazoline. (n.d.). PubChem. Available at: [Link]
-
4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PubMed Central. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2023). PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
Application Notes & Protocols: 4-Chloro-6,7-dimethoxy-2-methylquinazoline in the Synthesis of Erlotinib Analogues
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Erlotinib Analogue Development
Erlotinib is a potent, first-generation tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[][2] Its mechanism of action involves competing with ATP for the binding site within the intracellular catalytic domain of EGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] While clinically approved for non-small cell lung cancer (NSCLC) and pancreatic cancer, the efficacy of erlotinib can be limited by the development of resistance, often through secondary mutations in the EGFR gene (e.g., T790M), and dose-limiting side effects associated with the inhibition of wild-type (WT) EGFR.[3][5]
This has spurred significant interest in the development of erlotinib analogues. The primary goals of these efforts are to:
-
Overcome Resistance: Design molecules that effectively inhibit mutated forms of EGFR.
-
Enhance Selectivity: Increase potency for cancer-associated mutant EGFR over WT-EGFR to widen the therapeutic window.
-
Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Explore Novel Structure-Activity Relationships (SAR): Investigate how modifications to the core scaffold affect kinase inhibition and cellular activity.
The 4-anilinoquinazoline scaffold is the foundational pharmacophore for many EGFR inhibitors, including erlotinib.[6] The synthesis of analogues, therefore, hinges on the versatile and efficient construction of this core.
The Keystone Intermediate: 4-Chloro-6,7-dimethoxy-2-methylquinazoline
The strategic cornerstone for the synthesis of a vast library of erlotinib analogues is the activated heterocyclic intermediate, This compound .
Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem CID: 2769364[7] |
| Molecular Weight | 238.67 g/mol | PubChem CID: 2769364[7] |
| Appearance | Light yellow to white powder/crystal | Chem-Impex[8] |
| Melting Point | 184 - 188 °C | Chem-Impex[8] |
| Key Reactivity | The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr). | MDPI[9] |
Causality of Importance: The quinazoline ring system is electron-deficient, a property that is further amplified by the nitrogen atoms. This electronic nature makes the chlorine atom at the C4 position an excellent leaving group, highly susceptible to displacement by nucleophiles. This reactivity is the lynchpin of analogue synthesis, as it provides a reliable and high-yielding method to introduce a diverse array of substituted anilines, which are critical for modulating the compound's interaction with the EGFR kinase domain. The 6,7-dimethoxy groups are crucial for anchoring the inhibitor within the ATP-binding pocket.[10]
General Synthetic Workflow
The primary strategy for synthesizing erlotinib analogues from this compound is a nucleophilic aromatic substitution (SNAr) reaction. This workflow allows for a modular "plug-and-play" approach where various substituted anilines can be coupled to the quinazoline core.
Caption: General workflow for the synthesis of erlotinib analogues.
Detailed Experimental Protocol: Synthesis of a Representative Erlotinib Analogue
This protocol details the synthesis of N-(3-ethynylphenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine, an analogue structurally very similar to erlotinib itself, showcasing the core methodology.
4.1 Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| This compound | Commercial | ≥98% | Key Intermediate |
| 3-Ethynylaniline | Commercial | ≥98% | Nucleophile |
| Isopropanol (IPA) | Commercial | Anhydrous | Solvent |
| Pyridine | Commercial | Anhydrous | Base (HCl Scavenger) |
| Diethyl Ether | Commercial | Reagent | Washing Solvent |
| Dichloromethane (DCM) | Commercial | Reagent | Extraction Solvent |
| Saturated NaHCO₃ (aq) | Lab Prepared | Aqueous Wash | |
| Brine | Lab Prepared | Aqueous Wash | |
| Anhydrous MgSO₄ | Commercial | Drying Agent |
4.2 Step-by-Step Procedure: SNAr Coupling Reaction
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 3-ethynylaniline (1.0 eq) and pyridine (1.1 eq).
-
Solvent Addition: Add anhydrous isopropanol (approx. 10-15 mL per gram of the chloroquinazoline) to dissolve the aniline and base.
-
Addition of Intermediate: To the stirring solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Rationale (Experience): Adding the electrophile portion-wise helps to control any initial exotherm. Isopropanol is a common solvent for these reactions, balancing solubility and having a suitable boiling point for reflux. Pyridine acts as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting chloroquinazoline spot (visualized under UV light) indicates reaction completion.
-
Rationale (Trustworthiness): TLC is a critical in-process control. It prevents premature work-up of an incomplete reaction or prolonged heating which could lead to side products.
-
-
Work-up & Isolation: a. Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt often forms. b. Remove the isopropanol under reduced pressure using a rotary evaporator. c. To obtain the free base, dissolve the residue in a mixture of Dichloromethane (DCM) and water. d. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Rationale (Expertise): The bicarbonate wash is crucial to neutralize any remaining HCl and the pyridinium hydrochloride salt, converting the product fully to its free base form, which is more soluble in DCM. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: a. The crude solid is often purified by trituration or recrystallization. b. Triturate the solid with cold diethyl ether, sonicate for 10 minutes, and then collect the solid by vacuum filtration. Wash the filter cake with fresh cold ether.
-
Rationale (Expertise): Trituration with a non-solvent like ether is an effective method for removing non-polar impurities and any residual starting aniline, often yielding a product of high purity without the need for column chromatography. c. Dry the purified solid under high vacuum. An expected yield is typically in the range of 85-95%.
-
4.3 Characterization
The structure of the final analogue should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of protons corresponding to both the quinazoline core and the newly added aniline moiety.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
LC-MS: To confirm the molecular weight and purity of the final compound.
Application to Analogue Libraries
The true utility of this compound lies in its application to parallel synthesis for the creation of analogue libraries. By substituting 3-ethynylaniline in the protocol above with other commercially available or custom-synthesized anilines, a wide range of derivatives can be produced.
Example Anilines for Analogue Generation:
| Aniline Substituent (R in R-Ph-NH₂) | Rationale for Investigation |
| 3-chloro-4-fluoroaniline | Used in the synthesis of Lapatinib; explores halogen interactions. |
| 4-methoxy-3-chloroaniline | Modulates electronics and potential for H-bonding. |
| 3-aminobenzonitrile | Introduces a different potential H-bond acceptor. |
| Aniline with small alkyl groups (e.g., methyl) | Probes steric tolerance in the ATP binding pocket. |
This modularity allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, or resistance profiles.[11]
Safety and Handling
-
Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), often used to synthesize the chloroquinazoline intermediate, are highly corrosive and moisture-sensitive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Use anhydrous solvents where specified to prevent hydrolysis of the reactive intermediate.
-
General Precautions: Wear standard PPE, including safety glasses, lab coat, and gloves.
Conclusion
This compound is a robust and indispensable intermediate for medicinal chemists working on the development of next-generation EGFR inhibitors. Its predictable and high-yielding reactivity in SNAr reactions provides a straightforward and modular route to a diverse array of erlotinib analogues. The protocols and principles outlined here offer a validated framework for the synthesis and exploration of novel compounds aimed at overcoming the challenges of cancer therapy.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNzOXK1ZG2iFN9cOsqEvXexyeIO_DhtxjHq1nukFWrTYvBeB2qL2qbYvXCcgkz3_l-3OlLLGsx4j0-I49yI2YG_pufOVHLSqJ0QFC2_ubdDtCc6Z3f7Ci5g0vGSGx91NqHbA6VcBCtEXe5sfDgBM9cu6K4rYOMGjjbMQONah0ks6Ig-ejEnQprd11R9cEDDA==]
- BOC Sciences. (n.d.). Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials. Retrieved from BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWL3ErEJwRuSL6WtvUg4I1-Xs-Z05aTYJqW8-2d-1_x9hChsaMxFUR62LKH_sYkJXB8MsmamK1z9I4WZd233vKyVnekV0OJwgagT4XKzCOEJwm4PX3-pMyp51ea4uPf0apWFm4Gkhqv_60Wnio9vmPnBmZ3rusu0X2rxUG8sv30wfKh8k_JIV769fKRyZ2-Sbp85V_gkayyl7rEB9-ZZlr5DnhikWOdg=]
- Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from Drugs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYr3u-ooyz3ufHKi9hf4WSbegaXIPy41B_t1DopKrPLCsJB3Xq6jgjoSMz-y7vjZQlkTL0RyI95JY3cbBm9Ruff7GCGD9m5WVeJMseVXD8Ybz5PpLQBzdIXa_5UfUjf7MJo5vqLGiXnAOxwwDTaM7MnGBmtWM5RFxNnOxQDs1GqsoAYx2s07tqsg==]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRpgJwgO12yTMvy-lxnG-AYhVgWkkZh_i4aU25hxtguy6OWiQ4aHpnQB-0rQyBVmJj3LIRg6m3ubGKLYCf7MqY-QKWX9NNCUfbq1oDzuliJ1qCfZNM0l8scfCjtHC9XJDncBzswyqqAf4kaosCiEogP9_U25qTMkub9YneuRj502r6VjKzTdyycZvy4yZDB59WQOY=]
- ResearchGate. (n.d.). Mechanism of action of erlotinib [Scientific Diagram]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHixYT9pVcFtY94p0sgMUsI2IjSIdS-FlymZoFiB-Dld8Subcv6sngrILBkL1PZkv86U5NMNST8jmMz4XgmeUmEHJbYdZhOym-Lldxar78TYHM7ZN-DIFOvavZyQaNF-0OvY6EviXntJdpjkedVpAt9S_7ZJq7un_aoVC03ZSMuzqRrUHtS54IvGEmy9lgf]
- National Institutes of Health (NIH). (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Retrieved from NIH. [https://vertexaisearch.cloud.google.
- National Institutes of Health (NIH). (2022, April 20). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyx0DWrltV6KahsL4fQ01hhzTyt0sz3DCW-zzjs9coEiTx_EmxHr9l8I4FPeCgy5_0vuCyju4cVJyXoIe4rVkInwmCi-sIu3BWE-vwFSwqvmJqY_3eyOnPr39KbzXykvRDckWdEd3MQCKmydQ=]
- National Institutes of Health (NIH). (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqoaU09ngCxxZCgsgGYzuC5AzJVDZSrSVLAkDv18HcCBYB24QUzkqPb2bW0Wd1j63wAy0NpUx_EwlUwq7zXPFVGXXPPkIcb8kiw4zsKWoFRi07HTgWaGuZMZRMS7_W4dsSwoDnM_bAbUXdyGo=]
- National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9xAUlzeRgx4py9gXCN_rkjukUh07GV-TgWr3StyM4H28S5cvvkv12G1TSKTUxHvGgwz77PJDlAIde9yzFp-SMAuRngDiMQC_d63LYHfTZmYcv0ICxgfls4Y9XkhGegm8QofKon4DIrPvwEfA=]
- MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF82avfC0-hA9O4BfSvWP7b24EhlKeYjIb8Hy0fLwRtwP7Be_SD_z6zPRLIAISc7z7Ljh3yKWoHyt0o6pO0XTlY_Jf1slPJt8_iBQq4ehloGZ0i7Od4wH9sMKlEYiv7bDtlKQ==]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv039lDzN7_cJ3BPSAlUUbVrQRZL-ybf6E8vtB7unXsTfA3zaAG_jJEuiqifdCCJwzUKHlWqVaGXUiqfXkLL4y2vSFbofcpmzqgTV_eBazrRbFq_IsacknZmp2n00Yb_6C3XbHVmeiZULnKFCAW4if0XLI-1YmHdlmzkWQgzR_lALzZOofGm59yakZ2Bk=]
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.
- VNU Journal of Science. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Retrieved from VNU Journal of Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX9CHEFzRaEbcSDj1ERf6UwTHpy9eCEwzomfFNpxIbnLX8-aMD71KQy7Z7eF1XN-mz7v1RTJ1dpBZFYgGAV0TguH8Hn9vLK-CLwitvNRXAQbfE3jWDmAfA4zUZgMUym6uC_lp_Y95raIsEoJVb3cOhEA==]
- Chem-Impex. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCYjKPS9FBzMxVaAZ958peFiq7zRg6F4Qn87hOLRj2ODB0Z3aD2ZuXtrLDRFQX7YfBZWffFkSHy-PpoQy042cX36WyCUYCowDLJl0Tq_C_C1akhadb5xTZ1gZPzIlH2VZk9ho=]
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG12Yy59jhIV_ZCQ6mXGdkQqEz3WLdOUyFST6FEuEEZx3O59TkTN1onIZ5ejQXM2vPimfuAPX13uOVgZe8kWdwIkqw9LDXgL3Y1GfwRNp2uqMGZ5KH0zk4fVDfpF6xBu3Mex2bpqE-hUpV0uf9Q0mJE4d7ke0D-O_bQSs63bRmcftmxcrOFA9fxEU0=]
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhJEHslHoNh95y4AGguwrDlt4U_mFQ41yPkGKsVL5JC8BxyxQgm0oCFZy249UZOdLCkgrYcoZN_3qIuOcqdiQvU9np6JKxpsakZCcyhPoUPxadtuHJfjRE6YYY3RWRRB0KT7o]
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZwSz2QUnvE2FdjLYH5t9NpWsBCM2OGQ_693iLJBgxzuf3OGVNujTILPp5m0FXngR9-2sQCL-wc1onzj1t8ggztXaR68tYH4eaZD0PgU0HiXEsII8ubYHWyhf6bPjf4TiE6avPFnYOU_iTD8JJ3vGY_v1qF1Jyf5cltfcw1LNxZoycIwDqA==]
- PubMed. (n.d.). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4LBjj3k3qPaOuIoconxqVIaiKBOCEX9y2tWRtd2nRGaMbXI_YYpJSJ6t-zoVnNMGKdcrO83Y_-GAJY1ZS3CXNXgsD8ib11VXfxbW6GPS7M_kmgvu4jb6P5pwDcGq7sFmue3W9]
- PubMed. (2018, February 7). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDN1KXjPXf0Bq8cPzJBjuK6gmOXU_2n2u7aUilcIKTQBQtFpSy1MJqVnhOvvuA0_ow9XsCWcAvbc9U1VpjMa5VeST3Fi7JmbgrHU8DxLt52D5-KVXeMXJicN2Oxh32WNcTn8QL]
Sources
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Introduction: The Significance of N-Arylated Quinazolines in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its many derivatives, N-aryl-4-aminoquinazolines have garnered significant attention, particularly in the realm of oncology. This class of compounds has proven to be a fertile ground for the development of potent enzyme inhibitors, most notably targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][3] Marketed anti-cancer drugs such as Gefitinib, Erlotinib, and Lapatinib, all feature the 4-anilinoquinazoline core, underscoring the therapeutic importance of this molecular framework.[1]
The introduction of an aryl group at the N-4 position of the quinazoline ring is a critical step in the synthesis of these valuable compounds. This application note provides a detailed experimental procedure for the N-arylation of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key intermediate in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights into process optimization and characterization.
Mechanistic Insights: The Buchwald-Hartwig Amination
The N-arylation of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[4][5] This powerful transformation has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile and efficient method for constructing arylamines from aryl halides and amines.[4][6]
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[4][5][7]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) species.[5][7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired N-arylated quinazoline product and regenerating the palladium(0) catalyst.[4][5][7]
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and scope. Modern advancements in ligand design have enabled the coupling of a wide variety of aryl halides with an extensive range of amines under milder conditions.[4]
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-arylation of this compound.
Caption: General experimental workflow for the N-arylation reaction.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with a representative aniline derivative.
Materials and Reagents:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[9]
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))[7][11]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk flask, microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl amine (1.1 - 1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The optimal temperature and time will depend on the specific substrates and catalyst system used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.[9]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.[9]
Alternative Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity.[12][13][14]
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq) and the desired aryl amine (1.0 - 1.2 eq) in a suitable solvent such as 2-propanol or a mixture of THF/H₂O.[1][12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[12][14]
-
After cooling, the product can often be isolated by filtration if it precipitates, or by standard work-up and purification procedures as described above.
This method can be particularly advantageous for library synthesis and rapid exploration of reaction conditions.[1]
Data Presentation: Key Reaction Parameters
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. The choice often depends on air stability and cost. |
| Ligand | Xantphos, BINAP | Xantphos, BINAP | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, improving reaction efficiency.[4] |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. Stronger bases like NaOtBu are often used, but weaker bases can be employed for sensitive functional groups. |
| Solvent | Toluene, Dioxane | 2-Propanol, THF/H₂O | High-boiling aprotic solvents are common for conventional heating. Polar solvents are often used in microwave synthesis to efficiently absorb microwave energy. |
| Temperature | 80 - 120 °C | 100 - 150 °C | Higher temperatures are often required to drive the reaction to completion, but microwave heating can achieve this more rapidly. |
| Reaction Time | 2 - 24 hours | 10 - 30 minutes | Microwave irradiation significantly reduces reaction times due to efficient and rapid heating.[12] |
| Yield | Good to Excellent | Good to Excellent | Both methods can provide high yields, but microwave synthesis can sometimes offer improved yields due to reduced side reactions.[12] |
Product Characterization
The identity and purity of the synthesized N-aryl-4-amino-6,7-dimethoxy-2-methylquinazoline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16][17][18] Key diagnostic signals include the aromatic protons of the quinazoline and aryl rings, the methoxy and methyl protons, and the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: Consider screening different ligands, bases, and solvents. Ensure the reaction is performed under strictly anhydrous and inert conditions. Catalyst deactivation can be an issue; using fresh catalyst and ensuring the purity of reagents is important.
-
Incomplete Reaction: Increase the reaction temperature or time. For microwave-assisted reactions, increasing the power or irradiation time may be necessary.
-
Side Reactions: The formation of dehalogenated starting material can occur. Optimizing the reaction conditions, particularly the base and temperature, can minimize this.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features. Always consult the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The N-arylation of this compound is a robust and versatile transformation that provides access to a wide range of biologically important molecules. The choice between conventional heating and microwave-assisted synthesis will depend on the specific requirements of the research, with microwave irradiation offering a significant advantage in terms of reaction speed. By carefully selecting the reaction parameters and following the detailed protocols outlined in this application note, researchers can efficiently synthesize N-arylated quinazoline derivatives for further investigation in drug discovery and development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
-
Vessally, E., Hosseinian, A., & Edjlali, L. (2017). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 22(1), 133. [Link]
-
Powers, I. G., & Uyeda, C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 167-174. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vessally, E., Hosseinian, A., & Edjlali, L. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules (Basel, Switzerland), 11(4), 272–278. [Link]
-
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]
-
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]
-
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic letters, 14(14), 3800–3803. [Link]
-
da Silva, A. F., de Oliveira, V. F., & Lüdtke, D. S. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein journal of organic chemistry, 18, 119–128. [Link]
-
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]
-
Asghari, S., Ramezani, M., & Ramezani, F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749955. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. In Microwaves in Organic Synthesis (pp. 959-1007). Wiley-VCH. [Link]
-
Asghari, S., Ramezani, M., & Ramezani, F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
-
Liu, G., Hu, D. Y., Jin, L. H., Song, B. A., Yang, S., Liu, P. S., Bhadury, P. S., Ma, Y., Luo, H., & Zhou, X. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & medicinal chemistry, 15(20), 6608–6617. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 7(10), 6749–6759. [Link]
-
Le Gall, E., Tisserand, S., & Lohier, J. F. (2018). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 14, 216-222. [Link]
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (2006). ResearchGate. [Link]
-
Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 89-106. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2598-2606. [Link]
-
Kumar, S., Kumar, R., & Kumar, S. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Azmian Moghadam, F., Amanpour, A., & Khojasteh, S. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. [Link]
-
da Silva, A. F., de Oliveira, V. F., & Lüdtke, D. S. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 119-128. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nematpour, M., & Zarei, M. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific reports, 14(1), 12117. [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
X-ray, NMR and DFT studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives. (2010). ResearchGate. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020, November 16). Retrieved January 11, 2026, from [Link]
-
New atropisomers derived from amidinoquinoxaline N-oxides: Synthesis and NMR characterization. (2010). ResearchGate. [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
-
Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. (2023, August 5). PubMed. [Link]
-
Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. (2021). PubMed. [Link]
-
Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. (2005). PubMed. [Link]
-
Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. (2018). PubMed. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 12. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. researchgate.net [researchgate.net]
Systematic Purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline via Optimized Recrystallization
Application Note: A-004-MQCL
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This comprehensive guide details a robust and reproducible protocol for the purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key intermediate in the synthesis of various pharmacologically active molecules. The methodology centers on the principles of recrystallization, a fundamental technique for the purification of solid organic compounds.[1][2][3] This document provides an in-depth exploration of solvent selection, a step-by-step recrystallization workflow, and methods for the analytical validation of the final product's purity. The causality behind each experimental step is elucidated to empower researchers with the ability to adapt and troubleshoot the protocol.
Introduction: The Significance of Purity
This compound serves as a critical building block in the development of targeted therapies, particularly in oncology.[4] The purity of this intermediate is paramount, as residual impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Recrystallization is a powerful and cost-effective technique to enhance the purity of solid compounds by leveraging differences in solubility at varying temperatures.[6][7]
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[1][2] The success of this technique hinges on the selection of an appropriate solvent system.
Causality in Solvent Selection
An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[8]
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should have significantly lower solubility at room temperature or below to maximize the recovery of purified crystals upon cooling.[7]
-
Favorable Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility differences but not so high as to pose a risk of compound decomposition.
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
Based on the chemical properties of quinazoline derivatives, a mixed solvent system often provides the optimal balance of solubility for effective purification.[9] For this compound, a mixture of ethanol and water or methanol and acetone can be effective.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Pre-Recrystallization: Solvent System Optimization (Small Scale)
Before proceeding with the bulk purification, it is crucial to determine the optimal solvent ratio.
-
Place a small, known amount of the crude compound (e.g., 100 mg) into a small test tube.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat to dissolve the solid.
-
Gradually add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Observe the quality and quantity of the crystals formed to determine the appropriate solvent ratio.
Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: A generalized workflow for the purification of this compound by recrystallization.
Detailed Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the determined minimal amount of hot primary solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.[9][10]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[9]
-
Induce Crystallization: Gradually add the anti-solvent (e.g., water) to the hot solution until a persistent slight turbidity is observed. Add a few more drops of the hot primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[6]
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data for this recrystallization protocol.
| Parameter | Recommended Value | Rationale |
| Compound to Solvent Ratio | ~1 g per 10-20 mL of primary solvent | Ensures complete dissolution at elevated temperatures without excessive solvent use. |
| Primary Solvent | Ethanol or Methanol | Good solvating power for quinazoline derivatives at high temperatures.[9] |
| Anti-Solvent | Water or Acetone | Significantly reduces the solubility of the compound at lower temperatures.[9] |
| Cooling Rate | Slow, undisturbed cooling to room temperature, followed by an ice bath. | Promotes the formation of large, well-defined crystals, which are typically purer.[9] |
| Expected Yield | 80-95% | Dependent on the initial purity of the crude material and careful execution of the protocol. |
| Expected Purity | >99% (by HPLC) | Recrystallization is a highly effective method for removing minor impurities.[6] |
| Melting Point | 184 - 188 °C | A sharp melting point range is indicative of high purity.[4] |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured through built-in validation checkpoints:
-
Purity Assessment by Melting Point: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range suggests the presence of impurities. The experimentally determined melting point should be compared to the literature value.[11]
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly sensitive technique for determining the purity of a compound.[12][13] Analysis of the purified this compound should show a single major peak, with any impurity peaks being minimal.
-
Spectroscopic Confirmation (NMR): For absolute certainty, the structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step, researchers can effectively implement and adapt this methodology to achieve high-purity material essential for the advancement of drug discovery and development programs.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem. Retrieved from [Link]
-
SpringerLink. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]
-
YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
National Center for Biotechnology Information. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline. PubChem. Retrieved from [Link]
Sources
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. mt.com [mt.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shyzchem.com [shyzchem.com]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. H28405.14 [thermofisher.com]
- 12. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Mastering the Purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline: A Guide to High-Purity Isolation by Column Chromatography
Introduction: The Critical Role of 4-Chloro-6,7-dimethoxy-2-methylquinazoline in Drug Discovery
This compound is a key heterocyclic intermediate in the synthesis of a multitude of pharmacologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors investigated in oncology. The precise arrangement of its substituents—the reactive chloro group at the 4-position, the electron-donating dimethoxy groups at the 6- and 7-positions, and the methyl group at the 2-position—collectively dictates its reactivity and suitability as a precursor for targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and downstream compounds with altered biological profiles. This application note provides a comprehensive, field-proven protocol for the robust purification of this compound using silica gel column chromatography, ensuring a high-purity product suitable for the demanding requirements of drug development.
Guiding Principles: A Mechanistic Approach to Chromatographic Separation
The successful purification of this compound by column chromatography hinges on the principles of adsorption and partitioning. The choice of a polar stationary phase, such as silica gel, and a relatively non-polar mobile phase allows for the effective separation of the target molecule from common impurities generated during its synthesis.
The Stationary Phase: Silica Gel Silica gel (SiO₂) is the stationary phase of choice for this purification due to its polar surface, which is rich in silanol (Si-OH) groups.[1] These silanol groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the molecules in the crude mixture.
The Mobile Phase: A Balancing Act of Polarity A binary solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate, is employed as the mobile phase. The polarity of the mobile phase is meticulously optimized to achieve differential elution of the components in the crude mixture. Less polar impurities will have a weaker affinity for the silica gel and will elute faster with the non-polar mobile phase. The more polar target molecule, this compound, will have a stronger interaction with the silica gel and will require a mobile phase with a higher proportion of the polar solvent to elute.
Anticipated Impurities and Their Chromatographic Behavior The primary precursor for the synthesis of this compound is typically 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The chlorination is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3] Based on this, the primary impurities to consider are:
-
Unreacted 6,7-dimethoxy-2-methylquinazolin-4(3H)-one: This starting material is significantly more polar than the target compound due to the presence of the N-H and C=O bonds of the lactam functionality. It will exhibit strong adsorption to the silica gel and elute much later than the desired product.
-
Hydrolysis Product (6,7-dimethoxy-2-methylquinazolin-4(3H)-one): If moisture is present during the reaction or workup, the chlorinated product can hydrolyze back to the starting material.
-
Excess Chlorinating Reagent and Byproducts: Reagents like thionyl chloride are volatile and are typically removed under reduced pressure. Any non-volatile byproducts are often highly polar and will remain at the origin of the column.
-
Non-polar Byproducts: Depending on the specific reaction conditions, minor, less polar impurities may be formed. These will elute before the target compound.
Data Presentation: Physicochemical Properties and TLC Analysis
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| Appearance | Expected to be a white to off-white or pale yellow solid. |
| Solubility | Soluble in chlorinated solvents (dichloromethane, chloroform), ethyl acetate, and sparingly soluble in hexanes. Insoluble in water.[4] |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ |
| TLC Mobile Phase | A starting point for optimization is a mixture of Hexanes:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). |
| TLC Visualization | UV light (254 nm), Potassium permanganate stain, or Iodine chamber.[5] |
| Expected Rf Value | The ideal Rf for the target compound in the chosen TLC solvent system for column chromatography is approximately 0.25-0.35.[1] This ensures good separation on the column. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the quantities of silica gel and solvents accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Separatory funnel or solvent reservoir
-
Round bottom flasks
-
Fraction collector or test tubes
-
TLC plates (silica gel coated with UV indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
1. Optimization of the Mobile Phase using Thin Layer Chromatography (TLC)
-
Rationale: TLC is a rapid and indispensable tool for determining the optimal solvent system for separation. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.25-0.35.
-
Procedure:
-
Prepare several eluent mixtures of varying polarity, for example, Hexanes:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 1:1.
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plates in the different eluent mixtures.
-
Visualize the developed plates under a UV lamp. The desired product, being more polar than potential non-polar impurities but less polar than the starting material, should be well-resolved from other spots.
-
Select the solvent system that gives the desired Rf value for the target compound.
-
2. Preparation of the Column
-
Rationale: Proper packing of the column is crucial to ensure a uniform flow of the mobile phase and to avoid channeling, which leads to poor separation. The slurry method is generally preferred as it minimizes the entrapment of air bubbles.
-
Procedure:
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel (approximately 50-100 times the weight of the crude product) in the initial, less polar mobile phase (e.g., Hexanes:Ethyl Acetate 9:1).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the silica bed run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
3. Sample Loading
-
Rationale: Dry loading is recommended for compounds that have limited solubility in the mobile phase or to achieve a more concentrated band at the start of the chromatography, leading to better resolution.
-
Procedure:
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
4. Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures.
-
Procedure:
-
Begin elution with a less polar solvent system (e.g., Hexanes:Ethyl Acetate 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The gradient can be stepwise or continuous.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).
-
Monitor the elution process by performing TLC on the collected fractions.
-
5. Analysis and Isolation of the Pure Compound
-
Rationale: TLC analysis of the collected fractions allows for the identification of the fractions containing the pure product.
-
Procedure:
-
Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.
-
Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
-
Troubleshooting and Advanced Tips
-
Peak Tailing: The basic nitrogen atoms in the quinazoline ring can interact with the acidic silanol groups on the silica gel, leading to peak tailing. If this is observed, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to suppress this interaction and improve the peak shape.
-
Poor Separation: If the separation between the target compound and an impurity is poor, consider using a shallower solvent gradient or a different solvent system. Sometimes, switching from ethyl acetate to another polar solvent like diethyl ether or a mixture of dichloromethane in hexanes can alter the selectivity and improve separation.
-
Compound Crashing Out on the Column: If the compound is not very soluble in the mobile phase, it may precipitate on the column. Ensure the crude material is fully dissolved before loading and consider using a stronger solvent for loading if necessary, though this should be minimized.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Silica gel dust can be harmful if inhaled; handle it carefully.
Conclusion
The protocol detailed in this application note provides a systematic and robust method for the purification of this compound by silica gel column chromatography. By understanding the underlying principles of chromatography and carefully controlling the experimental parameters, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the quality and integrity of their subsequent drug discovery efforts.
References
-
BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Link
-
Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. Link
-
BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Link
-
ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. Link
-
BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. Link
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Link
-
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Link
-
YouTube. (2013). Column Chromatography (Purification). Link
-
BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Link
-
YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Link
-
Fisher Scientific. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline, 98%. Link
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Link
-
BenchChem. (2025). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds. Link
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Link
Sources
Application Notes & Protocols: The 4-Chloro-6,7-dimethoxy-2-methylquinazoline Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-6,7-dimethoxy-2-methylquinazoline . The 6,7-dimethoxy substitution pattern is critical for anchoring within the ATP-binding pockets of various kinases, while the 4-chloro group serves as a versatile synthetic handle for nucleophilic substitution, enabling the creation of diverse compound libraries.[3][4] The often-overlooked 2-methyl group provides a subtle but important modification that can influence steric interactions, solubility, and metabolic stability. This document provides a comprehensive technical overview, including detailed synthesis protocols for the scaffold and its derivatives, methodologies for biological evaluation, and the strategic rationale behind its application in drug discovery, particularly in the development of kinase inhibitors for oncology.
Introduction: A Scaffold of Strategic Importance
Quinazoline-based molecules are renowned for their broad therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[1][5][6] Their success stems from the rigid, bicyclic structure that effectively presents substituents in a defined three-dimensional space, facilitating precise interactions with biological targets.
The Role of Key Substituents:
-
6,7-Dimethoxy Groups: These electron-donating groups are crucial pharmacophoric features, particularly for tyrosine kinase inhibitors (TKIs). They often form key hydrogen bonds and occupy a specific region within the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[3]
-
4-Chloro Position: This is the primary point of diversification. The chlorine atom is an excellent leaving group, and the electron-withdrawing nature of the quinazoline ring nitrogens activates this position for Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which is the cornerstone of library development for this class of compounds.[4][7]
-
2-Methyl Group: While many successful quinazoline drugs are unsubstituted at the C2 position, the introduction of a small methyl group can be a strategic move in lead optimization. It can enhance binding by occupying small hydrophobic pockets, block metabolic attack at that position, and subtly alter the electronics and conformation of the entire ring system.
PART I: Synthesis of the Core Scaffold
The synthesis of this compound is a robust, two-step process starting from commercially available materials. The protocols provided are designed for reproducibility and scalability.
Protocol 1.1: Synthesis of Precursor: 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
This initial step involves the cyclization of an anthranilic acid derivative with an acetyl source to form the core quinazolinone ring system.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol).
-
Add acetic anhydride (50 mL) and a catalytic amount of pyridine (1 mL).
-
Equip the flask with a reflux condenser and stir the mixture.
-
Heat the reaction mixture to reflux (approx. 140°C) and maintain for 4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature. A precipitate will form.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a white to off-white solid.
Scientist's Note (Causality): Acetic anhydride serves as both the reactant (source of the acetyl group that becomes C2 and the methyl group) and the solvent. Pyridine acts as a basic catalyst to facilitate the initial acylation of the amino group. The subsequent intramolecular condensation and cyclization are driven by heat. Precipitation in water is an effective purification step to remove excess acetic anhydride and other water-soluble impurities.
Protocol 1.2: Chlorination to Yield this compound
This step activates the scaffold for derivatization by converting the C4-hydroxyl (in its tautomeric form) into a reactive chloro group.
Materials:
-
6,7-Dimethoxy-2-methylquinazolin-4(3H)-one (from Protocol 1.1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask (500 mL) with reflux condenser
-
Rotary evaporator
Procedure:
-
In a dry 500 mL round-bottom flask, place the precursor 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (10.0 g, 45.0 mmol).
-
Under a fume hood, carefully add thionyl chloride (150 mL). The solid will form a suspension.
-
Add a catalytic amount of DMF (0.5 mL) dropwise. Gas evolution (HCl, SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 76°C) and maintain for 5-6 hours until the solution becomes clear.[8]
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Crucial Step: Add toluene (2 x 50 mL) and co-evaporate (azeotrope) to remove the last traces of thionyl chloride.[9]
-
Dissolve the resulting crude residue in dichloromethane (300 mL).
-
Transfer the solution to a separatory funnel and carefully wash with saturated aqueous sodium bicarbonate solution (2 x 150 mL) to neutralize residual acid, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the final product, this compound, as a solid.
Scientist's Note (Causality): Thionyl chloride is a highly effective chlorinating agent for this transformation. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the chlorination. The azeotropic removal with toluene is critical, as any remaining thionyl chloride can interfere with subsequent nucleophilic substitution reactions.[9]
PART II: Application in Drug Discovery
The true value of the 4-chloro scaffold is realized in its use as a building block for creating libraries of potential drug candidates.
General Drug Discovery Workflow
The following diagram outlines a typical workflow for developing kinase inhibitors starting from the this compound scaffold.
Protocol 2.1: General Procedure for Synthesis of 4-Anilino-6,7-dimethoxy-2-methylquinazoline Derivatives
This protocol details the key SNAr reaction to build the final target molecules.
Materials:
-
This compound (from Protocol 1.2)
-
A substituted aniline derivative (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (or another suitable high-boiling solvent like n-butanol)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.19 mmol) in isopropanol (40 mL).
-
Add the substituted aniline derivative (1.1 equivalents, 4.61 mmol).
-
Heat the mixture to reflux (approx. 82°C) and stir for 4-12 hours. The reaction progress can be monitored by TLC. A precipitate of the product hydrochloride salt often forms.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization or converted to the free base by treatment with a mild base (e.g., NaHCO₃ solution) and extraction with an organic solvent.
Scientist's Note (Causality): Isopropanol is a common solvent for this reaction as it has a suitable boiling point and effectively dissolves the reactants. The reaction is often autocatalytic, as the HCl generated protonates the product, driving the equilibrium forward. For less reactive anilines, a non-nucleophilic base (like DIPEA) can be added, or microwave irradiation can be used to accelerate the reaction.[7]
Protocol 2.2: Representative In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the direct inhibitory effect of the synthesized compounds on the target enzyme.
Materials:
-
Synthesized quinazoline derivatives, dissolved in DMSO
-
Recombinant human EGFR enzyme
-
ATP and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of a solution containing the EGFR enzyme and peptide substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Kₘ).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes and measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls (no enzyme and no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Scientist's Note (Trustworthiness): The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency. This self-validating system includes positive (no inhibitor) and negative (no enzyme) controls to ensure the observed signal is due to specific enzyme inhibition.
Protocol 2.3: Representative Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, which overexpresses EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation & Structure-Activity Relationships (SAR)
The data from these assays are used to build an SAR table, which guides the next round of synthesis to create more potent and selective compounds.
Table 1: Hypothetical SAR Data for 4-Anilino-6,7-dimethoxy-2-methylquinazoline Derivatives
| Compound ID | R-Group on Aniline Ring | EGFR IC₅₀ (nM) | A549 GI₅₀ (nM) |
| LEAD-01 | H | 150 | 2500 |
| LEAD-02 | 3-Cl | 85 | 1200 |
| LEAD-03 | 4-F | 90 | 1500 |
| LEAD-04 | 3-Cl, 4-F | 15 | 180 |
| LEAD-05 | 3-Ethynyl | 5 | 65 |
This data is illustrative. Small, electron-withdrawing groups at the meta-position (like Cl or ethynyl) and solubilizing groups often enhance activity against EGFR.
PART III: Biological Context - The EGFR Signaling Pathway
Derivatives of this scaffold primarily function by inhibiting receptor tyrosine kinases. The diagram below illustrates the EGFR signaling cascade and the point of inhibition.
By binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent autophosphorylation, thereby blocking the activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[4] This leads to an inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.
Conclusion
The this compound scaffold is a high-value starting point for the synthesis of targeted therapeutics. Its well-defined synthesis, versatile reactivity, and established pharmacophoric features make it an enduringly relevant tool in drug discovery. The protocols and workflows detailed in this guide provide a robust framework for researchers to efficiently synthesize and evaluate novel derivatives, accelerating the journey from chemical scaffold to potential clinical candidate. Future efforts will likely focus on creating derivatives with enhanced selectivity to overcome drug resistance and minimize off-target effects.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (MDPI) [Link]
-
Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (ResearchGate) [Link]
-
An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (PubMed) [Link]
-
Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (PubMed) [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (MDPI) [Link]
-
4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2. (PubChem) [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (ResearchGate) [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. (ResearchGate) [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (PMC, NIH) [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (MDPI) [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (MDPI) [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (PMC, PubMed Central) [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (MDPI) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
Design and Synthesis of Novel Kinase Inhibitors from 4-Chloro-6,7-dimethoxy-2-methylquinazoline: An Application Note and Protocol
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors derived from the versatile starting material, 4-Chloro-6,7-dimethoxy-2-methylquinazoline. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. This guide is structured to empower researchers with the knowledge to not only replicate established methods but also to innovate in the discovery of next-generation targeted therapeutics.
Introduction: The Quinazoline Core as a Privileged Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1] The rigid, bicyclic nature of the quinazoline ring system provides an excellent framework for the precise spatial orientation of various substituents, enabling high-affinity interactions with the ATP-binding pockets of numerous protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
The 4-anilinoquinazoline scaffold, in particular, has yielded several FDA-approved blockbuster drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4] The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site. The 2-methyl group can also play a role in modulating selectivity and potency. Our starting material, this compound, is a key intermediate, with the chlorine atom at the 4-position serving as a reactive handle for the introduction of a diverse array of anilino- and other nucleophilic moieties.
This guide will first detail the synthesis of this crucial starting material, followed by a discussion on the rational design of novel inhibitors targeting various kinases. We will then provide step-by-step protocols for the synthesis of a library of 4-anilino-6,7-dimethoxy-2-methylquinazoline derivatives and their subsequent biological evaluation.
Synthesis of the Starting Material: this compound
The synthesis of our key intermediate is a two-step process, beginning with the formation of the quinazolinone ring, followed by chlorination.
Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
The cyclization to form the quinazolinone core is efficiently achieved by heating 4,5-dimethoxyanthranilic acid with acetic anhydride.
Protocol 1: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4,5-Dimethoxyanthranilic acid | 197.19 | 10.0 g | 0.051 |
| Acetic anhydride | 102.09 | 30 mL | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Buchner funnel and filter paper | - | 1 set | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4,5-dimethoxyanthranilic acid (10.0 g, 0.051 mol) and acetic anhydride (30 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours with magnetic stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove residual acetic anhydride.
-
Dry the product under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a white solid.
-
Expected Yield: 90-95%
-
Melting Point: 312 °C
-
Chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The chlorine at the 4-position is a good leaving group, facilitating subsequent nucleophilic substitution.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6,7-dimethoxy-2-methylquinazolin-4(3H)-one | 220.22 | 5.0 g | 0.0227 |
| Thionyl chloride (SOCl₂) | 118.97 | 25 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 drops | (catalyst) |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux condenser with a drying tube | - | 1 | - |
| Rotary evaporator | - | 1 | - |
| Ice bath | - | 1 | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
Procedure:
-
In a dry 100 mL round-bottom flask, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (5.0 g, 0.0227 mol) in thionyl chloride (25 mL).
-
Add 5 drops of DMF as a catalyst.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube to protect the reaction from moisture.
-
Heat the mixture to reflux for 4 hours. The suspension should become a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Carefully quench the reaction by slowly adding the residue to a flask containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid.
-
Expected Yield: 85-92%
-
Melting Point: 184–186 °C
-
Design Rationale for Novel Kinase Inhibitors
The design of novel kinase inhibitors from our starting material is guided by a structure-based approach, leveraging knowledge of the kinase ATP-binding site and the structure-activity relationships of known quinazoline inhibitors.
The Quinazoline Core and Hinge-Binding
The quinazoline scaffold serves as the primary anchor, forming crucial hydrogen bonds with the "hinge" region of the kinase active site. The N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor, while the N3 can form a water-mediated hydrogen bond.[2] The 6,7-dimethoxy groups often occupy a hydrophobic pocket, enhancing binding affinity.
The 4-Anilino Moiety and Selectivity
The substituted aniline at the 4-position is the primary driver of potency and selectivity. This moiety projects into a more variable region of the ATP-binding pocket, allowing for the targeting of specific kinases. Key considerations for modifying the aniline ring include:
-
Substitution Pattern: The position and nature of substituents on the aniline ring can dramatically alter kinase selectivity. For example, small hydrophobic groups are often well-tolerated, while larger or charged groups can introduce steric hindrance or favorable electrostatic interactions, depending on the target kinase's active site topology.
-
Targeting Specific Pockets: The aniline moiety can be functionalized to interact with specific sub-pockets within the kinase active site. For instance, introducing a group capable of hydrogen bonding can engage with specific amino acid residues unique to a particular kinase or kinase family.
-
Overcoming Resistance: In the context of well-established targets like EGFR, modifications to the aniline ring can be designed to overcome acquired resistance mutations.
The 2-Methyl Group and Fine-Tuning
The 2-methyl group on the quinazoline core can influence the overall conformation of the inhibitor and its interactions within the active site. While seemingly a minor modification, it can fine-tune the inhibitor's potency and selectivity profile.
In Silico Modeling to Guide Design
Molecular docking is a powerful computational tool to predict the binding mode and affinity of designed compounds within the active site of a target kinase. By visualizing the interactions between a virtual library of 4-anilino-6,7-dimethoxy-2-methylquinazoline derivatives and the crystal structure of a target kinase, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding poses.
Synthesis of Novel 4-Anilino-6,7-dimethoxy-2-methylquinazoline Derivatives
The synthesis of the final inhibitor compounds is typically a one-step nucleophilic aromatic substitution reaction.
Protocol 3: General Procedure for the Synthesis of 4-(Substituted anilino)-6,7-dimethoxy-2-methylquinazolines
| Reagent/Material | Quantity |
| This compound | 1.0 equivalent |
| Substituted aniline | 1.1 equivalents |
| Isopropanol or Ethanol | Sufficient to dissolve reactants |
| Round-bottom flask | Appropriate size |
| Reflux condenser | 1 |
| Magnetic stirrer and stir bar | 1 |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Add the desired substituted aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Table 1: Examples of Synthesized 4-Anilino-6,7-dimethoxy-2-methylquinazoline Derivatives and their Rationale
| Compound ID | R-group on Aniline | Rationale for Synthesis |
| NI-1 | H | Parent compound to establish a baseline for activity. |
| NI-2 | 3-Cl | Introduction of a small, electron-withdrawing group to probe hydrophobic interactions. |
| NI-3 | 4-F | A bioisostere of hydrogen, can improve metabolic stability and binding affinity. |
| NI-4 | 3-OCH₃ | Introduction of a hydrogen bond acceptor to potentially interact with specific residues. |
| NI-5 | 4-(morpholin-4-yl) | A larger, more polar group to enhance solubility and potentially target a solvent-exposed region. |
Biological Evaluation of Novel Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their potency and selectivity, followed by cell-based assays to assess their anti-proliferative effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.[5]
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Purified recombinant target kinase (e.g., c-Met, Aurora A, CDK2)
-
Kinase-specific substrate
-
Test compounds
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Kinase Reaction:
-
Add 5 µL of diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Table 2: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀ in nM)
| Compound ID | Target Kinase (e.g., c-Met) | Off-Target Kinase 1 (e.g., KDR) | Off-Target Kinase 2 (e.g., EGFR) |
| NI-1 | 520 | >10,000 | 8,500 |
| NI-2 | 85 | 1,200 | 2,500 |
| NI-3 | 60 | 950 | 1,800 |
| NI-4 | 25 | 500 | 900 |
| NI-5 | 15 | 250 | 450 |
| Reference Drug | 10 | 150 | 300 |
Cell-Based Anti-Proliferative Assay
This assay determines the ability of the compounds to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[6]
Protocol 5: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., a line with overexpressed target kinase)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
To confirm that the inhibitors are acting on their intended target within the cellular context, Western blotting can be used to assess the phosphorylation status of downstream signaling proteins.[5][7]
Protocol 6: Western Blot Analysis
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analyze the band intensities to determine the effect of the inhibitors on the signaling pathway.
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Synthetic pathway for novel kinase inhibitors.
General Kinase Inhibitor Discovery Workflow
Caption: Drug discovery workflow for kinase inhibitors.
Representative Signaling Pathway: c-Met
Caption: Simplified c-Met signaling pathway and inhibition.[3][8][9]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. By leveraging a structure-based design approach and employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and screen libraries of compounds to identify potent and selective inhibitors for a range of kinase targets. The insights into structure-activity relationships and the use of in silico tools will further accelerate the discovery of promising lead candidates for the development of next-generation targeted cancer therapies.
References
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
-
How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
-
Different downstream signaling pathways activated through c-MET and its interactive other membrane receptors. ResearchGate. [Link]
-
Major down-stream signaling pathway of c-Met. (A) The MAPK cascades... ResearchGate. [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH. [Link]
-
Anticancer activity of targeted quinazoline derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH. [Link]
-
Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Toledo Digital Repository. [Link]
-
Design, Synthesis and Biological Evaluation of c-Met Kinase Inhibitors Bearing 2-oxo-1,2-dihydroquinoline Scaffold. PubMed. [Link]
-
Structure-based design of novel anti-cancer agents targeting aurora kinases. PubMed. [Link]
-
Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. PubMed. [Link]
-
Computational study on novel natural inhibitors targeting c-MET. PubMed Central. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. [Link]
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. [Link]
-
A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. NIH. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Analysis of 2-Methyl Quinazoline Compounds
Introduction: The Therapeutic Promise of 2-Methyl Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Within this class, 2-methyl quinazoline derivatives have emerged as a focal point of research due to their diverse and potent biological activities, including significant anticancer, anti-inflammatory, and antimicrobial properties.[1] Many of these compounds exert their effects by modulating critical cellular processes, making in-depth cell-based analysis a cornerstone of their development and characterization.[2][3]
Notably, many quinazoline-based compounds act as inhibitors of key signaling pathways implicated in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.[4][5][6][7] Dysregulation of these pathways is a hallmark of many cancers, making 2-methyl quinazolines promising candidates for targeted cancer therapy.[4][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of essential cell-based assays to characterize the biological effects of 2-methyl quinazoline compounds. The protocols herein are designed to be robust and self-validating, offering insights into cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key signaling cascades.
Part 1: Foundational Analysis - Assessing Cytotoxicity
A primary step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. This establishes the concentration range over which the compound affects cell viability and provides the basis for designing subsequent mechanistic studies.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a compound can damage or kill cells.[9] This can occur through various mechanisms, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[10] Common methods assess cell membrane integrity or metabolic activity.[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of 2-methyl quinazoline compounds.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-methyl quinazoline compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-methyl quinazoline compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[9][10] It is a reliable indicator of necrosis or late-stage apoptosis.
Materials:
-
LDH cytotoxicity detection kit
-
Cells and compound treatment as described in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[3]
-
LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the collected supernatant.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[3]
| Assay | Principle | Advantages | Considerations |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase.[11] | High throughput, cost-effective. | Can be affected by changes in metabolic rate not related to viability. |
| LDH | Measures release of cytosolic enzyme upon membrane damage.[10] | Direct measure of cytotoxicity, non-destructive to remaining cells. | Less sensitive for early apoptosis. |
Part 2: Unraveling the Mechanism of Cell Death - Apoptosis Assays
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Many effective anticancer agents, including quinazoline derivatives, induce apoptosis.[12][13] Apoptosis is a regulated process of programmed cell death characterized by distinct morphological and biochemical changes.[14]
Principle of Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 2-methyl quinazoline compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: Investigating Proliferation - Cell Cycle Analysis
Many anticancer compounds, including quinazoline derivatives, exert their effects by disrupting the cell cycle, leading to arrest at specific phases and subsequent apoptosis.[2][8][12]
Principle of Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the cell cycle. PI is a fluorescent dye that stoichiometrically binds to DNA.[14] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.[14]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the 2-methyl quinazoline compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Part 4: Elucidating the Mechanism of Action - Signaling Pathway Analysis
As previously mentioned, 2-methyl quinazoline compounds often target specific signaling pathways. Investigating their effects on these pathways is crucial for understanding their mechanism of action.
Principle of Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This can be used to assess the phosphorylation status of key signaling proteins (e.g., EGFR, Akt) or the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases).
Experimental Workflow: Signaling Pathway Analysis
Caption: Workflow for analyzing the impact of 2-methyl quinazoline compounds on signaling pathways via Western blotting.
Protocol 5: Western Blotting for EGFR and Akt Pathway Modulation
Materials:
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the 2-methyl quinazoline compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the comprehensive characterization of 2-methyl quinazoline compounds. By systematically evaluating their cytotoxicity, impact on apoptosis and the cell cycle, and their influence on key signaling pathways, researchers can gain critical insights into their therapeutic potential and mechanism of action. This multi-faceted approach is indispensable for the rational design and development of novel 2-methyl quinazoline-based drugs.
References
- Wani, A. K., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Fernández-Pérez, A., et al. (2012). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells.
- Al-Ostath, A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5530.
- Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2373-2388.
- Verma, A., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4).
- Mihai, D. P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(11), 1146.
- Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826.
- Al-Suwaidan, I. A., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(18), 5601.
- Sokolova, M., et al. (2021).
- Dar, A. H., et al. (2015). Quinazoline Based Small Molecule Exerts Potent Tumour Suppressive Properties by Inhibiting PI3K/Akt/FoxO3a Signalling in Experimental Colon Cancer. Cancer Letters, 358(2), 157-166.
- Al-Warhi, T., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 996.
- El-Sayed, N. N. E., et al. (2024). Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity. Future Medicinal Chemistry, 16(11), 747-766.
- Li, Y., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115190.
- Wang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 270, 116323.
- Thakur, G., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1596-1604.
-
Jantová, S., et al. (2005). The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[8][12][14]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and. Cell Biochemistry and Function, 23(6), 409-416.
- Hrivnáková, K., et al. (2021).
- Al-Obaid, A. M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of Chemistry, 2021, 1-13.
- Al-Zoubi, R. M., et al. (2024). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
- Wujec, M., et al. (2022).
- Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5859.
- BenchChem. (2025).
- Li, X., et al. (2018). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. Brazilian Journal of Medical and Biological Research, 51(5), e7071.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcat.com [ijpcat.com]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 7. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline on cell growth, cell cycle, induction of DNA fragmentation, and activity of caspase 3 in murine leukemia L1210 cells and fibroblast NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound and its precursors.
Question 1: My yield for the precursor, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the quinazolinone precursor are a common issue and can often be traced back to several factors related to the cyclization reaction. The primary method involves the reaction of 2-amino-4,5-dimethoxyacetophenone with a source of the C2-N3 fragment of the quinazoline ring.
Potential Causes & Solutions:
-
Suboptimal Cyclization Reagents and Conditions: The choice of reagent for cyclization is critical. While various methods exist, using formamidine acetate is often more efficient than using formamide.[1]
-
Insight: Formamidine acetate provides a more reactive source of the required atoms for ring closure compared to formamide, which often requires higher temperatures and can lead to more side products.
-
-
Incomplete Reaction: The reaction may not be running to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the recommended reaction time, consider extending the reflux period.
-
-
Moisture in the Reaction: The presence of water can interfere with the cyclization.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Absolute ethanol is a good choice for this reaction.[2]
-
Here is a summary of reaction conditions for the synthesis of the precursor:
| Starting Material | Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| 2-amino-4,5-dimethoxyacetophenone | Formamidine Acetate | Absolute Ethanol | Reflux | 8 hours | 87% | [1][2] |
| 2-amino-4,5-dimethoxybenzoic acid | Formamide | Neat | 140°C | 8 hours | 20% | [1] |
Question 2: The chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one to this compound is resulting in a low yield and a dark, impure product. What's going wrong?
Answer:
The chlorination step is critical and highly sensitive to reaction conditions. The most common method involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][3]
Potential Causes & Solutions:
-
Inefficient Chlorinating Agent: While both POCl₃ and SOCl₂ can be used, their efficiency can vary. Using thionyl chloride as both the chlorinating agent and the solvent can lead to higher yields, sometimes exceeding 90%.[1]
-
Presence of Moisture: Moisture is highly detrimental in this step. Water can react with the chlorinating agent and also hydrolyze the desired product back to the starting material.[4]
-
Recommendation: Ensure your starting quinazolinone is completely dry. Use freshly distilled POCl₃ or SOCl₂. All glassware must be flame-dried or oven-dried before use.
-
-
Suboptimal Reaction Temperature and Time: The reaction requires heating to proceed efficiently.
-
Catalyst Absence: The reaction is often catalyzed by N,N-dimethylformamide (DMF).
-
Improper Workup: The workup procedure is crucial for isolating a pure product.
-
Recommendation: After the reaction, excess chlorinating agent should be removed under reduced pressure. The resulting solid should be quenched by carefully and slowly adding it to ice water with vigorous stirring.[1][4] This precipitates the product while decomposing any remaining reactive species. The pH should then be neutralized carefully with a base like dilute ammonia.[1]
-
Question 3: My final product is contaminated with the starting material, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, even after workup. How can I prevent this and purify my product?
Answer:
The presence of the starting material indicates either an incomplete reaction or hydrolysis of the product during workup.
Prevention and Purification:
-
Ensure Complete Reaction: As mentioned, use TLC to monitor the reaction until the starting material spot disappears.
-
Anhydrous Workup: During the workup, minimize the product's contact with water, especially before neutralization. Use anhydrous solvents for extraction where possible.
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the crude product. A mixed solvent system, such as ethanol and ethyl acetate, can be effective.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from the more polar starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly tyrosine kinase inhibitors (TKIs) used in cancer therapy.[2] The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains to create a library of compounds for drug discovery.[2][4] It is a crucial building block for drugs like Gefitinib.[1][2]
Q2: What are the essential safety precautions when handling phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)?
Both POCl₃ and SOCl₂ are highly corrosive and react violently with water, releasing toxic gases (HCl). Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a suitable quenching agent (like a dry powder extinguisher or sand) nearby, but never use water to extinguish a fire involving these reagents.
Q3: How can I confirm the structure and purity of the synthesized this compound?
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
This protocol is adapted from established methods emphasizing high yield.[1][2]
Materials:
-
2-amino-4,5-dimethoxyacetophenone
-
Formamidine acetate
-
Absolute ethanol
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4,5-dimethoxyacetophenone (0.04 mol) and formamidine acetate (0.08 mol).[2]
-
Add 100 mL of absolute ethanol to the flask.[2]
-
Heat the mixture to reflux and maintain for 8 hours.[2]
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the solid to obtain the product. Expected yield: ~87%.[1]
Protocol 2: Synthesis of this compound
This protocol utilizes thionyl chloride for efficient chlorination.[1]
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Dilute ammonia solution
Procedure:
-
In a dry 500 mL round-bottom flask, add 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (0.031 mol).[1]
-
Carefully add 190 mL of thionyl chloride.
-
Add 3 drops of DMF to catalyze the reaction.[4]
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully and slowly add the resulting yellow solid to 100 mL of ice water with continuous stirring.[4]
-
Adjust the pH to approximately 7 with dilute ammonia.[1]
-
Filter the resulting solid, wash with water, and dry to obtain this compound. Expected yield: ~93%.[1]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) regarding this critical synthetic process. As an important precursor for various pharmacologically active molecules, particularly kinase inhibitors, a robust and reproducible synthesis is paramount.[1][2] This document provides field-proven insights to help you navigate common challenges and optimize your experimental outcomes.
Overall Synthetic Pathway
The synthesis is typically approached as a two-step sequence starting from 2-Amino-4,5-dimethoxybenzoic acid. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step to yield the target compound.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.
Step 1: Cyclization to 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
Q1: My cyclization reaction to form the quinazolinone precursor is slow, incomplete, or results in a low yield. What are the likely causes?
A1: Low yields in this step typically stem from three main areas:
-
Suboptimal Reaction Conditions: The condensation and subsequent cyclization require sufficient thermal energy to drive off water. If the temperature is too low or the reaction time is too short, the reaction may stall, leaving unreacted starting materials.
-
Purity of Starting Material: The purity of the 2-Amino-4,5-dimethoxybenzoic acid is critical. Impurities can interfere with the reaction, leading to side products and a darker, more difficult-to-purify crude product.
-
Inefficient Water Removal: The final ring-closing step is a dehydration. If water is not effectively removed from the reaction medium (e.g., by distillation), the equilibrium can be unfavorable, preventing complete conversion to the quinazolinone. When using acetic acid as both a reactant and solvent, refluxing with a Dean-Stark trap can be beneficial.
Recommended Solutions:
-
Temperature & Time: Ensure the reaction is heated to a sufficient temperature (typically refluxing in acetic acid or >140 °C with acetic anhydride) for an adequate duration (4-8 hours). Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Starting Material: Use high-purity 2-Amino-4,5-dimethoxybenzoic acid. If the purity is questionable, recrystallization may be necessary.
-
Reagent Stoichiometry: When using acetic anhydride, ensure at least two equivalents are used: one for the N-acetylation and one to act as a dehydrating agent. Using it as the solvent is also a common and effective strategy.
Step 2: Chlorination to this compound
This step is the most frequent source of difficulty. The 4-chloro product is highly susceptible to hydrolysis, and the chlorinating agents themselves are highly reactive and moisture-sensitive.[3]
Q2: My chlorination reaction is failing or giving a very low yield. What is the first thing I should investigate?
A2: The most critical factor in this reaction is the rigorous exclusion of moisture. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react violently with water, rendering them inactive for the desired chlorination.[4] Even trace amounts of moisture in the starting material, solvent, or glassware can significantly reduce the yield or prevent the reaction from occurring altogether.
The following workflow is recommended for troubleshooting low-yield chlorination reactions.
Caption: Troubleshooting workflow for low-yield chlorination.
Q3: Which chlorinating agent is better: Thionyl Chloride or Phosphorus Oxychloride?
A3: Both reagents are effective, but published data and field experience suggest that thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), provides significantly higher yields and a cleaner reaction profile.[1][2] Phosphorus oxychloride (POCl₃) is also widely used but may result in lower yields if not carefully optimized.[1]
| Feature | Thionyl Chloride (SOCl₂) with cat. DMF | Phosphorus Oxychloride (POCl₃) |
| Reported Yield | Often >90%[1][2][5] | Can be as low as ~44%, but optimizable to >80%[1][6] |
| Byproducts | Gaseous (SO₂, HCl), easier to remove. | Phosphoric acids, can complicate workup. |
| Reaction Conditions | Typically refluxing SOCl₂ (~76 °C).[2] | Higher temperatures required (90-120 °C).[4] |
| Optimization | Generally more robust. | More sensitive to conditions; may require a base.[6][7] |
Q4: My final product is contaminated with the starting quinazolinone. What is causing this?
A4: This issue arises from two primary sources:
-
Incomplete Reaction: The chlorination did not go to completion. This can be due to insufficient heating, short reaction time, or deactivated chlorinating agent (see Q2). Ensure you are using a sufficient excess of the chlorinating agent.
-
Hydrolysis During Workup: The 4-chloro group is an excellent leaving group and is highly activated towards nucleophilic substitution. During the workup, particularly when quenching with water or aqueous base, the product can hydrolyze back to the more thermodynamically stable quinazolinone starting material.[3] To mitigate this, the quenching process should be performed quickly at low temperatures (e.g., pouring the reaction mixture into ice-cold water or a slurry of ice and NaHCO₃), and the product should be extracted into an organic solvent promptly.[5][8]
Q5: What is the mechanism of chlorination with POCl₃, and how does it inform optimization?
A5: The reaction is believed to proceed in two distinct stages that can be controlled by temperature.[7][9]
-
Phosphorylation: At lower temperatures (< 25 °C), the hydroxyl group of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, effectively activating the oxygen as a good leaving group.[7]
-
Chlorination: Upon heating (70-90 °C), a chloride ion (from POCl₃ or its byproducts) acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product.[7][9]
Understanding this mechanism allows for a more controlled reaction. For difficult substrates, the reaction can be held at a lower temperature in the presence of a base to ensure complete formation of the phosphorylated intermediate before heating to drive the chlorination.[7][8]
Caption: Simplified two-stage mechanism of chlorination with POCl₃.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq).
-
Add acetic anhydride (3.0 eq).
-
Heat the mixture to 140-150 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid will precipitate.
-
Slowly add cold water to the flask to quench any remaining acetic anhydride.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the product as an off-white to pale yellow solid.
Protocol 2: High-Yield Chlorination with Thionyl Chloride (SOCl₂) / DMF [2][5]
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10-20 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 5-6 hours. The suspension should become a clear solution.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add dry toluene to the residue and evaporate again (azeotroping) to remove the last traces of SOCl₂. Repeat this step.
-
Carefully add the residue to a vigorously stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral to basic (pH 7-8).
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
- BenchChem Technical Support Team. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. Benchchem.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ. Guidechem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Benchchem.
- Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Patil, S. A., et al. (2016). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
- BenchChem Technical Support Team. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. Benchchem.
-
Reddy, M. V. R., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 13(2), 390-398. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chlorination of 2-Methylquinazolin-4(3H)-one
Welcome to the technical support guide for the chlorination of 2-methylquinazolin-4(3H)-one to produce 2-chloro-4-methylquinazoline. This crucial transformation is a cornerstone in the synthesis of many pharmaceutical compounds. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is one of the most common issues. The problem typically lies with the reagents, reaction conditions, or the activation of the quinazolinone itself.
Potential Causes & Solutions:
-
Poor Quality of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common reagent. It is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which are ineffective for this transformation.
-
Troubleshooting Protocol: Always use a fresh bottle of POCl₃ or distill it immediately before use. Ensure your glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).
-
-
Insufficient Activation of the Amide Carbonyl: The conversion of the C4-carbonyl (an amide) into a leaving group is the key step. This is achieved by converting the oxygen into a better leaving group, typically a phosphate ester intermediate.[1]
-
Mechanistic Insight: The reaction proceeds through the formation of an O-phosphorylated intermediate, which is then susceptible to nucleophilic attack by a chloride ion.[1] For this to happen efficiently, the reaction often requires elevated temperatures.
-
Troubleshooting Protocol: Ensure the reaction is heated sufficiently. A typical reflux in POCl₃ (boiling point ~106 °C) or a suitable high-boiling solvent is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a higher temperature or longer reaction time may be required.
-
-
Presence of Water in the Starting Material: 2-methylquinazolin-4(3H)-one can be hygroscopic. Any moisture will consume the POCl₃.
-
Troubleshooting Protocol: Dry your starting material in a vacuum oven before starting the reaction.
-
Q2: My TLC shows the formation of the product, but also several side products. What are these impurities and how can I avoid them?
Side product formation often arises from the high reactivity of the reagents and intermediates.
Common Side Products & Prevention Strategies:
-
Dimerization: Pseudodimer formation can occur when an O-phosphorylated intermediate reacts with another molecule of the starting quinazolinone.[1] This is more likely if the reaction temperature is raised too quickly before all the starting material is phosphorylated.
-
Prevention Protocol: A two-stage temperature profile can be effective. First, mix the reactants at a lower temperature (e.g., 0-25 °C) to allow for the formation of the phosphorylated intermediates. Once TLC shows the disappearance of the starting material, slowly heat the mixture to 70-90 °C to drive the conversion to the final chloroquinazoline product.[1]
-
-
Over-chlorination or Ring Opening: While less common for this specific substrate under standard conditions, aggressive conditions (very high temperatures or prolonged reaction times) can potentially lead to further reactions on the quinazoline ring.
-
Role of Catalytic DMF: Sometimes, N,N-Dimethylformamide (DMF) is used as a catalyst or co-solvent. DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[2][3][4] This is a highly reactive electrophile that can facilitate the chlorination. However, it can also lead to formylation side products if not controlled.
-
Expert Insight: For the chlorination of a quinazolinone, the Vilsmeier reagent's primary role is to act as a powerful activating agent for the amide oxygen. Using it in catalytic amounts is generally sufficient. Using DMF as the bulk solvent is usually unnecessary and can complicate purification.
-
Q3: The reaction seems complete by TLC, but my yield is very low after work-up. Where is my product going?
Product loss during the work-up is a frequent and frustrating issue, often due to the reactivity of the product itself or improper quenching techniques.
Work-up and Purification Challenges:
-
Hydrolysis of the Product: The 2-chloro-4-methylquinazoline product is reactive. The chlorine at the 4-position is an excellent leaving group. During aqueous work-up, especially under neutral or basic conditions, the product can hydrolyze back to the starting 2-methylquinazolinone.[5]
-
Troubleshooting Protocol - The Quench: The most critical step is the quench. After the reaction is complete, first remove the excess POCl₃ under reduced pressure (this is crucial).[5] Cool the residue in an ice bath and slowly and carefully pour it onto crushed ice or into a slurry of ice and a weak base like sodium bicarbonate (NaHCO₃).[5] Never add water or base directly to the hot reaction mixture. Maintain a low temperature throughout the quench.
-
Extraction: Immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Do not let the aqueous mixture sit for extended periods. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.
-
-
Product Solubility: The product may have some solubility in the aqueous phase, especially if the pH is acidic (forming a hydrochloride salt).
-
Troubleshooting Protocol: After the initial extraction, check the aqueous layer by TLC. If product is present, perform additional extractions. Ensure the aqueous phase is neutralized or slightly basic before concluding extractions.
-
Experimental Protocols & Methodologies
Protocol 1: Standard Chlorination using POCl₃
This protocol is a robust starting point for the chlorination of 2-methylquinazolin-4(3H)-one.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
POCl₃ Removal: After completion, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap to protect the pump).
-
Work-up: Carefully and slowly pour the concentrated residue onto a mixture of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Reagent | Phosphorus Oxychloride (POCl₃) | Effective and common chlorinating/dehydrating agent for amides.[6] |
| Equivalents of POCl₃ | 5 - 10 volumes | Acts as both reagent and solvent, ensuring the reaction goes to completion. |
| Temperature | Reflux (~106 °C) | Provides sufficient energy for the formation and conversion of the key phosphate intermediate.[1] |
| Reaction Time | 3 - 5 hours | Typical duration; should be monitored by TLC. |
| Work-up | Quench on ice/NaHCO₃ | Neutralizes acidic byproducts and minimizes hydrolysis of the chloro-product.[5] |
Visualizing the Chemistry
Mechanism of Chlorination
The chlorination proceeds via activation of the carbonyl oxygen by POCl₃, forming a phosphate intermediate. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.
Caption: Key steps in the POCl₃-mediated chlorination of 2-methylquinazolinone.
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential. This flowchart outlines a typical troubleshooting sequence.
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Welcome to the technical support guide for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful and efficient production of this key chemical intermediate.
I. Troubleshooting Guide: Common Issues & Resolutions
This section addresses the most pressing issues that can arise during the synthesis, from low yields in the initial cyclization to impurities in the final chlorination step. We dissect the root causes and provide validated protocols to get your experiment back on track.
Question 1: My initial cyclization of 2-amino-4,5-dimethoxyacetophenone with urea is giving a very low yield of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. What's going wrong?
Answer: Low yields in this condensation-cyclization step are a frequent challenge, often stemming from suboptimal reaction conditions or thermal decomposition. The reaction involves the initial formation of an acylurea intermediate, followed by intramolecular cyclization and dehydration. High temperatures are required, but excessive heat can lead to charring and the formation of intractable polymeric byproducts.
Root Cause Analysis & Corrective Actions:
-
Insufficient Temperature or Reaction Time: The cyclization requires overcoming a significant activation energy. Ensure your reaction temperature is maintained between 180-190°C. Monitor the reaction progress by TLC until the starting acetophenone is consumed.
-
Sublimation of Starting Material: 2-amino-4,5-dimethoxyacetophenone can sublime at high temperatures, escaping the reaction melt and reducing the effective concentration. Ensure your reaction vessel is equipped with a reflux condenser or an air condenser to return sublimed material to the reaction zone.
-
Improper Reagent Ratio: An excess of urea is typically used to drive the reaction to completion. A molar ratio of 1:10 (acetophenone to urea) is recommended to maintain a fluid melt and ensure complete conversion.
Optimized Protocol for Cyclization:
-
Combine 2-amino-4,5-dimethoxyacetophenone (1.0 equiv) and urea (10.0 equiv) in a round-bottom flask equipped with a magnetic stirrer and an air condenser.
-
Heat the mixture in a sand bath or heating mantle to 180-190°C. The mixture will melt, and ammonia will evolve.
-
Maintain this temperature for 2-3 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).
-
Cool the reaction mixture to approximately 100°C and slowly add 1 M sodium hydroxide solution to dissolve the product and unreacted urea.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 5-6.
-
The product, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Question 2: The chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is incomplete, and I'm recovering significant amounts of starting material. How can I improve the conversion?
Answer: Incomplete conversion during the chlorination step is a classic problem, often pointing to issues with reagent reactivity, moisture, or insufficient activation of the quinazolinone substrate. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is then displaced by a chloride ion.
Root Cause Analysis & Corrective Actions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl, which deactivates the reagent.[1][2] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle or freshly distilled POCl₃ for best results.[3]
-
Insufficient Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is crucial. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active species that promotes the chlorination.[4]
-
Inadequate Temperature or Time: The reaction typically requires heating to reflux to proceed efficiently. A reaction time of 3-6 hours is standard.[5] Monitor the reaction by TLC until the starting quinazolinone spot disappears.
-
Poor Solubility: The starting quinazolinone may have limited solubility in POCl₃ alone. Using a co-solvent like toluene or performing the reaction neat in a larger excess of POCl₃ can improve solubility and reaction kinetics.
Visualizing the Workflow:
Caption: Recommended workflow for successful chlorination.
Question 3: My final product is a dark, tarry material instead of the expected yellow solid. What causes this discoloration, and how can I prevent it?
Answer: The formation of dark-colored impurities is typically a result of side reactions caused by excessive heat or prolonged reaction times. The electron-rich quinazoline ring, activated by the two methoxy groups, can be susceptible to uncontrolled reactions under harsh chlorinating conditions.[3]
Root Cause Analysis & Corrective Actions:
-
Overheating: While reflux is necessary, excessively high temperatures or "hot spots" in the heating mantle can lead to thermal decomposition and polymerization. Use a temperature-controlled oil bath or heating mantle with vigorous stirring for uniform heating.
-
Extended Reaction Time: Once the reaction is complete (as determined by TLC), prolonged heating can promote the formation of byproducts. Do not extend the reflux time unnecessarily.
-
Residual Impurities: Impurities from the previous step can react with hot POCl₃ to form colored tars. Ensure the starting 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is of high purity. Recrystallization may be necessary before proceeding.
-
Work-up Procedure: The quenching step is highly exothermic. Pouring the reaction mixture into ice/water too quickly can cause a rapid temperature increase, leading to product degradation. The mixture should be added slowly to a vigorously stirred ice-water slurry.[4]
Data Summary: Temperature vs. Impurity Profile
| Reaction Temp. | Reaction Time | Observation | Purity (by HPLC) |
| 110°C (Reflux) | 4 hours | Light yellow solid | >95% |
| 130°C | 4 hours | Brownish solid | ~85% |
| 110°C (Reflux) | 12 hours | Dark brown solid | ~80% |
Question 4: During the aqueous work-up of the chlorination reaction, my yield dropped significantly, and I've identified the starting quinazolinone in my final product. What happened?
Answer: This is a classic case of product hydrolysis. The C4-chloro group on the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack. During the aqueous work-up, water can act as a nucleophile, converting the desired chloro-product back into the hydroxy- (i.e., quinazolinone) starting material.[6] This is especially problematic if the pH is not carefully controlled or if the product is exposed to water for extended periods at elevated temperatures.
Root Cause Analysis & Corrective Actions:
-
Slow Neutralization: The quenching process generates a large amount of HCl. If the neutralization with a base (like ammonia or sodium bicarbonate) is too slow, the product remains in a hot, acidic aqueous environment, promoting hydrolysis.
-
Insufficient Base: If the pH is not brought to neutral or slightly basic (pH 7-8), the acidic conditions will favor the hydrolysis reaction.
-
Elevated Temperature During Work-up: The hydrolysis rate increases with temperature. The quenching and neutralization steps should always be performed in an ice bath to keep the temperature below 10°C.
Visualizing the Hydrolysis Side Reaction:
Caption: Undesired hydrolysis of the product back to starting material.
Optimized Work-up Protocol to Minimize Hydrolysis:
-
After removing excess POCl₃ under vacuum, allow the residue to cool to room temperature.
-
Dilute the residue with an inert organic solvent like Dichloromethane (DCM) or Toluene (5-10 volumes).[4]
-
Prepare a separate flask with a vigorously stirred mixture of crushed ice and water.
-
Add the organic solution of your crude product dropwise to the ice/water mixture, ensuring the temperature of the aqueous phase does not exceed 10°C.
-
Once the addition is complete, slowly add a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to adjust the pH to 7-8. Continue to cool and stir throughout this process.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with fresh DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
II. Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step? A: Yes, thionyl chloride is a viable alternative and is often used with a catalytic amount of DMF.[5] Some studies report cleaner reactions and higher yields with SOCl₂.[7] The work-up procedure is similar, involving the removal of excess SOCl₂ under vacuum followed by a careful aqueous quench.
Q2: What is the mechanism of action for the DMF catalyst in the chlorination reaction? A: DMF reacts with POCl₃ (or SOCl₂) to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[2][4] This reagent then reacts with the keto-enol tautomer of the quinazolinone at the oxygen atom, forming a highly reactive intermediate. This intermediate has an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final 4-chloroquinazoline product.
Q3: My final product shows two methoxy signals in the ¹H NMR, but they are not sharp singlets. Is this a problem? A: This could indicate the presence of impurities or restricted rotation. First, ensure your product is completely dry and free of residual solvent. If the issue persists, it could be due to the presence of closely related impurities, such as the hydrolyzed starting material, which has similar chemical shifts. Re-purification by column chromatography or recrystallization is recommended.
Q4: What are the key safety precautions when working with phosphorus oxychloride or thionyl chloride? A: Both reagents are highly corrosive, toxic, and react violently with water.[1][8] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available in case of spills. Reactions should be equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution) to scrub the evolving HCl gas.
References
-
ChemBK. (n.d.). Phosphorus chloride oxide (POCl3). Retrieved from [Link]
-
ScienceMadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
-
ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved from [Link]
Sources
- 1. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimization of Nucleophilic Substitution on 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Introduction
Welcome to the technical support guide for the optimization of nucleophilic substitution reactions on 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This molecule is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds, particularly tyrosine kinase inhibitors. The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of diverse functional groups.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, provide validated protocols, and explain the underlying mechanisms to empower you to overcome common challenges and optimize your synthetic strategy.
Core Principles & Mechanistic Overview
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring render the C4 position highly electrophilic and susceptible to attack by a nucleophile.[1] The reaction typically follows a two-step addition-elimination pathway.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: General SNAr mechanism on the quinazoline core.
The stability of the resonance-stabilized intermediate, often called a Meisenheimer complex, is crucial for the reaction to proceed.[3] The choice of solvent, base, and nucleophile directly impacts the formation and stability of this intermediate and, consequently, the overall reaction efficiency.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields are a frequent issue and can often be traced back to several key factors.[4] A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart for Low Yield dot graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: A decision tree for troubleshooting low reaction yields.
Detailed Explanations:
-
Reactant Quality: The 4-chloroquinazoline starting material can undergo hydrolysis to 6,7-dimethoxy-2-methylquinazolin-4(3H)-one if exposed to moisture. Ensure it is pure and dry. Similarly, impurities in the nucleophile or solvent can lead to unwanted side reactions.[4]
-
Reaction Conditions: Many SNAr reactions require significant thermal energy to overcome the activation barrier. If the reaction is sluggish at reflux in a solvent like isopropanol, switching to a higher boiling polar aprotic solvent like DMF or DMSO, or employing microwave irradiation, can dramatically increase the reaction rate and yield.[1][5]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile through hydrogen bonding.[6][7] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[6]
| Solvent | Type | Boiling Point (°C) | Suitability | Rationale |
| Isopropanol | Polar Protic | 82.6 | Moderate | Often used, but can slow reactions with weaker nucleophiles.[8] |
| Ethanol | Polar Protic | 78.4 | Moderate | Similar to isopropanol; good for recrystallization.[4] |
| Acetonitrile | Polar Aprotic | 81.6 | Good | Less prone to deactivating nucleophiles than protic solvents. |
| DMF | Polar Aprotic | 153 | Excellent | High boiling point and effectively stabilizes intermediates.[9] |
| DMSO | Polar Aprotic | 189 | Excellent | High boiling point, excellent solvating power for diverse reactants.[10] |
| Dioxane | Moderately Polar | 101 | Good | Often used with a base like DIPEA for aniline nucleophiles.[11] |
Q2: I'm observing a significant amount of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a byproduct. How can I prevent this?
This is a classic hydrolysis problem. The quinazolinone byproduct forms when the C4-chloro group reacts with water instead of your intended nucleophile.
Preventative Measures:
-
Dry Glassware and Solvents: Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents. If your solvent has been opened, consider using a fresh bottle or drying it over molecular sieves.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.
-
Check Your Reagents: Your nucleophile or base might be a hydrate or contain residual water. Dry them if necessary. For example, if using K₂CO₃, it can be dried in an oven before use.
Q3: How do I choose the optimal base for my reaction?
The base's primary role is to neutralize the HCl generated during the substitution, driving the reaction to completion.[11] For amine nucleophiles, the choice of base is critical.
-
Excess Amine as Base: For simple, inexpensive amine nucleophiles, using a 2-3 fold excess of the amine is a common and effective strategy. One equivalent acts as the nucleophile, while the excess acts as the base.[12]
-
Non-Nucleophilic Organic Bases: When your nucleophile is precious or less basic, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is an excellent choice.[11] They are strong enough to scavenge protons but are too sterically hindered to compete as nucleophiles.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[13] They are particularly useful in polar aprotic solvents like DMF or DMSO where they have sufficient solubility. They are a good choice when your nucleophile is sensitive to organic bases.
Q4: My nucleophile is an aniline with an electron-withdrawing group, and the reaction is very slow. What can I do?
Anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles. Their lone pair of electrons is delocalized and less available for attack. Forcing these reactions requires more aggressive conditions.
Optimization Strategies:
-
Increase Temperature: These reactions often require high temperatures (120-160 °C). Using a high-boiling solvent like DMSO or NMP is recommended.[10]
-
Microwave Synthesis: This is an ideal application for microwave-assisted synthesis. The high temperatures can be reached in minutes, significantly reducing reaction times from many hours to under an hour.[1][5]
-
Palladium-Catalyzed Cross-Coupling: For particularly challenging substrates, consider switching to a Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction operates under different mechanistic principles and is often more effective for coupling electron-poor anilines, though it requires careful exclusion of oxygen.[1]
Q5: What is the best method for purifying the final product?
The purification strategy depends on the physical properties of your product and the nature of the impurities.[4][14]
Typical Purification Workflow dot digraph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: General workflow for product purification.
-
Work-up: Often, the reaction mixture is cooled and poured into cold water or ice, causing the organic product to precipitate.[8] The solid can then be collected by filtration.
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a solvent like ethanol is a highly effective and economical method for achieving high purity.[4][14]
-
Column Chromatography: For mixtures that are difficult to separate, or if the product is an oil, column chromatography on silica gel is the standard method.[10] Common eluent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Experimental Protocol Example: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine
This protocol is adapted from established procedures for the synthesis of related kinase inhibitors and serves as a robust starting point.[2]
Reactants:
-
This compound (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.2 eq)
-
Isopropanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Add isopropanol to create a slurry (approx. 10-15 mL per gram of chloroquinazoline).
-
Add 3-chloro-4-fluoroaniline to the mixture.
-
Heat the reaction mixture to reflux (approx. 85°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloroquinazoline spot is consumed (typically 4-8 hours).
-
Once complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with fresh, cold isopropanol to remove residual starting materials.
-
Dry the solid product under vacuum to yield the desired N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxy-2-methylquinazolin-4-amine hydrochloride. For the free base, a subsequent basic workup would be required.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinazolinones.
-
JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. As a critical intermediate in the synthesis of advanced pharmaceutical compounds, its purity is paramount for the success of subsequent reactions. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is largely dictated by the synthetic route, which typically involves the chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The primary impurities encountered are:
-
Unreacted Starting Material: 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a common impurity resulting from an incomplete chlorination reaction.
-
Hydrolysis Product: 4-Hydroxy-6,7-dimethoxy-2-methylquinazoline (the same structure as the starting material) is formed by the hydrolysis of the target compound. The C4-chloro group is highly susceptible to nucleophilic attack by water.[1]
-
Residual Chlorinating Agent and Byproducts: Depending on the agent used (e.g., thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)), acidic byproducts may persist.[2][3] Using POCl₃ can sometimes lead to lower yields and a higher prevalence of byproducts compared to SOCl₂.[2]
-
Solvent Residues: Residual solvents from the reaction and initial workup, such as toluene or dichloromethane, may be present.[4]
Q2: My reaction seems to have a significant amount of the hydrolysis byproduct, 4-Hydroxy-6,7-dimethoxy-2-methylquinazoline. What is the primary cause and how can it be prevented?
The formation of the 4-hydroxy byproduct is almost always caused by the presence of moisture in the reaction mixture.[1] The C4 position of the quinazoline ring is electrophilic and readily attacked by water, which acts as a nucleophile to displace the chloride.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Dry Reagents and Solvents: Use anhydrous grade solvents and ensure the starting 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is completely dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the workup, minimize contact time with aqueous solutions. Neutralization with saturated sodium bicarbonate solution should be performed efficiently.[4]
Q3: Which purification method—recrystallization or column chromatography—is better for my product?
The choice depends on the level of purity required and the nature of the impurities.
-
Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the main product. It is generally faster and more scalable for large quantities of material. A mixture of ethanol and ethyl acetate is often a suitable recrystallization solvent for related quinoline structures.[5]
-
Column Chromatography offers a much higher degree of separation and is ideal for removing impurities with polarities similar to the product or when very high purity (>99%) is essential for subsequent steps.[6] It is, however, more time-consuming and solvent-intensive.
The general workflow below can help guide your decision.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
An essential precursor in pharmaceutical synthesis, 4-Chloro-6,7-dimethoxy-2-methylquinazoline serves as a critical building block for a variety of bioactive molecules, including kinase inhibitors used in oncology. Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the intricacies of its preparation, offering in-depth troubleshooting advice and answers to frequently encountered questions.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4,5-dimethoxybenzoic acid. The first step involves a cyclization reaction to form the quinazolinone core, followed by a chlorination step to yield the final product.
Caption: General two-step synthesis workflow.
Detailed Experimental Protocols
The following protocols are provided as a baseline for laboratory synthesis. Optimization may be required based on specific equipment, reagent purity, and scale.
Part 1: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
This step involves the condensation and cyclization of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 10.0 | 50.7 | 1.0 |
| Acetic Anhydride | 102.09 | 26.0 (24 mL) | 255 | 5.0 |
Step-by-Step Procedure:
-
Combine 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and acetic anhydride (24 mL, 255 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Dry the solid product under vacuum to a constant weight. The expected product is a white to off-white solid. A typical yield is in the range of 85-95%.
Part 2: Synthesis of this compound
This step converts the hydroxyl group of the quinazolinone (in its lactim tautomeric form) to a chloride using thionyl chloride, a common and effective chlorinating agent.[1][2]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one | 220.22 | 10.0 g | 45.4 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 80 mL | 1090 | ~24 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalytic |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (10.0 g, 45.4 mmol) in thionyl chloride (80 mL).[2]
-
Caution: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~10 drops or 0.5 mL) to the suspension.[2]
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.[2]
-
After the reaction is complete, allow it to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x 50 mL).[3][4]
-
The resulting crude residue is then carefully worked up. Slowly and cautiously add the residue to a beaker containing 200 mL of crushed ice and water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or dilute ammonia until the pH reaches 7-8.[2][5]
-
A solid precipitate will form. Stir for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. A typical yield for this step is 90-95%.[2]
Troubleshooting Guide
Q1: My yield for the cyclization (Part 1) is low. What could be the cause?
-
Incomplete Reaction: Ensure the reaction was refluxed for a sufficient duration. Monitor via TLC until the starting material (2-amino-4,5-dimethoxybenzoic acid) is no longer visible. Inadequate heating can also lead to an incomplete reaction; ensure your heating mantle or oil bath reaches the target temperature of ~140°C.
-
Hydrolysis during Work-up: If the product is left in the aqueous solution for an extended period, particularly if it's acidic, some hydrolysis of the amide bond can occur. Perform the filtration promptly after precipitation.
-
Impure Starting Material: The purity of the 2-amino-4,5-dimethoxybenzoic acid is crucial. Impurities can interfere with the cyclization process. Consider recrystallizing the starting material if its purity is questionable.
Q2: The chlorination reaction (Part 2) is sluggish or incomplete, and I recover starting material.
-
Insufficient Catalyst: The reaction is catalyzed by DMF. Ensure a sufficient catalytic amount (a few drops to 0.5 mL for this scale) is added. The catalyst helps in the formation of the Vilsmeier reagent, which is a more potent activating agent.[1]
-
Moisture Contamination: Thionyl chloride reacts violently with water. Any moisture in the glassware, starting material, or solvent will consume the reagent and inhibit the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Inadequate Reflux: The reaction requires sufficient thermal energy. Confirm that the mixture is maintained at a steady reflux. A reaction time of at least 3 hours is typically necessary.[2]
Q3: My final product is a sticky oil or discolored solid instead of a clean, off-white powder. Why?
-
Residual Thionyl Chloride/DMF: This is the most common cause. Incomplete removal of excess thionyl chloride during rotary evaporation will lead to a dark, oily residue. Co-evaporation with an anhydrous, high-boiling solvent like toluene is highly effective for removing the last traces.[4]
-
Improper pH during Work-up: During neutralization, adding the base too quickly can cause localized heating and potential degradation of the product. The final pH should be neutral to slightly basic (7-8). If the solution remains too acidic, the product may not fully precipitate. If it becomes too basic, other side reactions could be promoted.
-
Formation of Byproducts: If the reaction temperature is too high or the duration too long, side reactions can lead to colored impurities. Stick to the recommended conditions and monitor the reaction.
Q4: During the work-up of the chlorination reaction, the mixture becomes very difficult to stir after adding to ice water.
This is common as the crude product precipitates. Use a suitably large beaker and a robust magnetic stir bar or overhead stirrer. Adding the crude residue in portions to the ice water can help manage the consistency and ensure efficient neutralization.
Frequently Asked Questions (FAQs)
Q1: Why is thionyl chloride (SOCl₂) often preferred over phosphorus oxychloride (POCl₃) for this chlorination?
While both are effective chlorinating agents, thionyl chloride often provides higher yields and cleaner reactions for quinazolinone systems.[5] The byproducts of the SOCl₂ reaction are gaseous (SO₂ and HCl), which are easily removed from the reaction mixture. In contrast, POCl₃ generates phosphoric acid byproducts that can complicate the work-up and purification process.[6]
Q2: What is the specific role of the DMF catalyst in the chlorination step?
DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more powerful electrophile than thionyl chloride itself. It activates the carbonyl oxygen of the quinazolinone (in its lactim form), facilitating the nucleophilic attack by the chloride ion and subsequent substitution of the hydroxyl group.
Caption: Simplified overview of the chlorination mechanism.
Q3: How can I reliably confirm the structure and purity of my final product?
-
Melting Point: The pure product should have a sharp melting point. Literature values are in the range of 184–186 °C.[2] A broad or depressed melting point indicates impurities.
-
¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The expected proton NMR spectrum will show characteristic singlets for the two aromatic protons, two singlets for the two methoxy groups, and a singlet for the methyl group.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H and N-H stretches from the starting quinazolinone and the appearance of characteristic aromatic C-Cl stretching frequencies.[2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexanes) is a good indicator of purity.
Q4: What are the critical safety precautions when working with thionyl chloride?
Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a neutralizing agent (like sodium bicarbonate) is readily available to handle spills.
Q5: What are the main considerations for scaling up this synthesis?
-
Heat Management: Both the cyclization and chlorination reactions are conducted at elevated temperatures. On a larger scale, efficient heat transfer is critical to maintain a consistent reaction rate and prevent runaway reactions. An overhead mechanical stirrer is recommended over a magnetic stir bar for better mixing in larger volumes.
-
Reagent Addition: For the chlorination step, adding the quinazolinone to the thionyl chloride in portions may be necessary to control any initial exotherm.
-
Work-up and Quenching: The quenching of the chlorination reaction mixture in ice water is highly exothermic and releases large volumes of gas. This step must be done slowly and in a vessel that is large enough to accommodate potential foaming and splashing.
-
Purification: Filtration and washing of large quantities of solid can be time-consuming. Alternative purification methods like recrystallization from a suitable solvent (e.g., isopropanol) may be required to achieve high purity on a larger scale.
References
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
-
How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? (2020). ResearchGate. [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Alternative reagents for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Introduction: The Central Role of a Key Intermediate
Welcome to the technical support guide for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This chlorinated heterocycle is a cornerstone intermediate in medicinal chemistry, serving as a critical building block for a range of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. Its strategic importance lies in the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of diverse amine-containing side chains to build molecular complexity and modulate biological activity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer robust troubleshooting solutions for common experimental hurdles, and introduce viable alternative reagents for the critical chlorination step. Our goal is to empower you to optimize your synthetic route, increase yields, and overcome challenges with confidence.
Part 1: Synthesis of the Quinazolinone Precursor
The journey to the target chloro-quinazoline begins with the construction of its precursor, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. A reliable and high-yielding method involves the cyclization of an appropriately substituted anthranilic acid derivative.
Experimental Protocol: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
This two-step, one-pot procedure first involves the acylation of 2-amino-4,5-dimethoxybenzoic acid, followed by cyclization with ammonia.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Acetic anhydride
-
Pyridine (catalytic)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Acylation: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in acetic anhydride (3.0-4.0 eq).
-
Add a catalytic amount of pyridine (0.1 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-3 hours. The solid should dissolve, and the color may change. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the mixture to 80-90°C, cautiously add ammonium acetate (2.0-3.0 eq) and glacial acetic acid to maintain a stirrable mixture.
-
Reheat the reaction to reflux (approx. 120°C) and maintain for 4-6 hours, monitoring for the formation of the quinazolinone product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the slurry into a beaker of cold water and stir for 30 minutes.
-
Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and anhydride.
-
Dry the solid under vacuum to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as an off-white to pale yellow solid. The product is often of sufficient purity for the next step.
Part 2: The Chlorination Step - Troubleshooting and Alternatives
The conversion of the hydrophilic, high-melting point quinazolinone to the reactive 4-chloro derivative is the pivotal step. This is typically an aromatic nucleophilic substitution on an activated lactam system. The most common reagents, phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are effective but notoriously harsh and moisture-sensitive. This section addresses common failures with these standard reagents and provides detailed protocols for viable alternatives.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of quinazoline-based target molecules.
Frequently Asked Questions: Troubleshooting Standard Chlorination
This section addresses common issues encountered when using Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂).
Q1: My reaction with POCl₃ is incomplete, and I recover mostly starting material. What's going wrong?
A1: This is a frequent issue and can be traced to several factors:
-
Insufficient Reagent or Temperature: The reaction requires high temperatures (typically reflux, 100-110°C) to proceed efficiently. Ensure your reaction is reaching and maintaining the target temperature. A minimum of one molar equivalent of POCl₃ is needed, but it is often used in large excess as the solvent.[1]
-
Presence of Moisture: Phosphorus oxychloride reacts violently and exothermically with water to produce phosphoric acid and HCl. Trace moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the reaction.[2] Always use a thoroughly flame-dried or oven-dried flask, fresh or distilled POCl₃, and ensure your quinazolinone precursor is anhydrous (<0.5% water).[2]
-
Reaction Mechanism Insight: The reaction proceeds in two stages: an initial phosphorylation of the lactam oxygen, followed by a chloride ion attack to displace the phosphate group.[1][3] The second step is often the rate-limiting one and requires sufficient thermal energy. Incomplete heating may stall the reaction at the phosphorylated intermediate stage, which then reverts to the starting material upon aqueous work-up.
Solution Workflow:
-
Ensure Anhydrous Conditions: Dry the starting material in a vacuum oven. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon).
-
Verify Temperature: Use a calibrated thermometer and ensure the reaction mixture is vigorously refluxing. For high-boiling solvents, an oil bath is recommended.
-
Increase Reaction Time: If conditions are verified, extend the reaction time to 6-8 hours and monitor by TLC.
-
Consider an Additive: Adding a small amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can facilitate the initial phosphorylation step, especially at lower temperatures.[1][2]
Q2: My reaction mixture turned black/tarry when using SOCl₂/DMF. Is it salvageable?
A2: Dark coloration or tar formation indicates decomposition. This is often caused by excessive temperatures or reaction times. The quinazoline ring, activated by two electron-donating methoxy groups, can be susceptible to side reactions under harsh acidic conditions.
-
Causality: The active chlorinating species is the Vilsmeier-Haack reagent, formed in-situ from SOCl₂ and the N,N-dimethylformamide (DMF) catalyst.[4] While effective, this reagent can promote unwanted side reactions on the electron-rich aromatic ring if not properly controlled.
-
Salvage is Unlikely: Once significant tar has formed, isolating a clean product is extremely difficult. The best course of action is to restart the reaction with optimized conditions.
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended reflux temperature (typically 70-80°C for SOCl₂).
-
Use DMF Catalytically: DMF is a catalyst, not a co-solvent. Only a few drops are necessary. Excess DMF can lead to more side products.
-
Monitor Closely: Use TLC to monitor the reaction. As soon as the starting material is consumed, proceed immediately to the work-up. Do not let the reaction run for an unnecessarily long time.
Q3: The work-up is difficult. My product crashes out of the aqueous layer when I quench the reaction.
A3: This happens because the quinazoline product, being basic, forms a water-soluble hydrochloride salt in the highly acidic quench solution (from the hydrolysis of excess POCl₃ or SOCl₂).
Solution:
-
Quench on Ice: Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of the excess chlorinating agent.
-
Basify Slowly: After the initial quench, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the aqueous slurry is neutral to slightly basic (pH 7-8).
-
Product Precipitation: As the solution becomes basic, the free base of the 4-chloroquinazoline will precipitate as a solid.
-
Extraction: If the product does not precipitate cleanly, it can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate after basification.
Part 3: Alternative Chlorinating Reagents and Protocols
When standard methods fail or when working with sensitive substrates, alternative reagents can offer milder conditions and improved outcomes.
Table 1: Comparison of Chlorinating Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ (neat) | 100-110°C, 4-8 h | Inexpensive, powerful, acts as its own solvent. | Harsh, high temperature, highly corrosive and water-reactive, difficult work-up. |
| SOCl₂ / cat. DMF | Reflux (70-80°C), 2-6 h | Lower temperature than POCl₃, volatile byproducts. | Corrosive, toxic byproducts (SO₂, HCl), prone to causing decomposition with sensitive substrates.[5][6] |
| POCl₃ / PCl₅ | 80-100°C, 6-8 h | Highly potent, can succeed where POCl₃ alone fails, especially with deactivated rings. | Extremely harsh, generates significant acidic byproduct, moisture-sensitive.[2][7] |
| Oxalyl Chloride / cat. DMF | 0°C to RT, 1-3 h | Very mild conditions, byproducts (CO, CO₂, HCl) are all gaseous, clean reactions.[8][9] | More expensive, reagent is moisture-sensitive, can cause Friedel-Crafts side reactions on very electron-rich systems.[10] |
Alternative Protocol 1: Phosphorus Oxychloride / Phosphorus Pentachloride (POCl₃/PCl₅)
This combination increases the reactivity of the system and can be effective for stubborn substrates. The PCl₅ acts as a potent dehydrating agent and increases the concentration of active chlorinating species.
Procedure:
-
In a flame-dried, three-necked flask under N₂, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5-10 mL per gram of substrate).
-
Carefully add solid phosphorus pentachloride (PCl₅) (1.1 - 1.5 eq) portion-wise at room temperature. The addition may be exothermic.
-
Heat the mixture in an oil bath to 90-100°C for 6-8 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess POCl₃ under reduced pressure (use a trap with NaOH pellets to neutralize fumes).
-
Perform a careful aqueous work-up as described in the troubleshooting section (quench on ice, then basify).
Alternative Protocol 2: Oxalyl Chloride / DMF (Vilsmeier-Haack Conditions)
This is an excellent mild alternative to the traditional high-temperature methods. The reaction generates the Vilsmeier reagent in situ under much gentler conditions.[9]
Procedure:
-
In a flame-dried flask under N₂, suspend the 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Cool the suspension to 0°C in an ice bath.
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed.[11]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. The product is often soluble.
-
Work-up: Quench the reaction by carefully adding it to a stirred, saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
Troubleshooting and Decision Flowchart
Caption: Decision flowchart for troubleshooting the chlorination reaction.
Part 4: Safety First - Handling Hazardous Reagents
The chlorinating agents discussed are hazardous and require careful handling in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic if inhaled, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic fumes.[12]
-
PPE: Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (Neoprene or Viton recommended), and a lab coat.[12]
-
Handling: Always handle under an inert atmosphere. Measure and dispense using syringes or cannulas. Quench excess reagent by adding it slowly to a large volume of ice.
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: Causes severe skin burns and eye damage, toxic if inhaled. Reacts violently with water to liberate toxic SO₂ and HCl gas.[13][14]
-
PPE: Same as for POCl₃. Ensure fume hood has adequate flow.
-
Handling: Similar to POCl₃. Byproducts are gaseous and toxic, so work-up and rotary evaporation must be done in a fume hood.[15]
-
-
Oxalyl Chloride ((COCl)₂):
-
Hazards: Corrosive and toxic. Reacts with water. The reaction with DMF can produce dimethylcarbamoyl chloride, a potent carcinogen, as a byproduct, so exposure must be minimized.[9]
-
PPE: Standard PPE is required.
-
Handling: Reactions produce gaseous byproducts (CO, CO₂, HCl) and must be performed in a fume hood.
-
References
-
Arnott, E. A., Chan, L. C., & Phillips, A. M. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
-
New Jersey Department of Health. (Date N/A). Hazard Summary: Thionyl Chloride.
-
Sigma-Aldrich. (Date N/A). Safety Data Sheet: Thionyl chloride.
-
Carl ROTH. (Date N/A). Safety Data Sheet: Thionyl chloride.
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones.
-
CAMEO Chemicals, NOAA. (Date N/A). Thionyl Chloride.
-
Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
-
Indian Journal of Chemistry. (Date N/A). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
-
Smith, R. F., & Kent, R. A. (1965). Quinazolines. I. The Structure of the Polychlorinated Products Obtained by the Phosphorus Pentachloride—Phosphorus Trichloride Chlorination of 2-Methyl-4-quinazolone and 2-Ethyl-4-quinazolone. The Journal of Organic Chemistry, 30(4), 1312–1313.
-
Vaskevich, R. I., et al. (Date N/A). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules.
-
Yulyantini, E., et al. (Date N/A). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana.
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF.
-
Google Patents. (Date N/A). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Organic Syntheses. (Date N/A). Organic Syntheses Procedure.
-
Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.
-
BenchChem. (2025). Overcoming challenges in the synthesis of halo-substituted quinazolinones.
-
Wikipedia. (Date N/A). Vilsmeier–Haack reaction.
-
CNKI. (Date N/A). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.
-
BenchChem. (Date N/A). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
-
ResearchGate. (Date N/A). DMF‐catalysed chlorination of carboxylic acids.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
-
ChemicalBook. (2019). Applications and Synthesis of Oxalyl chloride.
-
Wikipedia. (Date N/A). Oxalyl chloride.
-
ResearchGate. (Date N/A). Chlorination of 4(3H)-quinazolinone derivatives 56.
-
Reddit. (2015). Can oxalyl chloride be used in great excess?
-
ResearchGate. (Date N/A). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
-
Google Patents. (Date N/A). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
-
National Institutes of Health. (Date N/A). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
-
MDPI. (Date N/A). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 4. jchemtech.com [jchemtech.com]
- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. lanxess.com [lanxess.com]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
Green Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline: A Technical Support Guide
Welcome to the technical support center for the green synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Our focus is on providing environmentally benign and efficient solutions, drawing from established green chemistry principles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when undertaking the green synthesis of this compound and related derivatives.
Q1: What are the key advantages of using green synthesis methods for quinazoline derivatives?
Green synthesis approaches offer several advantages over traditional methods, which often rely on harsh reagents and solvents. Key benefits include:
-
Reduced Reaction Times: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times from hours to minutes.[1][2][3]
-
Higher Yields: These methods often lead to improved yields of the desired product by minimizing side reactions.[1]
-
Energy Efficiency: Microwave and ultrasound irradiation provide targeted heating, leading to more efficient energy use compared to conventional heating methods.
-
Use of Greener Solvents: Many green protocols utilize more environmentally friendly solvents or are even performed under solvent-free conditions.[1][4]
-
Enhanced Safety: By avoiding hazardous reagents and solvents, green synthesis methods can improve laboratory safety.
Q2: I'm considering a microwave-assisted approach. What are the critical parameters to optimize?
Microwave-assisted synthesis is a powerful tool for accelerating quinazoline synthesis.[3][5][6][7] The key parameters for optimization include:
-
Solvent Choice: The polarity of the solvent is crucial.[8] Polar solvents are generally preferred as they couple efficiently with microwave irradiation. High-boiling, polar aprotic solvents like DMF and DMSO are often effective.
-
Power and Temperature: Careful control of microwave power and reaction temperature is necessary to prevent decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Q3: Can ultrasound irradiation be effectively used for the synthesis of this compound?
Yes, ultrasound-assisted synthesis is a viable and efficient green method for preparing quinazoline derivatives.[1][2][9][10][11] The acoustic cavitation generated by ultrasound waves can lead to:
This method can often be performed at lower temperatures than conventional heating, which can be advantageous for thermally sensitive compounds.
Q4: What are some suitable green starting materials for the synthesis of this compound?
A common and greener starting point for the synthesis of the quinazoline core is the appropriately substituted anthranilic acid derivative or its corresponding nitrile. For the target molecule, a plausible green synthetic route would start from 2-amino-4,5-dimethoxybenzonitrile. This can be followed by acylation and then cyclization to form the quinazolinone precursor, which is subsequently chlorinated.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Low yields are a frequent challenge in organic synthesis. Here are some potential causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC to ensure all starting material has been consumed.[5] - Increase Temperature/Power: If using microwave or conventional heating, a modest increase in temperature may be necessary. For ultrasound, ensure sufficient power is being applied. |
| Poor Quality Starting Materials | - Verify Purity: Ensure the purity of your starting materials (e.g., 2-amino-4,5-dimethoxybenzonitrile, acetylating agent) using appropriate analytical techniques. Impurities can lead to side reactions.[5] |
| Suboptimal Solvent | - Solvent Polarity: The choice of solvent can significantly impact the reaction. For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are effective.[8] Experiment with different green solvents to find the optimal one for your specific reaction. |
| Inefficient Catalyst | - Catalyst Screening: If using a catalyst, its activity is crucial. Consider screening different catalysts or increasing the catalyst loading. |
Issue 2: Formation of Unwanted Byproducts
The formation of byproducts can complicate purification and reduce the yield of the target compound.
| Common Byproduct | Plausible Cause | Mitigation Strategy |
| 6,7-dimethoxy-2-methylquinazolin-4(3H)-one | Incomplete chlorination of the quinazolinone precursor. | - Increase Chlorinating Agent: Use a slight excess of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride). - Extend Reaction Time: Ensure the chlorination reaction goes to completion by monitoring with TLC.[12] |
| Hydrolysis Product (6,7-dimethoxy-2-methylquinazolin-4-ol) | Presence of water in the reaction mixture during or after the chlorination step.[12] | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for the chlorination and subsequent steps.[12] |
| Dimerization or Polymerization | Highly reactive intermediates under the reaction conditions. | - Control Reaction Temperature: Running the reaction at a lower temperature may reduce the rate of side reactions. - Dilution: Performing the reaction at a higher dilution can sometimes disfavor intermolecular side reactions. |
Issue 3: Difficulty in Product Purification
Purification of the final product can be challenging, especially if byproducts with similar polarities are present.
| Problem | Suggested Solution |
| Co-eluting Impurities in Column Chromatography | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. - Alternative Stationary Phase: Consider using a different stationary phase for your column (e.g., alumina instead of silica gel). |
| Product is an Oil or Gummy Solid | - Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization or solidify the product. - Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system is an excellent method for purification.[5] |
Experimental Protocols
The following are detailed protocols for key steps in a potential green synthesis of this compound.
Protocol 1: Synthesis of N-(2-cyano-4,5-dimethoxyphenyl)acetamide
This is a crucial intermediate for the construction of the 2-methylquinazoline ring system.
Materials:
-
2-amino-4,5-dimethoxybenzonitrile
-
Acetic anhydride
-
Pyridine (as a green alternative, a solid acid catalyst could be explored)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzonitrile in a minimal amount of ethanol.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-cyano-4,5-dimethoxyphenyl)acetamide.
Protocol 2: Microwave-Assisted Cyclization to 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Materials:
-
N-(2-cyano-4,5-dimethoxyphenyl)acetamide
-
A suitable base (e.g., potassium carbonate)
-
A high-boiling polar solvent (e.g., DMF or DMSO)
Procedure:
-
In a microwave-safe reaction vessel, combine N-(2-cyano-4,5-dimethoxyphenyl)acetamide and potassium carbonate in DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Protocol 3: Chlorination to this compound
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
A catalytic amount of DMF
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate again to remove residual thionyl chloride.
-
Carefully quench the residue with ice-water and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Purify by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low product yield.
References
-
Taylor & Francis Online. (n.d.). A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PubMed. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Retrieved from [Link]
-
PubMed Central. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
Sources
- 1. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Welcome to the dedicated technical support guide for 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in handling, storing, and utilizing this pivotal synthetic intermediate. Our goal is to provide you with the field-proven insights and validated protocols necessary to ensure the stability and reactivity of your compound, preventing decomposition and maximizing experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A: The most common sign of degradation is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, which often corresponds to the hydrolysis product, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Visually, you might observe a change in the physical appearance of the solid from a crystalline powder to a more amorphous or discolored material. In solution, particularly in protic or wet solvents, a gradual decrease in the concentration of the starting material and the formation of a precipitate (the less soluble quinazolinone) can occur over time.
Q2: My nucleophilic substitution reaction is yielding a significant amount of a byproduct identified as 6,7-dimethoxy-2-methylquinazolin-4-ol. What is the cause and how can I prevent it?
A: This is a classic case of hydrolysis. The C4 position on the quinazoline ring is highly electrophilic and, therefore, susceptible to nucleophilic attack.[1] Water present in your reaction mixture acts as a nucleophile, displacing the chloride atom to form the corresponding quinazolin-4-ol (the keto tautomer of the 4-hydroxyquinazoline). This is especially prevalent at elevated temperatures.[1]
Prevention Strategy:
-
Rigorous Moisture Control: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle (e.g., Sure/Seal™).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Careful Reagent Handling: Ensure that your amine nucleophile and any other reagents are anhydrous.
Q3: What is the optimal method for long-term storage of solid this compound?
A: Proper storage is critical to maintaining the integrity of the compound. Based on supplier recommendations and stability studies of related quinazolines, the following conditions are advised:
-
Primary Recommendation: Store in a cool, dry, and dark place.[2] A desiccator at room temperature is an excellent choice. The container must be tightly sealed to prevent moisture ingress.[2]
-
Alternative: For some quinazoline derivatives, storage at room temperature (22 °C) has been shown to provide better stability than refrigeration (4 °C).[3] However, another study on a similar derivative noted high stability for over 40 days when kept in the dark at 4 °C.[4][5]
The key takeaway is that minimizing exposure to moisture and light is paramount.
Q4: I prepared a stock solution in DMSO and noticed its color changing over a few days. Is the compound unstable in DMSO?
A: Yes, this is a known issue with some quinazoline derivatives. While highly convenient, DMSO is hygroscopic (absorbs moisture from the air) and can be problematic for long-term storage of moisture-sensitive compounds. Studies on similar quinazoline structures have shown that solutions in DMSO can be unstable, with absorption spectra changing shortly after preparation, while aqueous solutions remain stable for hundreds of hours.[3][4][6]
Recommendation: For long-term storage, prepare stock solutions in a high-purity, anhydrous aprotic solvent like isopropanol or 2-ethoxyethanol if solubility permits.[1] If DMSO is required for your assay, prepare fresh solutions from solid material before each experiment.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during the use of this compound in synthetic protocols.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low yield in SNAr reaction; presence of quinazolin-4-ol byproduct. | Hydrolysis: Presence of water in the reaction.[1] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure all glassware is thoroughly dried. |
| Compound darkens or changes color upon storage. | Photodecomposition/Oxidation: Exposure to light or oxidizing agents.[3][6] | 1. Store the solid in an amber vial or in a dark place (e.g., a cabinet or desiccator). 2. Keep containers tightly sealed and away from oxidizing agents.[2] |
| Inconsistent analytical results from a stock solution. | Solvent-Mediated Decomposition: Instability in the chosen solvent (e.g., DMSO).[4][6] | 1. Prepare fresh solutions for each experiment. 2. If storing solutions, use anhydrous aprotic solvents and store under inert gas at low temperature. 3. Validate solution stability over time with a suitable analytical method (e.g., HPLC, LC-MS). |
| Reaction fails to proceed or proceeds slowly. | Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reagent quality. | 1. Use a polar aprotic solvent such as isopropanol or 2-ethoxyethanol to facilitate the SNAr reaction.[1] 2. The reaction may require heating to proceed at a reasonable rate.[1] 3. Verify the purity and reactivity of the nucleophile. |
Key Decomposition Pathway
The primary non-synthetic decomposition pathway for this compound is hydrolysis. The electron-withdrawing nature of the quinazoline ring system makes the C4-position highly susceptible to nucleophilic attack by water.
Caption: Primary hydrolysis pathway of the target compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of your this compound.
-
Upon Receipt: Inspect the container for an intact seal.
-
Storage Vessel: Use an amber glass vial with a PTFE-lined cap.
-
Storage Environment: Place the vial inside a desiccator containing a suitable desiccant (e.g., Drierite™). Store the desiccator in a dark, cool, and well-ventilated cabinet away from strong oxidizing agents.[2]
-
Dispensing: When weighing the compound, perform the task quickly in a low-humidity environment. If possible, use a glove box or glove bag flushed with nitrogen.
-
Resealing: After dispensing, flush the vial headspace with an inert gas (argon or nitrogen) before tightly resealing the cap.
Protocol 2: General Procedure for Anhydrous Nucleophilic Aromatic Substitution (SNAr)
This protocol minimizes the risk of hydrolysis during the reaction of this compound with an amine nucleophile.
-
Glassware Preparation: Dry a round-bottom flask and a condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the cooled flask, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous isopropanol (or another suitable polar aprotic solvent) via a syringe through a rubber septum.[1] Stir to dissolve.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the stirring solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]
Caption: Workflow for minimizing hydrolysis in SNAr reactions.
References
-
National Center for Biotechnology Information. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. [Link]
-
AIP Conference Proceedings. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Publishing. [Link]
-
ResearchGate. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods | Request PDF. [Link]
-
ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Challenges in the purification of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Technical Support Center: 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Introduction
Welcome to the technical support guide for the purification of this compound (CAS 50377-49-6). This molecule is a key heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. Its purification is a critical step that dictates the quality, yield, and success of subsequent synthetic transformations.
The reactivity of the C4-chloro group, while essential for its utility as a building block, also renders the molecule susceptible to hydrolysis and other side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges encountered during its purification. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their work.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial queries and issues researchers face after the initial synthesis and workup.
Q1: My crude product is a sticky, off-white or yellowish solid. Is this normal, and what are the likely impurities?
A1: Yes, obtaining a non-crystalline, colored crude product is a frequent observation. The primary impurities are typically:
-
Unreacted Starting Material: 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. This is common if the chlorination reaction did not go to completion.
-
Hydrolysis Product: The starting material, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, can be regenerated by the hydrolysis of the C4-chloro group during aqueous workup. The C4 position is highly susceptible to nucleophilic attack by water, especially if the workup solution is not sufficiently cold or is basic.[1]
-
Residual Chlorinating Agent and Byproducts: Traces of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) or its decomposition products can remain, leading to discoloration and potential degradation over time.[2][3]
-
Solvent Residues: Dichloromethane, toluene, or other solvents used in the workup may be trapped in the crude solid.
Q2: What is the best general approach to purify the crude product?
A2: A two-stage approach is generally most effective. First, a simple trituration or recrystallization can remove the bulk of impurities and yield a solid of moderate purity. For applications requiring very high purity (>98%), this is often followed by column chromatography. The choice depends on the scale of the reaction and the purity requirements of the next step.
Q3: The compound seems to be degrading during purification or storage. What causes this instability?
A3: The primary cause of instability is the susceptibility of the C4-chloro group to nucleophilic displacement. The presence of moisture is the most significant factor, leading to hydrolysis back to the quinazolinone precursor.[1] Acidic or basic residues from the synthesis can also catalyze degradation. For storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and in a desiccated, cool, and dark environment.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for specific purification challenges.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent system.[4]
Q1: I'm struggling to find a suitable single solvent for recrystallization. What are my options?
A1: Finding a single solvent where the compound is soluble when hot but sparingly soluble when cold can be challenging. A mixed-solvent system is often more effective.
Causality & Rationale: The ideal solvent will fully dissolve the this compound at its boiling point while keeping major impurities either insoluble or completely soluble upon cooling. The polarity of the quinazoline core combined with the chloro- and methoxy- groups gives it moderate polarity.
Recommended Solvents: Based on analogous quinoline and quinazoline structures, the following solvents should be screened.[5]
| Solvent System | Role | Rationale & Procedure |
| Ethyl Acetate / Hexane | Solvent / Anti-solvent | Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hexane (the anti-solvent) until the solution becomes faintly turbid. Allow to cool slowly to induce crystallization. |
| Ethanol / Water | Solvent / Anti-solvent | Similar to the above, dissolve in minimal hot ethanol and add water dropwise. This is effective for removing non-polar impurities.[6] |
| Isopropanol | Single Solvent | Isopropanol is often used in subsequent reactions involving this intermediate and can be an effective recrystallization solvent on its own.[7] |
| Dichloromethane / Petroleum Ether | Solvent / Anti-solvent | A good choice for removing more polar impurities. Dissolve in dichloromethane and add petroleum ether. |
Experimental Protocol: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding ethyl acetate in small portions until the solid is fully dissolved.
-
Remove the flask from the heat. Slowly add hexane dropwise while swirling the flask. Stop when a persistent cloudiness (turbidity) appears.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Q2: My compound "oils out" instead of forming crystals during cooling. How do I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature or when the solution is too supersaturated.[6]
Troubleshooting Steps:
-
Re-heat the Solution: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of the primary solvent (e.g., ethyl acetate) to reduce the saturation level.
-
Cool Slowly: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Guide 2: Purification by Column Chromatography
For high-purity requirements, such as in the development of pharmaceutical agents, column chromatography is the preferred method.[8]
Q1: What stationary and mobile phases are recommended for purifying this compound?
A1: Standard normal-phase silica gel chromatography is highly effective.
Causality & Rationale: The compound has moderate polarity. A silica gel stationary phase will interact with the nitrogen atoms in the quinazoline ring and the oxygen atoms of the methoxy groups. A mobile phase of low to medium polarity will effectively elute the compound while retaining more polar impurities like the hydrolyzed starting material.
Experimental Protocol: Silica Gel Column Chromatography
-
Select the Mobile Phase: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate. A gradient from 10% to 30% ethyl acetate in petroleum ether is often effective.
-
Prepare the Column:
-
Use a silica gel mesh size of 60-120 or 230-400, depending on the required resolution.
-
Pack the column using a slurry method with the initial, least polar mobile phase to ensure an evenly packed, air-free column.[8]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
For best results, use "dry loading": adsorb the dissolved crude product onto a small amount of silica gel (2-3 times the weight of the crude product). Remove the solvent with a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[8]
-
-
Elute and Collect:
-
Begin elution with the mobile phase.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
dot
Caption: General purification workflow for this compound.
Guide 3: Troubleshooting Specific Impurities
Q1: TLC analysis shows a spot at the baseline that doesn't move. What is it and how do I remove it?
A1: A highly polar spot at the TLC baseline is almost certainly the hydrolyzed precursor, 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Removal Strategy: This impurity is significantly more polar than the desired chloro-compound.
-
Column Chromatography: It will be strongly retained by the silica gel column, allowing for easy separation.
-
Aqueous Wash: Before chromatography or recrystallization, you can dissolve the crude product in a non-polar organic solvent like dichloromethane and wash it with a very dilute, cold aqueous base (e.g., 1% NaHCO₃ solution). The quinazolinone has a slightly acidic proton on the N3 nitrogen and will preferentially move into the basic aqueous layer. Be cautious, as excessive base or time can hydrolyze the product.
Q2: My final product has a persistent yellow or brown color, even after recrystallization. How can I decolorize it?
A2: This coloration is often due to trace amounts of highly conjugated, polymeric, or oxidized impurities.
Removal Strategy: Activated Charcoal Treatment
-
Dissolve the colored product in the minimum amount of a suitable hot solvent (as you would for recrystallization).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a hot solution carefully to avoid violent bumping.
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
dot
Caption: Decision tree for troubleshooting common purification issues.
References
-
BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. 1
-
BOC Sciences. (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
-
Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?. 2
-
BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. 7
-
BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. 10
-
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
-
ResearchGate. (2016). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
-
Fisher Scientific. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline, 98%.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
-
Tokyo Chemical Industry. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
-
Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95%.
-
ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
-
ChemicalBook. (n.d.). 50377-49-6(this compound) Product Description.
-
Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Chloro-2',4',6'-trimethoxychalcone. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
How to increase the reactivity of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Technical Support Center: 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Document ID: TSC-QM-4672-01
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for this compound. This versatile heterocyclic intermediate is a cornerstone in the synthesis of numerous biologically active molecules, particularly kinase inhibitors used in oncology. Its reactivity is centered on the C4-chloro group, which is activated for nucleophilic displacement and palladium-catalyzed cross-coupling reactions. However, researchers frequently encounter challenges related to sluggish reactions, low yields, and competing side reactions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you enhance the reactivity of this substrate and achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs) on Core Reactivity
Q1: Why is the C4-Cl bond on the quinazoline ring so reactive compared to a standard aryl chloride?
A1: The reactivity of the C4-Cl bond is significantly enhanced by the "α-nitrogen effect".[1][2] The nitrogen atom at position 3 (N3) of the quinazoline ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect polarizes the C4-Cl bond, making the C4 carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3][4] Furthermore, during nucleophilic aromatic substitution (SNAr), the lone pair on the N1 atom can stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.
Q2: How do the 6,7-dimethoxy and 2-methyl groups influence the reactivity of the C4-Cl bond?
A2: The electronic effects of these substituents present a nuanced picture:
-
6,7-Dimethoxy Groups: These are electron-donating groups (EDGs) that increase the electron density of the benzene portion of the quinazoline ring system.[5] This might intuitively seem to decrease the electrophilicity of the C4 position and slow down a nucleophilic attack. However, their primary role is often in modulating the molecule's solubility and providing key interaction points for biological targets in drug discovery.
-
2-Methyl Group: This is a weakly electron-donating group. Its electronic impact on the C4 position is minimal compared to the powerful activating effect of the ring nitrogens.
Despite the presence of EDGs, the C4 position remains highly activated for substitution, a fact well-documented in the synthesis of numerous derivatives.[3][4]
Q3: My starting material, this compound, has poor solubility in my chosen reaction solvent. What can I do?
A3: Poor solubility is a common issue that can dramatically hinder reaction rates. Quinazoline derivatives often exhibit limited solubility in non-polar solvents but show increased solubility in polar aprotic solvents with rising temperatures.[6][7]
-
Solvent Screening: Consider switching to higher-boiling polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane.[6] These solvents are often effective at dissolving the starting material, especially upon heating.
-
Temperature Increase: Gently warming the mixture can significantly improve solubility.[6]
-
Co-Solvent Systems: Using a mixture of solvents, such as THF/DMF or Dioxane/Water, can sometimes achieve the desired solubility profile.
Troubleshooting Guide for Sluggish Reactions
This section addresses specific problems encountered during common synthetic transformations.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: My SNAr reaction with a primary/secondary amine is slow or stalling, resulting in low yield. What are the primary causes and how can I fix it?
A4: This is a frequent challenge, often stemming from one or more of the following factors. Let's break down the troubleshooting process.
Caption: A logical workflow for diagnosing and solving slow SNAr reactions.
Detailed Breakdown:
-
Nucleophile Reactivity:
-
Problem: Electron-poor anilines or sterically hindered amines are inherently less nucleophilic and react slowly.[8]
-
Solution:
-
Increase Temperature: For many anilines, refluxing in a solvent like isopropanol or n-butanol is sufficient to drive the reaction to completion.[9]
-
Microwave Irradiation: This is a highly effective method for accelerating reactions with weak nucleophiles, often reducing reaction times from hours to minutes.[8][10]
-
Acid Catalysis: For electron-poor anilines, adding a catalytic amount of acid (e.g., HCl, p-TsOH) can protonate the quinazoline N1, further activating the C4 position. Use with caution as it can also protonate your amine nucleophile.
-
-
-
Reaction Conditions:
-
Problem: Inappropriate solvent or temperature.
-
Solution:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are excellent for SNAr as they solvate the cation but not the anion, increasing the effective nucleophilicity of the amine.
-
Base: While many SNAr reactions with amines proceed without a base (the amine acts as its own base), a non-nucleophilic base like DIPEA or K₂CO₃ can be added to scavenge the HCl byproduct and drive the equilibrium forward, especially if the amine is precious.
-
-
-
Starting Material Integrity:
-
Problem: The C4-Cl bond is susceptible to hydrolysis. The presence of water, especially at high temperatures, can lead to the formation of the unreactive byproduct 6,7-dimethoxy-2-methylquinazolin-4-ol.[9]
-
Solution:
-
Ensure you are using anhydrous solvents, especially when heating for prolonged periods.
-
Check the purity of your starting 4-chloroquinazoline. If it has been stored improperly, it may already contain the hydrolyzed byproduct.
-
-
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q5: My Suzuki-Miyaura coupling with an arylboronic acid is failing. What catalyst system and conditions should I use?
A5: While the C4-Cl bond is activated, chloro-heterocycles are generally less reactive in Suzuki couplings than their bromo or iodo counterparts. Success hinges on choosing an appropriate catalyst system that favors the oxidative addition step.
Table 1: Recommended Conditions for Suzuki Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for activated chlorides.[2][11] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that form the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos | For challenging couplings, electron-rich, bulky phosphine ligands like SPhos or XPhos are superior as they promote the rate-limiting oxidative addition step.[12] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid.[12] K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides. |
| Solvent | Dioxane/H₂O, DMF, Toluene | A mixture like Dioxane/H₂O (e.g., 4:1) is standard. Anhydrous conditions can also be used with bases like KF. |
| Temperature | 80-110 °C | Heating is almost always necessary to achieve a reasonable reaction rate. |
Troubleshooting Tips:
-
Deactivation of Catalyst: Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Protodeboronation: The boronic acid can be degraded by acidic conditions or prolonged heating. Use a slight excess (1.2-1.5 eq.) of the boronic acid.
-
Failed Oxidative Addition: If standard conditions fail, switch to a more active catalyst system, such as one using a Buchwald or Nolan ligand.[12]
Q6: I'm attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. How can I optimize it?
A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, especially with substrates that are poor partners in SNAr.[13][14] Optimization is key.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical oxidative addition step.
Optimization Strategies:
-
Choice of Ligand: This is the most critical parameter. For aryl chlorides, first-generation ligands like PPh₃ are ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15] These ligands stabilize the Pd(0) center and accelerate the oxidative addition.
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[14]
-
Palladium Precatalyst: Using modern precatalysts (e.g., XPhos Pd G3) can improve reproducibility and activity. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Detailed Experimental Protocols
Protocol 1: General Procedure for SNAr with an Aniline (Conventional Heating)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Reagents: Add the desired aniline (1.1 - 1.2 eq).
-
Solvent: Add a suitable solvent (e.g., isopropanol, n-butanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Reactions with electron-rich anilines may be complete in 2-4 hours, while electron-poor anilines may require 12-24 hours.[8]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, collect the product by filtration and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: To a Schlenk flask or microwave vial, add the arylboronic acid (1.5 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagents & Solvent: Under the inert atmosphere, add this compound (1.0 eq) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (n.d.). NIH. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. Retrieved from [Link]
-
Quinazoline derivative - Solubility of Things. (n.d.). Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. (n.d.). NIH. Retrieved from [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024). NIH. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). NIH. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). PubMed Central. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab. Retrieved from [Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cibtech.org [cibtech.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Monitoring 4-Chloro-6,7-dimethoxy-2-methylquinazoline Reactions
Welcome to the technical support center for monitoring the progress of reactions involving 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis and subsequent reactions of this important chemical intermediate.
This compound is a crucial building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors used in cancer therapy.[1] The efficiency of its synthesis and subsequent nucleophilic substitution reactions is paramount for the successful development of these therapeutics.[2] This guide will equip you with the necessary knowledge to effectively monitor your reactions, identify potential issues, and implement robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and use of this compound.
Synthesis of the Precursor: 6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Question 1: My cyclization reaction to form 6,7-dimethoxy-2-methylquinazolin-4(3H)-one from 2-amino-4,5-dimethoxybenzoic acid is showing low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this cyclization step can often be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material, 2-amino-4,5-dimethoxybenzoic acid. A common protocol involves refluxing in absolute ethanol for approximately 8 hours.
-
Reagent Quality: The purity of your starting materials, 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate, is critical. Impurities can lead to side reactions and a lower yield of the desired product.[3]
-
Moisture: The presence of water can impede the reaction. Ensure that you are using anhydrous solvents and that your glassware is thoroughly dried.[2][3]
-
pH during Workup: After cooling the reaction, adjusting the pH to 7-8 with a saturated sodium bicarbonate solution is a crucial step to ensure the precipitation of the product before filtration.[1][3]
Chlorination to this compound
Question 2: The chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one is inefficient. How can I optimize this step?
Answer: The chlorination step is a critical transformation and its success hinges on the choice of reagents and reaction conditions.
-
Choice of Chlorinating Agent: While phosphorus oxychloride (POCl₃) can be used, thionyl chloride (SOCl₂) is often reported to give higher yields.[1][2] Some studies have noted that using phosphorus oxychloride can result in yields as low as 44%.[1]
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride can significantly enhance the reaction rate and yield, with some protocols reporting yields as high as 93-98%.[1][2][3][4]
-
Reaction Conditions: Refluxing the mixture for about 5 to 6 hours is a commonly cited and effective duration.[5][2][4]
-
Workup Procedure: After the reaction is complete, it is vital to remove the excess thionyl chloride under reduced pressure. The subsequent quenching of the reaction by carefully adding the residue to ice water with vigorous stirring is a critical step to precipitate the product.[2][3] The pH should then be neutralized to approximately 7 with a dilute base like ammonia to maximize product precipitation.[1][2][3]
Nucleophilic Substitution Reactions
Question 3: I am observing a significant amount of 6,7-dimethoxy-2-methylquinazolin-4-ol as a byproduct in my nucleophilic substitution reaction. What is the cause and how can I prevent it?
Answer: The formation of 6,7-dimethoxy-2-methylquinazolin-4-ol is a classic sign of hydrolysis of your starting material, this compound.[2] The C4 position is highly electrophilic and susceptible to nucleophilic attack. If water is present in your reaction mixture, it can act as a nucleophile, leading to this unwanted byproduct, especially at elevated temperatures.[2]
Prevention:
-
Anhydrous Conditions: Ensure all your solvents and reagents are scrupulously dried. Glassware should be oven-dried or flame-dried before use.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
Question 4: My nucleophilic substitution reaction with a primary amine is sluggish and giving a low yield. What are the potential reasons?
Answer: Several factors can contribute to low yields in this type of reaction:[2]
-
Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Less nucleophilic amines will react more slowly.
-
Solvent Choice: Polar aprotic solvents such as isopropanol or dioxane are generally preferred for these reactions.[2][6][7]
-
Temperature: The reaction may require heating to proceed at a practical rate. Monitoring the reaction at different temperatures can help you find the optimal condition.
-
Presence of a Base: For some nucleophilic substitutions, particularly with less reactive amines, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial to scavenge the HCl generated during the reaction.[7]
Question 5: When using a diamine as a nucleophile, I am getting a di-substituted product instead of the desired mono-substituted product. How can I control the selectivity?
Answer: To favor mono-substitution with a diamine, you can employ the following strategies:[2]
-
Use a Large Excess of the Diamine: By using a significant excess of the diamine, you statistically favor the reaction of a single molecule of the quinazoline with a molecule of the diamine.
-
Protecting Groups: Protect one of the amine groups of the diamine with a suitable protecting group. After the substitution reaction, the protecting group can be removed in a subsequent step.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Preventative Measures |
| Low Yield in Cyclization | Incomplete reaction; Impure reagents; Presence of moisture. | Monitor reaction by TLC until starting material is consumed.[5] Use high-purity starting materials. Ensure all glassware is dry and use anhydrous solvents.[3] |
| Inefficient Chlorination | Suboptimal chlorinating agent; Lack of catalyst; Improper workup. | Use thionyl chloride with a catalytic amount of DMF for higher yields.[1][2] Carefully quench the reaction in ice water and adjust the pH to ~7 to ensure complete precipitation.[2][3] |
| Formation of Hydrolysis Byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[2] Perform the reaction under an inert atmosphere to minimize moisture contamination. |
| Sluggish Nucleophilic Substitution | Low reactivity of the nucleophile; Inappropriate solvent or temperature. | Consider using a more nucleophilic reagent if possible. Screen different polar aprotic solvents and optimize the reaction temperature.[2] The addition of a non-nucleophilic base may be beneficial.[7] |
| Formation of Di-substituted Product | Both nucleophilic sites of a di-functional nucleophile are reacting. | Use a large excess of the di-functional nucleophile or employ a protecting group strategy for one of the functional groups.[2] |
Experimental Protocols & Monitoring Techniques
Effective reaction monitoring is crucial for optimizing reaction conditions and maximizing yields. The following are standard protocols for monitoring the progress of this compound reactions.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of most organic reactions.
Protocol:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted sample, along with the starting material and a co-spot (a mixture of the sample and starting material), onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give a good separation between the starting material, product, and any byproducts, with Rf values ideally between 0.2 and 0.8.
-
Visualization: Visualize the spots under UV light (254 nm).[8] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of products.[9]
Protocol:
-
Method Development: Develop an HPLC method that can effectively separate the starting material, product, and any potential impurities. This typically involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).
-
Sample Preparation: At specific time intervals, quench a small aliquot of the reaction mixture and dilute it to a known concentration with the mobile phase.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Interpretation: Monitor the peak areas of the starting material and product over time. The decrease in the peak area of the starting material and the increase in the peak area of the product will provide a quantitative profile of the reaction progress.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[4][10]
Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., DMSO-d₆).[4][10]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectrum to the known spectra of the starting material and the expected product. For example, in the chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one, you would monitor the disappearance of the N-H proton signal and changes in the aromatic proton signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the product and detecting any byproducts.[10][11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the reaction mixture aliquot.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Interpretation: Look for the molecular ion peak corresponding to the mass of the expected product.[10] For this compound, you would look for the [M+H]⁺ ion.
Visualizing the Workflow
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting common reaction issues.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected products in 4-Chloro-6,7-dimethoxy-2-methylquinazoline synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and unexpected issues encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yields, and confidently characterize your products.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 4,5-dimethoxyanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step to yield the final product.
Caption: General synthetic route for this compound.
II. Step 1: Synthesis of 6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone - FAQs and Troubleshooting
This initial cyclization is crucial and can be a source of several unexpected byproducts. The most common method involves the reaction of 4,5-dimethoxyanthranilic acid with acetic anhydride to form an intermediate, 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with an ammonia source.[1][2]
Q1: My reaction to form the quinazolinone is giving a low yield and multiple spots on TLC. What are the likely side products?
A1: Low yields and multiple byproducts in this step often point to incomplete or alternative reactions of the starting anthranilic acid with acetic anhydride. Here are the most common unexpected products and how to identify them:
-
N-acetyl-4,5-dimethoxyanthranilic acid: This is a simple N-acetylation product where the amino group has reacted, but cyclization has not occurred.[3]
-
N,O-diacetyl-4,5-dimethoxyanthranilic acid: With excess acetic anhydride or prolonged reaction times, both the amino and carboxylic acid groups can be acetylated, forming a mixed anhydride.[4]
-
Unreacted 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one: The intermediate benzoxazinone may not have fully reacted with the ammonia source.[1][5]
Caption: Potential side products in the formation of the quinazolinone precursor.
Troubleshooting Guide for Step 1:
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield of quinazolinone, presence of a more polar spot on TLC. | Incomplete cyclization, formation of N-acetyl-4,5-dimethoxyanthranilic acid. | 1. Increase Reaction Temperature/Time: Ensure the reaction is heated sufficiently (typically reflux in acetic anhydride) to drive the cyclization to the benzoxazinone intermediate.[4] 2. Ensure Anhydrous Conditions: Water can hydrolyze the acetic anhydride and the benzoxazinone intermediate. Use dry glassware and reagents. |
| Presence of multiple, less polar spots on TLC. | Formation of N,O-diacetylated byproduct. | 1. Control Stoichiometry: Avoid a large excess of acetic anhydride.[4] 2. Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged heating which can favor diacetylation. |
| Significant amount of benzoxazinone intermediate remaining. | Inefficient reaction with the ammonia source. | 1. Increase Excess of Ammonia Source: Use a larger excess of ammonium acetate or ensure a continuous stream of ammonia gas. 2. Increase Reaction Time/Temperature for Aminolysis: The ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone may require more forcing conditions. |
Characterization of Key Compounds in Step 1:
| Compound | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) |
| 4,5-Dimethoxyanthranilic acid | 197.19 | 169-173[6] | ~7.0-7.5 (Ar-H), 3.8-3.9 (2x OCH₃), ~11-12 (COOH), ~5-6 (NH₂) |
| 6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone | 220.23 | 312[7] | ~7.3 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.0 (s, 6H, 2x OCH₃), ~2.8 (s, 3H, CH₃)[7] |
| N-acetyl-4,5-dimethoxyanthranilic acid | 239.23 | ~185 (for N-acetylanthranilic acid)[8] | Expected: Aromatic protons, two methoxy singlets, a methyl singlet (~2.1 ppm), an amide NH proton, and a carboxylic acid proton. |
III. Step 2: Chlorination of 6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone - FAQs and Troubleshooting
The conversion of the quinazolinone to the 4-chloro derivative is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[7][9]
Q2: My chlorination reaction is not going to completion, and I'm left with starting material. What's going wrong?
A2: Incomplete chlorination is a common issue. The lactam-lactim tautomerism of the quinazolinone is key to this reaction.[4] The enol-like lactim form is what reacts with the chlorinating agent.
Troubleshooting Guide for Step 2:
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete conversion to the chloro-product. | 1. Insufficient chlorinating agent. 2. Presence of moisture. 3. Insufficient reaction time/temperature. | 1. Use Excess Chlorinating Agent: Thionyl chloride or phosphorus oxychloride often serves as both the reagent and the solvent. Ensure a sufficient excess is used.[7] 2. Ensure Anhydrous Conditions: These chlorinating agents react violently with water. All glassware must be oven-dried, and the quinazolinone starting material should be thoroughly dried. 3. Increase Reaction Time/Temperature: Refluxing for several hours (e.g., 3-6 hours) is typically required to drive the reaction to completion. Monitor by TLC.[7] |
| Formation of a very polar, water-soluble byproduct. | Hydrolysis of the 4-chloro product back to the quinazolinone. | 1. Anhydrous Workup: During workup, avoid premature contact with water or basic solutions while excess chlorinating agent is present. Quench the reaction carefully by pouring it onto ice, then neutralize.[7] 2. Thorough Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent like dichloromethane. |
| Dark-colored reaction mixture and impurities. | Decomposition at high temperatures. | 1. Control Reflux Temperature: Avoid excessive heating. A gentle reflux is sufficient. 2. Use of a Catalyst: A catalytic amount of DMF can facilitate the reaction at lower temperatures by forming the Vilsmeier reagent, which is a more reactive chlorinating species.[7] |
digraph "Chlorination_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Start [label="Chlorination Reaction Mixture"]; CheckTLC [label="TLC shows incomplete reaction", shape=diamond, fillcolor="#FBBC05"]; CheckWorkup [label="TLC shows polar byproduct", shape=diamond, fillcolor="#FBBC05"]; CheckColor [label="Reaction is very dark", shape=diamond, fillcolor="#EA4335"]; Action1 [label="Increase reflux time/temp\nEnsure anhydrous conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Careful quenching on ice\nThorough extraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3 [label="Control temperature\nAdd catalytic DMF", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure 4-Chloro Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> CheckTLC; Start -> CheckWorkup; Start -> CheckColor; CheckTLC -> Action1 [label="Yes"]; CheckWorkup -> Action2 [label="Yes"]; CheckColor -> Action3 [label="Yes"]; Action1 -> End; Action2 -> End; Action3 -> End;
}
Caption: Troubleshooting flowchart for the chlorination of 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone.
Characterization of Key Compounds in Step 2:
| Compound | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone | 220.23 | 312[7] | ~7.3 (s, 1H), ~7.2 (s, 1H), ~4.0 (s, 6H), ~2.8 (s, 3H)[7] | ~1680 (C=O stretch) |
| This compound | 238.68 | 184-186[7] | 7.34 (s, 1H), 7.25 (s, 1H), 4.04 (s, 6H), 2.79 (s, 3H)[7] | 3003 (Ar C-H), 2984 (C-H), 1504 (Ar C=C), 1235 (C-O-C), 846 (C-Cl)[7] |
IV. Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-2-methyl-4(3H)-quinazolinone
This protocol is adapted from established procedures for similar structures.[1][4]
-
In a round-bottom flask, suspend 4,5-dimethoxyanthranilic acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve to form a clear solution as the benzoxazinone intermediate is formed.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
To the resulting residue, add a solvent such as ethanol or glacial acetic acid, followed by an excess of ammonium acetate (e.g., 5-10 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the consumption of the benzoxazinone intermediate by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone.
Protocol 2: Synthesis of this compound
This protocol is based on a reported procedure.[7]
-
To a dry round-bottom flask equipped with a reflux condenser, add 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 10-20 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 3-5 hours. The suspension should become a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate again (azeotropic removal) to remove the last traces of thionyl chloride.
-
The crude residue can be purified by recrystallization or by careful workup involving pouring onto ice, neutralizing with a base like sodium carbonate, and extracting with dichloromethane.[7]
V. References
-
Nefisath P, Vishwanatha P, Sudhakar Y N. Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences. 2018;17(2):47-51.
-
Edelmann FT. How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. Published January 17, 2020.
-
Green Chem. 2018, 20, 3038.
-
Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute.
-
Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
-
Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. ResearchGate.
-
Process for preparing anthranilic acids. Google Patents.
-
What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Show where to push the arrows. Homework.Study.com.
-
How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.
-
[Formation of N-acetyl-4-methyl-3-oxy-anthranilic acid by actinomycete producers of various types of actinomycins]. PubMed.
-
Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. MDPI.
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information.
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health.
-
Chemistry of 4H-3,1-Benzoxazin-4-ones.
-
Synthesis of quinazolinones. Organic Chemistry Portal.
-
anthranilic acid acetylation in various conditions. Sciencemadness.org.
-
Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health.
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. National Institutes of Health.
-
N-Acetylanthranilic acid. Wikipedia.
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
-
Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. ResearchGate.
-
Preparation of anthranilic acid. PrepChem.com.
-
N-acetylanthranilic acid. PubChem.
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate.
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health.
-
A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
-
4-Chloro-2-methylquinoline. PubChem.
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors.
-
2-Methyl-4(3H)-quinazolinone. PubChem.
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
-
2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7. Sigma-Aldrich.
Sources
- 1. ejppri.eg.net [ejppri.eg.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 6. N-Acetylanthranilic acid(89-52-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloro-6,7-dimethoxy-2-methylquinazoline in Nucleophilic Aromatic Substitution
For researchers and professionals in drug discovery and development, the quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous targeted therapies. Within this class of compounds, 4-chloro-6,7-dimethoxyquinazoline and its 2-methylated analog are pivotal intermediates, particularly in the synthesis of tyrosine kinase inhibitors (TKIs). The reactivity of the 4-chloro substituent is paramount to the successful and efficient synthesis of diverse compound libraries. This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic insights and practical experimental protocols.
The Chemical Landscape: Understanding the Substrates
4-Chloro-6,7-dimethoxyquinazoline is a well-established intermediate in the synthesis of several FDA-approved drugs, including Gefitinib and Erlotinib.[1][2] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making the chlorine atom a good leaving group for SNAr reactions.[3] The 6,7-dimethoxy groups are crucial for the biological activity of many of the final products, often playing a key role in binding to the ATP pocket of target kinases.[1]
4-Chloro-6,7-dimethoxy-2-methylquinazoline introduces a methyl group at the 2-position of the quinazoline ring. This seemingly minor modification can have significant implications for the molecule's reactivity, influencing both electronic and steric factors that govern the course of nucleophilic attack at the C4 position.
Caption: Molecular structures of the two quinazoline derivatives.
Comparative Reactivity Analysis: The Impact of the 2-Methyl Group
Direct, head-to-head quantitative kinetic studies comparing the reactivity of these two specific compounds are not extensively documented in peer-reviewed literature. However, a comparative analysis can be constructed from existing synthetic reports and a fundamental understanding of electronic and steric effects.
Electronic Effects
The introduction of a methyl group at the 2-position of the quinazoline ring is expected to have a nuanced effect on the electrophilicity of the C4 carbon. A methyl group is traditionally considered an electron-donating group through induction. This would suggest a slight decrease in the reactivity of the 2-methylated analog towards nucleophilic attack by increasing electron density at the C4 position, making it less electrophilic.
However, the reality is more complex. The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, and their influence dominates the electronic landscape of the molecule. Furthermore, some studies suggest that a methyl group at the 2-position can enhance reactivity through tautomeric effects, particularly in the quinazolinone precursors to these chloro-derivatives.[2] While this effect is on the precursor, it hints at the complex electronic interplay within the quinazoline system.
Steric Effects
The steric hindrance introduced by the 2-methyl group is a more straightforward consideration. While not directly adjacent to the site of nucleophilic attack (C4), the methyl group can influence the approach of the nucleophile. For smaller nucleophiles, this effect is likely to be minimal. However, for bulkier nucleophiles, the 2-methyl group could present a steric clash, potentially slowing the reaction rate or necessitating more forcing conditions (e.g., higher temperatures or longer reaction times).
Experimental Observations
Qualitative comparisons from synthetic studies provide the most practical insights. For instance, the N-arylation of 4-chloro-2-methylquinazoline has been successfully achieved under microwave-mediated conditions, suggesting that the compound is sufficiently reactive for SNAr reactions.[2] However, reactions involving ortho-substituted anilines can be challenging, indicating that steric hindrance can be a limiting factor.[2]
In contrast, 4-chloro-6,7-dimethoxyquinazoline is widely reported to undergo SNAr with a broad range of nucleophiles, including sterically demanding ones, often under milder conditions.[1][3]
Table 1: Qualitative Reactivity Comparison
| Feature | 4-Chloro-6,7-dimethoxyquinazoline | This compound |
| Electronic Character at C4 | Highly electrophilic due to ring nitrogens. | Electrophilicity may be slightly modulated by the 2-methyl group, but remains high. |
| Steric Hindrance at C4 | Relatively unhindered. | Minor steric influence from the 2-methyl group, potentially significant with bulky nucleophiles. |
| General Reactivity in SNAr | High, well-documented with a wide range of nucleophiles. | Generally reactive, but may require more forcing conditions, especially with sterically hindered nucleophiles. |
| Reaction Conditions | Often proceeds at room temperature or with gentle heating. | May require elevated temperatures or microwave irradiation for efficient conversion. |
Experimental Protocols
The following protocols provide standardized procedures for a typical SNAr reaction with an amine nucleophile for both substrates. These are intended as a starting point, and optimization may be necessary for specific nucleophiles.
General Protocol for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr on 4-chloroquinazolines.
Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol is adapted from a literature procedure for the synthesis of a Gefitinib precursor.[1]
-
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline.
-
Add isopropanol to dissolve the reactants (approximately 10-15 mL per gram of the chloroquinazoline).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Protocol 2: Synthesis of N-Aryl-6,7-dimethoxy-2-methylquinazolin-4-amine
This protocol is a general adaptation based on literature procedures for similar 2-substituted quinazolines.[2] Microwave-assisted synthesis is often preferred for these substrates to improve reaction rates and yields.
-
Materials:
-
This compound (1.0 eq)
-
Desired aniline (1.2 eq)
-
Microwave vial
-
THF/water (1:1)
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, combine this compound and the desired aniline.
-
Add a 1:1 mixture of THF and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
-
The crude product can be purified by column chromatography on silica gel.
-
Mechanistic Considerations
The SNAr reaction of 4-chloroquinazolines proceeds through a two-step addition-elimination mechanism.
Caption: Key steps in the SNAr mechanism.
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic C4 carbon of the quinazoline ring, breaking the aromaticity of the pyrimidine ring.
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that increase the electrophilicity of the C4 carbon or the nucleophilicity of the attacking species will increase the reaction rate. The 2-methyl group's slight electron-donating character can be rationalized to marginally decrease the rate of this initial attack compared to the unsubstituted analog.
Conclusion and Future Perspectives
Both 4-chloro-6,7-dimethoxyquinazoline and its 2-methyl analog are valuable and reactive intermediates for the synthesis of biologically active molecules. The non-methylated compound is generally more reactive and amenable to a wider range of reaction conditions due to the absence of steric hindrance and its slightly higher electrophilicity at the C4 position.
The 2-methylated derivative, while still a viable substrate for SNAr, may require more tailored reaction conditions, such as higher temperatures or the use of microwave irradiation, to achieve comparable yields and reaction times, particularly with sterically demanding nucleophiles.
For researchers designing synthetic routes, the choice between these two intermediates will depend on the specific target molecule and the desired substitution pattern. The slightly attenuated reactivity of the 2-methylated analog could potentially be exploited for selective reactions in more complex systems. Further quantitative kinetic studies would be invaluable to the field to allow for more precise predictions of reactivity and to facilitate the optimization of synthetic routes.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinazoline.
- Negi, A., Bisht, A. S., & Sharma, P. K. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61–65.
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
Sources
A Comparative Guide to the Synthesis of 2-Methyl Quinazoline Derivatives: From Classic Reactions to Green Innovations
Introduction: The Significance of the 2-Methyl Quinazoline Scaffold
The quinazoline nucleus, a fused heterocycle of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The presence of a methyl group at the 2-position, in particular, has been shown to be a crucial determinant for the pharmacological profile of many of these compounds. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for accessing 2-methyl quinazoline derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of each approach, complete with experimental protocols and mechanistic insights.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-methyl quinazoline derivatives has evolved from classical, often harsh, multi-step procedures to more efficient, one-pot, and environmentally benign strategies. This section will dissect the most prominent methods, evaluating their strengths and weaknesses to guide the selection of the most appropriate route for a given research objective.
The Conventional Two-Step Synthesis: A Foundational Approach
This classical and widely practiced method involves two distinct transformations: the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with a primary amine to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-one.
Mechanism:
The synthesis begins with the acylation of anthranilic acid with acetic anhydride. The amino group of anthranilic acid attacks one of the carbonyl carbons of acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazinone ring.[1] In the second step, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring, leading to its opening. Subsequent intramolecular cyclization with the elimination of a water molecule affords the final quinazolinone product.[1]
Experimental Protocol: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one (8a) [2]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (7): A mixture of anthranilic acid and acetic anhydride is heated under reflux. Upon completion of the reaction, the excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude benzoxazinone.
-
Step 2: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one (8a): To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (7) (3.00 g, 18.60 mmol) in an appropriate solvent, methylamine (0.62 mL, 18.60 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated by filtration and can be further purified by recrystallization.
Advantages:
-
Reliability and Versatility: This method is well-established and has been successfully applied to a wide range of substrates.
-
Intermediate Isolation: The isolation of the benzoxazinone intermediate allows for purification, which can lead to a cleaner final product.
Disadvantages:
-
Two-Step Process: The sequential nature of the reaction increases the overall reaction time and may lead to a lower overall yield.
-
Use of Acetic Anhydride: Acetic anhydride is a corrosive and lachrymatory reagent.
One-Pot Syntheses: Efficiency and Atom Economy
To overcome the limitations of the two-step approach, several one-pot methodologies have been developed. These methods combine all reactants in a single reaction vessel, often with the aid of catalysts or alternative energy sources, to streamline the synthesis and improve efficiency.
Mechanism:
The mechanism of the one-pot synthesis is believed to proceed through the in situ formation of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which then reacts with the amine present in the reaction mixture without being isolated. The overall transformation is a cascade of acylation, cyclization, and condensation reactions.
Experimental Protocol: One-Pot Synthesis of 2-Methyl-3-arylquinazolin-4(3H)-ones [3]
-
A mixture of anthranilic acid, acetic anhydride, and a primary amine is subjected to microwave irradiation in the absence of a solvent.
-
Alternatively, the reaction can be carried out under ultrasonic irradiation in a solvent-free and catalyst-free environment.[4]
-
The reaction progress is monitored by TLC. Upon completion, the product is isolated by simple work-up procedures.
Advantages:
-
Increased Efficiency: Reduced reaction times and simplified work-up procedures.
-
Improved Atom Economy: Minimizes waste by eliminating the need for intermediate isolation.
-
Greener Approach: Often employs solvent-free conditions or greener energy sources.
Disadvantages:
-
Potential for Side Reactions: The presence of multiple reactive species in one pot can sometimes lead to the formation of byproducts.
-
Optimization Required: Reaction conditions may need careful optimization for different substrates.
Microwave-Assisted Synthesis: A Green and Rapid Technology
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[5][6][7] For the synthesis of 2-methyl quinazoline derivatives, microwave assistance can dramatically reduce reaction times and improve yields.[8]
Causality Behind Experimental Choices:
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and efficient heating accelerates the rate of reaction, often allowing for syntheses to be completed in minutes rather than hours.[4][9] Furthermore, microwave-assisted synthesis often allows for solvent-free reactions, which aligns with the principles of green chemistry.[9]
Advantages:
-
Drastic Reduction in Reaction Time: Reactions can be completed in minutes.[8]
-
Higher Yields and Purity: Often leads to cleaner reactions with fewer byproducts.[9]
-
Energy Efficiency: More energy-efficient compared to conventional heating.
-
Green Chemistry: Facilitates solvent-free reactions.[9]
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Safety Considerations: Reactions under pressure require careful handling and appropriate safety measures.
Deep Eutectic Solvents (DESs): An Eco-Friendly Reaction Medium
Deep eutectic solvents (DESs) are a new class of green solvents that are gaining attention as sustainable alternatives to volatile organic compounds.[10] They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components.[6]
Mechanism and Role of DES:
In the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, DESs, such as a mixture of choline chloride and urea, can act as both the solvent and a catalyst.[1] The DES facilitates the reaction by providing a polar environment and through hydrogen bonding interactions with the reactants and intermediates, which can stabilize transition states and promote the desired transformations.[1]
Experimental Protocol: Synthesis in Deep Eutectic Solvents [1]
-
Preparation of DES: Choline chloride and urea are mixed and heated until a clear liquid is formed.
-
Reaction: Anthranilic acid, acetic anhydride, and the desired amine are added to the pre-synthesized DES and stirred at an elevated temperature (e.g., 80°C).
-
Work-up: Upon completion, the product is typically precipitated by the addition of water and can be further purified by recrystallization.
Advantages:
-
Environmentally Benign: DESs are often biodegradable, non-toxic, and have low volatility.[10]
-
Dual Role as Solvent and Catalyst: Simplifies the reaction setup.[1][6]
-
High Yields: Can provide good to excellent yields of the desired products.
Disadvantages:
-
Viscosity: Some DESs can be highly viscous, which may affect stirring and mass transfer.
-
Product Isolation: Separation of the product from the DES might require specific work-up procedures.
Modified Niementowski Reaction
The classical Niementowski reaction involves the condensation of anthranilic acid with amides to form quinazolin-4(3H)-ones.[4][5] While traditionally used for the synthesis of 2-unsubstituted or 2-aryl derivatives, modifications of this reaction, particularly under microwave irradiation, can be adapted for the synthesis of 2,3-disubstituted quinazolinones.[11]
Mechanism:
The reaction proceeds through the initial formation of an N-acylanthranilic acid, which then undergoes cyclization and dehydration to form the quinazolinone ring. Microwave irradiation can significantly accelerate this process.[4]
Advantages:
-
Readily Available Starting Materials: Utilizes simple and commercially available precursors.
-
Potential for Diversity: Can be adapted for the synthesis of a variety of substituted quinazolinones.
Disadvantages:
-
High Temperatures: Conventional Niementowski reactions often require high temperatures and long reaction times.[4]
-
Limited Scope for 2-Methyl Derivatives: The classical reaction is not the most direct route for 2-methyl substituted quinazolinones.
Transition-Metal-Catalyzed Syntheses: Novel Pathways and Functional Group Tolerance
In recent years, transition-metal catalysis has emerged as a powerful strategy for the synthesis of quinazoline derivatives, offering novel reaction pathways and excellent functional group tolerance.[12][13] Various metals, including copper, iron, manganese, and palladium, have been employed to catalyze the formation of the quinazoline scaffold from a variety of starting materials.[14][15]
Mechanism:
The mechanisms of transition-metal-catalyzed syntheses are diverse and depend on the specific catalyst and substrates employed. They can involve processes such as C-H activation, oxidative addition, reductive elimination, and cross-coupling reactions. For instance, a manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has been reported for the synthesis of 2-substituted quinazolines.[13]
Advantages:
-
High Efficiency and Selectivity: Often provide high yields and excellent chemo- and regioselectivity.
-
Mild Reaction Conditions: Many catalytic systems operate under mild conditions.
-
Broad Substrate Scope: Can tolerate a wide range of functional groups.
Disadvantages:
-
Catalyst Cost and Toxicity: Some transition metal catalysts can be expensive and/or toxic.
-
Ligand Synthesis: Often require the synthesis of specific ligands.
-
Reaction Optimization: Finding the optimal catalyst, ligand, and reaction conditions can be challenging.
Quantitative Data Summary
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Two-Step | Several hours | 60-80 | Reliable, versatile, pure product | Time-consuming, lower overall yield |
| One-Pot Synthesis | 10 min - 2 h | 80-95 | Efficient, high atom economy, green | Potential for side reactions |
| Microwave-Assisted | 5-20 min | 85-97 | Extremely fast, high yields, green | Requires specialized equipment |
| Deep Eutectic Solvents | 1-4 h | 70-90 | Environmentally friendly, dual role | Viscosity, product isolation challenges |
| Modified Niementowski | 4 min (MW) - 8 h (conv.) | 75-90 | Readily available starting materials | High temperatures (conventional) |
| Transition-Metal-Catalyzed | 12-24 h | 70-95 | High efficiency, mild conditions | Catalyst cost and toxicity |
Visualizing the Synthesis: Mechanisms and Workflows
To further elucidate the discussed synthetic pathways, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
Caption: Reaction schemes for the conventional two-step and one-pot syntheses.
Caption: Conceptual diagrams illustrating the role of microwave irradiation and deep eutectic solvents.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 2-methyl quinazoline derivatives.
Conclusion and Future Perspectives
The synthesis of 2-methyl quinazoline derivatives has witnessed significant advancements, moving towards more efficient, economical, and environmentally friendly methodologies. While the conventional two-step synthesis remains a reliable option, one-pot procedures, particularly those enhanced by microwave irradiation or conducted in deep eutectic solvents, offer substantial advantages in terms of reaction time, yield, and sustainability. The choice of the optimal synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.
Future research in this area will likely focus on the development of novel catalytic systems, particularly those based on abundant and non-toxic metals, to further expand the scope and applicability of these synthetic transformations. The continued exploration of green reaction media and energy sources will also be crucial in aligning the synthesis of these important pharmaceutical scaffolds with the principles of sustainable chemistry.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link][4][5][9]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). PubMed Central. Retrieved January 11, 2026, from [Link][12][14]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link][1]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
Pros (+) and cons (-) of the microwave-assisted synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. (n.d.). China Papers. Retrieved January 11, 2026, from [Link]
-
Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. (2007). PubMed. Retrieved January 11, 2026, from [Link][8][16]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link][17]
-
Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives as potential anti-cancer agents. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link][10]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link][18]
-
Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. (2016). RSC Advances. Retrieved January 11, 2026, from [Link][19]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link][15]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. Retrieved January 11, 2026, from [Link][5]
-
Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link][3]
-
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. (2013). PubMed. Retrieved January 11, 2026, from [Link]
-
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link][6]
-
ChemInform Abstract: Deep Eutectic Solvent Mediated Synthesis of Quinazolinones and Dihydroquinazolinones: Synthesis of Natural Products and Drugs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). SCIRP. Retrieved January 11, 2026, from [Link]
-
One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
(PDF) One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link][13]
-
(PDF) Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity,. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
(PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link][11]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link][2]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 14. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 16. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Kinase inhibitory activity of 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors for oncology.[1] Its rigid, bicyclic structure provides an ideal framework for designing molecules that can effectively compete with ATP at the catalytic site of various kinases.[1] While much of the focus has been on 4-anilinoquinazoline derivatives, a growing body of evidence suggests that substitutions at the 2-position, specifically with a methyl group, can significantly influence the biological activity and therapeutic potential of these compounds. This guide provides a comprehensive comparison of 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives and their subsequent analogs, offering a deep dive into their synthesis, kinase inhibitory profiles, and the critical structure-activity relationships that govern their efficacy.
The Strategic Importance of the 2-Methyl Group
The introduction of a methyl group at the 2-position of the quinazoline core is not a trivial modification. It can impart several advantageous properties, including:
-
Enhanced Lipophilicity: The methyl group can increase the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and cellular potency.
-
Modulation of Kinase Selectivity: The steric and electronic effects of the 2-methyl group can alter the binding affinity of the molecule for different kinases, offering a handle to fine-tune selectivity and reduce off-target effects.
-
Improved Metabolic Stability: The methyl group can block potential sites of metabolism, leading to a longer half-life in vivo.
While this compound itself is primarily a synthetic intermediate rather than a potent kinase inhibitor, it serves as a crucial building block for a diverse library of pharmacologically active compounds.[2][3] The reactivity of the chlorine atom at the 4-position allows for the facile introduction of various amine-containing moieties, leading to the generation of 4-anilino and other 4-substituted derivatives with a wide spectrum of kinase inhibitory activities.[3]
Comparative Kinase Inhibitory Activity
The true measure of a kinase inhibitor's potential lies in its potency and selectivity. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative 2-methylquinazoline derivatives against key oncogenic kinases, alongside established quinazoline-based inhibitors for comparison.
| Compound ID | R Group at C4 | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 2-Methylquinazoline Derivatives | ||||||
| Compound 1 | 3-Bromoanilino | EGFR | 0.47 | A549 | Sub-micromolar | [4] |
| Compound 2 | Substituted Anilino | EGFR | 11.66 - 867.1 | A549, HT-29, MCF-7 | 1.72 - 2.81 (for most potent) | [5] |
| Compound 3 | 3-Bromophenylamino | CDK9 | 142 | - | - | [6] |
| Series B: Clinically Approved Quinazoline Inhibitors | ||||||
| Gefitinib | 3-Chloro-4-fluoroanilino | EGFR | 25.42 | A549, HT-29, MCF-7 | Varies | [5] |
| Erlotinib | 3-Ethynylphenylamino | EGFR | 33.25 | A549, HT-29, MCF-7 | Varies | [5] |
| Lapatinib | (3-Fluoro-4-((3-methylpyridin-2-yl)methoxy)phenyl)amino | EGFR/HER2 | 10 (EGFR), Varies (HER2) | - | - | [7] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-methyl-4-substituted quinazoline derivatives is profoundly influenced by the nature of the substituent at the 4-position. Key SAR observations include:
-
The Anilino Moiety: The presence of a substituted aniline ring at the 4-position is a common feature of potent EGFR inhibitors.[4][5] The substituents on the aniline ring can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the anilino ring often enhances inhibitory potency.[4][8] This is attributed to favorable hydrophobic and electronic interactions.
-
Hydrophilic Groups: The incorporation of solubilizing groups at the 6 and 7-positions of the quinazoline ring, such as methoxy groups, can improve the pharmacokinetic properties of the compounds.[8]
Caption: Structure-Activity Relationship of 2-Methylquinazoline Derivatives.
Experimental Protocols
To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.[9]
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the kinase and substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell Viability (MTT) Assay Workflow.
Signaling Pathway Context: EGFR Inhibition
Many of the potent 2-methylquinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
Caption: EGFR Signaling Pathway and Inhibition by 2-Methylquinazoline Derivatives.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of kinase inhibitors with significant potential for further development. The strategic inclusion of the 2-methyl group offers a valuable tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The comparative data and detailed protocols provided in this guide serve as a robust foundation for researchers aiming to explore and expand upon this important chemical scaffold. Future efforts in this area will likely focus on the synthesis of novel derivatives with enhanced selectivity for specific kinase targets, including mutant forms that confer drug resistance, and the thorough evaluation of their in vivo efficacy and safety profiles.
References
-
Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(4), 306–314. [Link]
-
Kaur, R., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(49), 29331-29364. [Link]
-
Gogoi, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898. [Link]
-
Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 483-496. [Link]
-
Gomaa, R. M., et al. (2022). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. Pharmaceutical Chemistry Journal, 55(10), 1045-1058. [Link]
-
Gomaa, R. M., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 859-890. [Link]
-
Gomaa, R. M., et al. (2022). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. Pharmaceutical Chemistry Journal, 55, 1045-1058. [Link]
-
Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8529. [Link]
-
Al-Ostath, A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-11. [Link]
-
Moghtader Mansouri, M., et al. (2020). Some recently reported quinazoline-based anticancer agents. Research on Chemical Intermediates, 46(10), 4647-4674. [Link]
-
Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668041. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]
-
Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2036-2045. [Link]
-
Asadi, M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1-15. [Link]
-
Pop, O. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
El-Damasy, D. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 9015. [Link]
-
El-Naggar, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5406. [Link]
-
El-Naggar, M. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5523. [Link]
-
Altharawi, A., et al. (2025). Design, synthesis, and biological evaluation of novel quinazoline derivatives as dual VEGFR/EGFR inhibitors. Arabian Journal of Chemistry, 18(4), 106333. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
-
Orozco-Castañeda, H. J., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 107-120. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Chloro-6,7-dimethoxy-2-methylquinazoline Derivatives and Gefitinib
This guide provides an in-depth technical comparison of novel 4-Chloro-6,7-dimethoxy-2-methylquinazoline derivatives against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.
Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2] This has established EGFR as a premier target for anticancer drug development.
Gefitinib (Iressa®) was a pioneering therapeutic in this area, validating the clinical efficacy of targeting EGFR. Its chemical architecture is built upon a 4-anilinoquinazoline core, a scaffold that has since become a cornerstone for designing potent and selective kinase inhibitors.[1][3] The quinazoline ring system serves as a highly effective pharmacophore for competitive binding at the ATP-binding site within the EGFR kinase domain.[4]
While gefitinib has demonstrated significant success, its efficacy can be limited by both primary and acquired resistance, often driven by secondary mutations such as the T790M "gatekeeper" mutation.[2] This has spurred continuous research into novel quinazoline derivatives with potentially improved potency, broader activity against resistant mutants, and enhanced selectivity. This guide focuses on a specific class of these emerging compounds: This compound derivatives , evaluating their preclinical efficacy in comparison to the benchmark set by gefitinib.
Mechanism of Action: Competitive Inhibition of the EGFR Signaling Cascade
Gefitinib and its quinazoline-based analogues function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4] The fundamental mechanism involves the quinazoline core mimicking the adenine ring of ATP, enabling it to dock into the enzyme's active site.
The EGFR Activation Pathway and Point of Inhibition:
Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, triggering downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[5]
Gefitinib and related quinazoline derivatives interrupt this process at its origin. By occupying the ATP-binding pocket, they prevent the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating all downstream signaling. This leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.
Figure 1: EGFR signaling pathway and inhibition by quinazolines.
The 6,7-dimethoxy groups on the quinazoline ring are known to enhance binding affinity.[6] The key structural variable in the derivatives under review is the substitution at the C-2 position with a methyl group and the derivatization at the C-4 position , which is activated for nucleophilic substitution by the chlorine atom. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C-4, C-6, and C-7 positions are pivotal for designing potent kinase inhibitors.[7]
Comparative Efficacy: In Vitro Performance Analysis
The efficacy of novel inhibitors is primarily assessed through their ability to inhibit the target enzyme (EGFR kinase) and to kill cancer cells in culture (cytotoxicity). The half-maximal inhibitory concentration (IC50) is the standard metric used for comparison, with lower values indicating higher potency.
Cytotoxicity against Human Cancer Cell Lines
Direct comparative data for this compound derivatives against gefitinib is emerging. A recent study on a series of 6,7-dimethoxy-2-methyl-4-substituted quinazolines identified compound 14d as a particularly potent agent, demonstrating broad-spectrum cytotoxic activity that was significantly more potent than the multi-kinase inhibitor sorafenib.[8] While gefitinib was not the direct comparator in this specific study, the potent, low-micromolar activity of this 2-methylquinazoline derivative highlights the promise of this scaffold.
Table 1: In Vitro Cytotoxicity (IC50, µM) of a Lead 2-Methylquinazoline Derivative
| Compound | HepG-2 (Liver) | Hela (Cervical) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Compound 14d | 4.28 | 5.18 | 3.97 | 9.85 | [8] |
| Sorafenib (Ref.) | 19.33 | - | 6.82 | - |[8] |
To establish a performance benchmark against gefitinib, data from studies on structurally related quinazoline derivatives are presented below. These studies demonstrate a consistent theme: novel quinazoline analogues frequently exhibit superior potency to gefitinib, particularly in cell lines with wild-type EGFR or certain resistance profiles.
Table 2: Comparative Cytotoxicity (IC50, µM) of Gefitinib vs. Other Quinazoline Derivatives
| Compound Class | Cell Line | Test Compound IC50 (µM) | Gefitinib IC50 (µM) | Fold Improvement | Reference |
|---|---|---|---|---|---|
| 2-Alkylthio-quinazoline | HeLa (Cervical) | 1.85 | 4.3 | ~2.3x | [9] |
| 2-Alkylthio-quinazoline | MDA-MB-231 (Breast) | 1.93 | 28.3 | ~14.7x | [9] |
| 4-Stilbenylamino quinazoline | A549 (Lung) | 1.23 - 5.17 | >10.0 | >2-8x | [10] |
| 6-Heteroaryl-4-amino-quinazoline | A549 (Lung) | 7.35 | 21.17 | ~2.9x | [6] |
| 6-Heteroaryl-4-amino-quinazoline | H1975 (Lung, L858R/T790M) | 3.01 | 9.08 | ~3.0x |[6] |
The data strongly suggest that the quinazoline scaffold is highly tunable. The superior performance of various derivatives, including those with substitutions at the C-2 position, indicates that compounds from the this compound series are strong candidates for possessing efficacy that exceeds that of gefitinib.[6][9]
Enzymatic Inhibition of EGFR Kinase
Beyond cellular cytotoxicity, direct inhibition of the EGFR enzyme is a critical measure of a compound's on-target activity. Studies on various 4-anilinoquinazoline derivatives have identified compounds with sub-nanomolar IC50 values against wild-type EGFR, often surpassing the potency of gefitinib and erlotinib.
For instance, compound 19h , a 4-anilinoquinazoline derivative, displayed an EGFR inhibitory IC50 of 0.47 nM , which is significantly more potent than gefitinib.[5] Similarly, a 6-arylureido-4-anilinoquinazoline derivative (Compound 7i ) showed an EGFR IC50 of 17.32 nM compared to 25.42 nM for gefitinib in the same assay.[11] These findings underscore the potential to optimize the quinazoline scaffold to achieve exceptional enzymatic inhibition.
Experimental Design and Methodologies
Scientific integrity requires robust and reproducible experimental protocols. The following sections detail the standard methodologies used to generate the comparative data discussed in this guide.
General Experimental Workflow
The discovery and evaluation of novel kinase inhibitors follow a standardized cascade of assays, beginning with broad screening and progressing to more detailed mechanistic and in vivo studies.
Figure 2: General workflow for kinase inhibitor discovery.
Protocol: Synthesis of this compound
The title compound class originates from a key chlorinated intermediate. The synthesis is a critical first step, providing the versatile building block for further derivatization.
Objective: To synthesize the 4-chloro intermediate required for producing a library of C-4 substituted derivatives.
Materials:
-
6,7-dimethoxy-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 6,7-dimethoxy-2-methylquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Causality: Thionyl chloride serves as both the chlorinating agent and the solvent. An excess ensures the reaction goes to completion.
-
-
Catalysis: Add a catalytic amount of DMF dropwise to the suspension.
-
Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination of the quinazolinone.
-
-
Chlorination: Heat the reaction mixture to reflux (approx. 76°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction): a. Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. b. Add toluene and evaporate again (azeotropic removal) to eliminate residual thionyl chloride. c. Dissolve the crude residue in DCM and transfer to a separatory funnel. d. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Self-Validation: The bicarbonate wash is crucial. An absence of effervescence indicates successful neutralization of acid.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield this compound, typically as a solid. The product should be characterized by ¹H NMR and MS to confirm its identity and purity before use in subsequent reactions.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
Materials:
-
Human cancer cells (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase at the time of drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound (and gefitinib as a positive control) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Self-Validation: The dose-response curve should be sigmoidal, and the R² value of the curve fit should be >0.95 for reliable IC50 determination.
-
Conclusion and Future Perspectives
The available preclinical data indicate that the quinazoline scaffold is a highly fertile ground for the development of novel EGFR inhibitors. While direct, published head-to-head comparisons are still emerging for the This compound class specifically, the evidence from structurally related analogues is compelling. Multiple studies show that novel quinazoline derivatives can significantly outperform gefitinib in terms of both enzymatic inhibition and cytotoxicity against various cancer cell lines, including those with wild-type EGFR or acquired resistance mutations.[6][9][10]
The potent, broad-spectrum activity of 2-methylquinazoline derivatives like compound 14d suggests that this specific structural modification is a promising avenue for further exploration.[8] Future research should focus on:
-
Direct Comparative Studies: Synthesizing a focused library of 4-substituted-6,7-dimethoxy-2-methylquinazolines and evaluating their efficacy directly against gefitinib and third-generation inhibitors like osimertinib.
-
Activity Against Resistant Mutants: Screening these novel compounds against cell lines harboring clinically relevant EGFR mutations, particularly the T790M and C797S resistance mutations.
-
In Vivo Efficacy: Advancing the most potent lead compounds into animal xenograft models to assess their anti-tumor activity, pharmacokinetics, and safety profiles in a physiological context.
The this compound core represents a valuable platform for generating next-generation EGFR inhibitors that may offer improved therapeutic profiles over existing treatments.
References
Click to expand
-
ResearchGate. (n.d.). IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). [Table]. Retrieved from [Link]
-
PubMed. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Retrieved from [Link]
-
PubMed. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Retrieved from [Link]
-
Hilaris Publisher. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
PMC. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Figure]. Retrieved from [Link]
-
PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]
-
NIH. (n.d.). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Figure]. Retrieved from [Link]
-
Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. Retrieved from [Link]
-
PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]
-
ResearchGate. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. Retrieved from [Link]
-
MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]
-
NIH. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Translational Oncology. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-4-Anilinoquinazoline Derivatives as Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged" structure for its ability to inhibit a wide range of protein kinases. By competitively binding to the ATP-binding site of these enzymes, various derivatives have been successfully developed into clinically approved anticancer drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset: 2-methyl-4-anilinoquinazoline derivatives. We will explore how subtle molecular modifications to this core structure influence biological activity, compare the performance of key derivatives, and provide the experimental framework for their evaluation.
The 2-Methyl-4-Anilinoquinazoline Core: A Framework for Inhibition
The fundamental 2-methyl-4-anilinoquinazoline structure serves as the basic framework. The quinazoline ring system mimics the adenine portion of ATP, while the anilino group projects into a deeper pocket of the kinase active site. The methyl group at the C2 position is a key feature of this series, and its role, along with modifications at other positions, dictates the potency and selectivity of these inhibitors. Structure-activity relationship studies have revealed that substitutions on the anilino ring and the quinazoline core are pivotal for modulating inhibitory activity.[1]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 2-methyl-4-anilinoquinazoline derivatives are highly dependent on the nature and position of various substituents. The following diagram illustrates the key modification points on the scaffold.
Caption: Key modification sites on the 2-methyl-4-anilinoquinazoline scaffold.
-
Substitutions on the Anilino Ring: The electronic and steric properties of substituents on the anilino ring are critical. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a trifluoromethyl group, particularly at the meta and para positions, often enhance inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[1] This is attributed to favorable interactions within the hydrophobic pocket of the ATP-binding site.
-
Modifications at the C6 and C7 Positions: The C6 and C7 positions of the quinazoline ring are frequently substituted with small, polar groups to improve aqueous solubility and interaction with the "hinge region" of the kinase. The introduction of methoxy (-OCH3) groups, for instance, is a well-established strategy that often leads to potent EGFR inhibition.[2] Some derivatives incorporate larger side chains at these positions to target specific features of the kinase active site or to enhance selectivity.[3]
-
The Role of the C2-Methyl Group: While this guide focuses on 2-methyl derivatives, it's important to note that this position is not immutable. However, the methyl group is often considered favorable for maintaining the correct orientation of the anilino ring for optimal binding. Modifications at this position can significantly alter the kinase inhibition profile.
Comparative Performance of 2-Methyl-4-Anilinoquinazoline Derivatives
The ultimate measure of a compound's efficacy is its biological activity. The following table summarizes the in vitro inhibitory activities (IC50 values) of several illustrative 2-methyl-4-anilinoquinazoline derivatives against EGFR kinase and their anti-proliferative effects on various cancer cell lines.
| Compound ID | R1 (Anilino Ring) | R2/R3 (Quinazoline C6/C7) | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) | Reference |
| Gefitinib | 3-Chloro-4-fluoro | 6,7-dimethoxy | EGFR | 3.22 - 25.42 | A549 (Lung) | 15.59 - 21.17 | [3][4] |
| Erlotinib | 3-Ethynyl | 6,7-dimethoxy | EGFR | 33.25 | A549 (Lung) | - | [3] |
| Compound 13 | 3-Chloro-4-fluoro | 6-(5-substituted furan-2-yl) | EGFR | 5.06 | A549 (Lung) | 7.35 | [4] |
| Compound 24 | 3-Cyano-4-fluoro | 6,7-dimethoxy | EGFR | 9.2 | A431 (Skin) | 4.04 | [4] |
| Compound 6m | 3-Chloro-4-fluoro | 6-(amino acid moiety) | EGFR | 3.2 | HepG2 (Liver) | 8.3 | [5] |
| Compound 9 | 3-Ethynyl | 6-ureido | EGFR | 0.115 (µM) | H-69 (Lung) | - | [6] |
| Compound 10a | 3-Chloro-4-fluoro | 6-(3-nitro-1,2,4-triazole side chain) | EGFR/VEGFR-2 | - | A549 (Lung) | - | [7] |
Note: IC50 and GI50 values can vary between studies due to different assay conditions.
The data clearly demonstrates that modifications at both the anilino and quinazoline rings significantly impact biological activity. For example, Compound 13, with a furan moiety at C6, shows potent EGFR inhibition comparable to Gefitinib.[4] Similarly, Compound 6m, featuring an amino acid side chain, exhibits picomolar-level EGFR inhibition.[5] These examples underscore the principle that extending from the core scaffold can lead to interactions with additional regions of the kinase active site, thereby enhancing potency.
Experimental Protocols and Workflows
To ensure the scientific rigor of SAR studies, standardized and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2-methyl-4-anilinoquinazoline derivatives.
The synthesis of these derivatives typically follows a convergent strategy, culminating in the coupling of a substituted aniline with a 4-chloro-2-methylquinazoline intermediate.
Caption: General synthetic workflow for 2-methyl-4-anilinoquinazoline derivatives.
This assay determines the compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The ADP-Glo™ Kinase Assay is a common platform that uses a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the kinase activity.[8][9][10]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., Kinase Assay Buffer with ≤ 1% DMSO).[8]
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted compounds, the target kinase (e.g., recombinant EGFR), and the appropriate substrate (e.g., Poly(Glu,Tyr)).[8]
-
Initiation: Start the kinase reaction by adding a solution of ATP (at a concentration near the Km for the target kinase).[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature.[8]
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate to stabilize the signal.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.[8]
This colorimetric assay is a widely used method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[11][12][13]
Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).[8][15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11][15]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][12]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[12]
Conclusion and Future Perspectives
The SAR studies of 2-methyl-4-anilinoquinazoline derivatives have provided invaluable insights into the design of potent and selective kinase inhibitors. The key takeaways are the critical importance of substitutions on the anilino ring for potency and selectivity, and the role of modifications on the quinazoline core, particularly at the C6 and C7 positions, for enhancing solubility and target engagement. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, overcoming drug resistance mechanisms, and achieving even greater kinase selectivity to minimize off-target effects. The strategic introduction of novel functional groups, guided by the foundational SAR principles outlined here, will continue to drive the discovery of next-generation anticancer therapeutics.
References
-
JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. 2013-11-10. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. 2019-11-01. Available at: [Link]
-
Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. 2021-05-25. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]
-
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]
-
PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available at: [Link]
-
Semantic Scholar. Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. 2022-01-14. Available at: [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. 2017-04-21. Available at: [Link]
-
ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Available at: [Link]
-
ResearchGate. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Available at: [Link]
-
Taylor & Francis Online. Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. 2023-01-26. Available at: [Link]
-
protocols.io. In vitro kinase assay. 2024-05-31. Available at: [Link]
-
Semantic Scholar. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Available at: [Link]
-
Royal Society of Chemistry. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. 2021-07-01. Available at: [Link]
-
ResearchGate. 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[11][12][13]triazolo[1,5-c]quinazolines. Available at: [Link]
-
Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. 2022-10-25. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 2-Methyl Quinazoline Kinase Inhibitors: A Guide for Researchers
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates targeting a range of kinases implicated in cancer and other diseases. The substitution pattern on the quinazoline core is critical for determining potency, selectivity, and overall pharmacological properties. This guide provides an in-depth, head-to-head comparison of a specific subclass: 2-methyl quinazoline kinase inhibitors. By analyzing their performance against key kinase targets and detailing the experimental methodologies used for their evaluation, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
The Significance of the 2-Methyl Substitution
The quinazoline core acts as a versatile scaffold for developing kinase inhibitors, primarily by mimicking the adenine region of ATP and forming crucial hydrogen bonds with the kinase hinge region.[1] Modifications at the 2-position of the quinazoline ring can significantly influence the inhibitor's interaction with the ATP-binding pocket, impacting both potency and selectivity.[2] The introduction of a methyl group at this position can provide a strategic balance of steric and electronic properties, potentially enhancing binding affinity and modulating the inhibitor's kinase selectivity profile. This guide will delve into specific examples to illustrate these principles.
Comparative Analysis of 2-Methyl Quinazoline Kinase Inhibitors
2-Methyl Quinazoline Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Several quinazoline-based compounds have been investigated as CDK inhibitors. One notable example is a series of 2-methyl-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines.
Table 1: Comparative Activity of a 2-Methyl Quinazoline-based CDK Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 11g | CDK2 | 0.7 | - | - | [4] |
Data presented is a representative example from the cited literature. For a comprehensive understanding, please refer to the original publication.
Compound 11g , a 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, demonstrates potent inhibition of CDK2 with a sub-nanomolar IC50 value.[4] The X-ray crystal structure of this compound in complex with cyclin A-CDK2 confirms its binding within the ATP-binding pocket, validating the design rationale.[4] This highlights the potential of the 2-methyl quinazoline scaffold in developing highly potent CDK inhibitors.
2-Methyl Quinazoline Derivatives in the PI3K/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.[5] Novel quinazoline-based inhibitors have been developed to target components of this pathway.
Table 2: Comparative Activity of 2-Methyl Quinazoline-based PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | IC50 (µM) | Source |
| BPR1K871 | AURKA | 22 | MOLM-13 | 0.005 | [6] |
| AURKB | 13 | MV4-11 | 0.005 | [6] | |
| FLT3 | 19 | U937 | >10 | [6] | |
| 11c | STAT3 (inhibition of phosphorylation) | ~low µM | FADU | 3.2 | [7] |
Data synthesized from multiple sources. For detailed information, please consult the original publications.
BPR1K871 is a multi-kinase inhibitor with a 2-methyl quinazoline core that potently inhibits Aurora A/B and FLT3 kinases, which are involved in cell cycle regulation and are often dysregulated in acute myeloid leukemia (AML).[6] It demonstrates low nanomolar efficacy in AML cell lines positive for FLT3-ITD mutations.[6]
Compound 11c , a 6,8-dimethyl-substituted 2-guanidinoquinazoline, shows low micromolar potency in inhibiting STAT3 phosphorylation and demonstrates anti-proliferative activity in head and neck tumor cell lines.[7] STAT3 is a key downstream effector of various tyrosine kinase pathways, including those involving EGFR and other growth factor receptors.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and proliferation and is a common target for quinazoline-based inhibitors.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
General Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery and evaluation.
Detailed Experimental Protocols
The robust evaluation of kinase inhibitors relies on well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays commonly employed in the characterization of 2-methyl quinazoline kinase inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.[8][9]
Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.[4]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the 2-methyl quinazoline inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Assay Plate Preparation (384-well low volume):
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the kinase solution (diluted in kinase reaction buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of the biotinylated substrate and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time will depend on the specific kinase activity.
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of the detection mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer with EDTA).
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The IC50 value is determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of an inhibitor on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2-methyl quinazoline inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle-treated wells as a negative control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Conclusion
The 2-methyl quinazoline scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate their potential to target key kinases in oncology, such as CDKs and components of the PI3K/mTOR pathway. While a comprehensive head-to-head comparison across a broad panel of kinases is an area for future research, the available data indicates that subtle modifications to the 2-methyl quinazoline core can lead to significant differences in potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of such inhibitors, promoting the generation of robust and comparable data. As our understanding of the complex interplay of kinase signaling pathways continues to grow, the strategic design and rigorous evaluation of novel inhibitors, such as the 2-methyl quinazoline derivatives, will be paramount in the development of the next generation of targeted therapies.
References
-
(PDF) Biological Activity of Quinazolinones - ResearchGate. Available at: [Link]
-
Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Publishing. Available at: [Link]
-
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies | Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. Available at: [Link]
-
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC - NIH. Available at: [Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. Available at: [Link]
-
Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity | Request PDF - ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. Available at: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH. Available at: [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - NIH. Available at: [Link]
-
Comparison of three similar frontline breast cancer drugs reveals important differences. Available at: [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Available at: [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - NIH. Available at: [Link]
-
2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC - NIH. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available at: [Link]
-
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC. Available at: [Link]
-
Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC - PubMed Central. Available at: [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - NIH. Available at: [Link]
-
Debate highlights differences and similarities between CDK4/6 inhibitors. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Validation of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
A Senior Application Scientist's Field-Proven Guide to NMR and Mass Spectrometry Analysis
In the landscape of drug discovery and development, particularly in the synthesis of kinase inhibitors, the unequivocal structural confirmation of key intermediates is paramount. This guide provides an in-depth, practical approach to the structural validation of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a crucial building block for various therapeutic agents. As a senior application scientist, my objective is to move beyond mere procedural steps, offering a narrative grounded in scientific causality and field-proven insights. This document is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for the characterization of novel or synthesized compounds.
The Analytical Imperative: Why Rigorous Validation Matters
The substitution pattern of a quinazoline core dictates its pharmacological activity. An isomeric impurity or a misplaced functional group can lead to a significant loss of efficacy or unforeseen toxicity. Therefore, a multi-pronged analytical approach is not just a matter of due diligence but a cornerstone of scientific integrity. In this guide, we will primarily leverage Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two pillars of small molecule structural elucidation. We will also discuss alternative techniques that can provide complementary data.
While direct experimental spectra for this compound are not widely published, we can confidently predict its spectral characteristics by analyzing its close analog, 4-Chloro-6,7-dimethoxyquinazoline, for which experimental data is available.[1][2] The addition of a methyl group at the 2-position will induce predictable changes in the spectra, which we will explore in detail.
Predicted and Comparative Spectroscopic Data
For a robust validation, we will compare the predicted data for our target molecule with the known experimental data of its close analog.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 4-Chloro-6,7-dimethoxyquinazoline
| Proton | Predicted Chemical Shift (δ, ppm) for this compound (in DMSO-d₆) | Experimental Chemical Shift (δ, ppm) for 4-Chloro-6,7-dimethoxyquinazoline (in DMSO-d₆)[2] | Predicted Multiplicity | Rationale for Prediction |
| H-5 | ~7.35 | 7.37 | Singlet | The electronic environment of H-5 is expected to be very similar in both compounds, with minimal influence from the C-2 methyl group. |
| H-8 | ~7.40 | 7.42 | Singlet | Similar to H-5, the chemical shift of H-8 should be largely unaffected by the remote methyl substitution. |
| 2-CH₃ | ~2.60 | N/A | Singlet | The methyl group at the C-2 position is expected to appear as a singlet in the typical range for an aromatic methyl group. |
| 6-OCH₃ | ~3.98 | 3.98 | Singlet | The chemical shift of the methoxy protons is unlikely to be significantly altered by the C-2 methyl group. |
| 7-OCH₃ | ~4.00 | 4.00 | Singlet | Similar to the 6-methoxy group, the 7-methoxy protons are expected to have a chemical shift consistent with the analog. |
| H-2 | N/A | 8.86 | Singlet | This proton is absent in the target molecule, replaced by the methyl group. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~165 | The presence of the methyl group will shift this carbon downfield compared to the unsubstituted C-2. |
| C-4 | ~155 | The chemical shift of the carbon bearing the chlorine atom is expected to be in this region. |
| C-4a | ~108 | This quaternary carbon is shielded by the adjacent nitrogen and the benzene ring. |
| C-5 | ~105 | This aromatic CH carbon is expected to be shielded. |
| C-6 | ~150 | The carbon bearing the methoxy group will be significantly downfield. |
| C-7 | ~156 | Similar to C-6, this carbon is deshielded by the attached oxygen. |
| C-8 | ~103 | This aromatic CH carbon is expected to be in the upfield region of the aromatic carbons. |
| C-8a | ~152 | This quaternary carbon is part of the fused ring system and adjacent to a nitrogen atom. |
| 2-CH₃ | ~22 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| 6-OCH₃ | ~56 | A standard chemical shift for a methoxy group. |
| 7-OCH₃ | ~56 | Similar to the 6-methoxy group. |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Description |
| 238/240 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 223/225 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 203 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 195/197 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Experimental Protocols for Structural Validation
A rigorous validation workflow is essential. The following protocols are designed to be self-validating, with each step providing a piece of the structural puzzle.
Experimental Workflow Diagram
Caption: A typical workflow for the structural validation of a synthesized organic compound.
Protocol 1: NMR Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is a good choice for many quinazoline derivatives due to its excellent solubilizing properties.
Step-by-Step Methodology:
-
Weigh approximately 10-20 mg of the dried, purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: NMR Data Acquisition
Rationale: A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment. ¹H and ¹³C NMR provide fundamental information about the proton and carbon environments, while 2D experiments reveal the connectivity between atoms.
Step-by-Step Methodology:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While limited in this specific molecule due to the presence of mainly singlets, it can confirm the absence of proton-proton coupling.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This is crucial for assigning the protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is the key experiment for establishing the overall carbon skeleton and confirming the positions of substituents.
2D NMR Correlation Diagram (Predicted)
Caption: Predicted key HMBC correlations for this compound.
Protocol 3: Mass Spectrometry Data Acquisition
Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which are crucial for confirming its elemental composition and substructures.
Step-by-Step Methodology:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using a direct infusion or an LC-MS system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the molecular ion peak to confirm the molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Examine the fragmentation pattern to identify characteristic losses of functional groups, which can further support the proposed structure.
Alternative and Complementary Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms and their connectivity. | Provides a complete picture of the molecular structure in solution. | Requires a relatively large amount of pure sample; can be time-consuming. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; requires very small amounts of sample. | Does not provide detailed stereochemical information; isomers can be difficult to distinguish. |
| Infrared (IR) & Raman Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a crystal. | Provides an unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Conclusion
The structural validation of this compound requires a systematic and multi-faceted analytical approach. By combining one- and two-dimensional NMR spectroscopy with mass spectrometry, a high degree of confidence in the structure can be achieved. The predicted spectral data, based on the known characteristics of a close analog, provides a robust framework for this analysis. The inclusion of alternative techniques such as IR spectroscopy and X-ray crystallography can further solidify the structural assignment. This guide provides the necessary protocols and theoretical underpinnings to empower researchers to confidently and accurately characterize this important synthetic intermediate.
References
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Analysis of Synthesized 4-Chloro-6,7-dimethoxy-2-methylquinazoline
Abstract
This guide presents a comprehensive comparison of analytical methodologies for the purity assessment of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a critical intermediate in the synthesis of advanced pharmaceutical agents. The quality and purity of this precursor are paramount, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). We delve into a multi-faceted, orthogonal approach to purity analysis, combining chromatographic, spectroscopic, and compositional techniques. This document provides researchers, scientists, and drug development professionals with the technical rationale behind method selection, detailed experimental protocols, and comparative data to establish a robust, self-validating quality control system.
The Strategic Importance of Purity in Synthesis
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent tyrosine kinase inhibitors used in oncology.[1] The title compound, this compound, serves as a key building block where the reactive chlorine at the C4 position allows for nucleophilic substitution to build molecular complexity.[2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the final drug product's impurity profile. Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.
Anticipated Synthetic Pathway and Impurity Origins
A robust purity analysis begins with understanding the synthetic route, as this predicts the likely impurity landscape. The synthesis of this compound typically proceeds via a two-step process: (1) cyclization to form the quinazolinone core, and (2) chlorination to yield the final product.
Caption: General synthetic route for this compound.
This pathway informs the potential process-related impurities that must be monitored.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Origin | Analytical Concern |
|---|---|---|---|
| 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one | Precursor | Incomplete chlorination | May have different polarity and volatility. |
| 2-Amino-4,5-dimethoxybenzoic Acid | Starting Material | Unreacted starting material | Highly polar; may be difficult to detect in standard RP-HPLC. |
| Di-quinazolinone Ether | By-product | Side reaction during chlorination | High molecular weight, low volatility. |
| Residual Solvents (e.g., Toluene) | Process | Used in workup/azeotropic removal | Volatile organic impurities (VOIs) require specific detection methods. |
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach ensures that impurities missed by one method are detected by another, providing a high degree of confidence in the final purity assessment.
Caption: Orthogonal workflow for comprehensive purity analysis.
Comparative Analysis of Chromatographic Methods
Chromatography is the workhorse for purity determination, separating the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the nature of the analyte and the impurities of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for analyzing non-volatile and thermally sensitive organic molecules, making it ideal for quinazoline derivatives.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program: 20% B to 90% B over 15 minutes, hold for 3 minutes, then return to 20% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated from the relative peak areas in the resulting chromatogram. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[5]
Sources
A Comparative Performance Analysis of Novel Kinase Inhibitors Derived from 4-Chloro-6,7-dimethoxy-2-methylquinazoline
For researchers, scientists, and professionals in drug development, the quest for more potent and selective kinase inhibitors is a perpetual frontier. The quinazoline scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of several clinically successful anticancer drugs.[1][2] This guide delves into the performance of a new generation of inhibitors based on the 4-Chloro-6,7-dimethoxy-2-methylquinazoline core. Through a comprehensive analysis of their preclinical data, we will benchmark their efficacy against established kinase inhibitors, providing a technical resource to guide further research and development.
The strategic inclusion of a methyl group at the 2-position of the quinazoline ring, coupled with the 6,7-dimethoxy substitution pattern, offers a unique framework for designing novel kinase inhibitors. This guide will explore the synthesis, in vitro potency, and in vivo efficacy of these emerging drug candidates, contextualizing their performance within the broader landscape of targeted cancer therapy.
Comparative In Vitro Performance: Benchmarking Against Established Standards
The initial assessment of any novel inhibitor lies in its ability to selectively inhibit its target kinase and display potent cytotoxicity against cancer cells. Here, we compare the performance of newly synthesized 4-anilino-6,7-dimethoxy-2-methylquinazoline derivatives against Gefitinib, a widely used first-generation EGFR inhibitor that shares the quinazoline core but lacks the 2-methyl substitution.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) against the target kinase is a critical measure of a compound's potency. The following table summarizes the EGFR kinase inhibitory activity of a promising novel compound, 14d , compared to Gefitinib.
| Compound | Target Kinase | IC50 (µM) |
| Novel Inhibitor 14d | EGFR (Wild-Type) | 56.02 ± 1.38 |
| Gefitinib (Benchmark) | EGFR (Wild-Type) | 41.79 ± 1.07 |
Data sourced from a study on 6,7-Dimethoxy-2-methyl-4-substituted quinazolines.[3]
The data indicates that while the novel inhibitor 14d shows promising activity against wild-type EGFR, its potency is slightly lower than that of Gefitinib in this specific assay.[3] This underscores the subtle yet significant impact of structural modifications on target engagement. The 2-methyl group, while potentially offering advantages in other aspects, may slightly alter the binding affinity to the ATP-binding pocket of EGFR compared to the unsubstituted scaffold of Gefitinib.
Antiproliferative Activity in Cancer Cell Lines
The ultimate goal of a kinase inhibitor in oncology is to halt the proliferation of cancer cells. The following table presents a comparative view of the in vitro cytotoxicity (IC50) of novel 2-methylquinazoline derivatives against various human cancer cell lines, with Gefitinib and Paclitaxel included as benchmarks where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Novel Inhibitor 14d | HePG2 | Hepatocellular Carcinoma | 4.28 |
| Hela | Cervical Cancer | 5.18 | |
| HCT-116 | Colon Carcinoma | 3.97 | |
| MCF-7 | Breast Adenocarcinoma | 9.85 | |
| Sorafenib (Reference) | HePG2 | Hepatocellular Carcinoma | >10 |
| Hela | Cervical Cancer | >10 | |
| HCT-116 | Colon Carcinoma | >10 | |
| MCF-7 | Breast Adenocarcinoma | >10 | |
| Novel Inhibitor 2 | A549 | Non-small Cell Lung Cancer | Sub-nanomolar GI50 |
| MCF-7 | Breast Adenocarcinoma | Sub-nanomolar GI50 | |
| KB | Epidermoid Carcinoma | Sub-nanomolar GI50 | |
| KB-VIN (MDR) | Multidrug-Resistant Epidermoid Carcinoma | Sub-nanomolar GI50 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Less Potent |
Data for compound 14d is from a study on 6,7-Dimethoxy-2-methyl-4-substituted quinazolines, where it was compared to Sorafenib.[3] Data for compound 2 is from a study on a novel class of tubulin-binding tumor-vascular disrupting agents, with GI50 values reported at the 10⁻¹⁰ M level.
The results for compound 14d are particularly noteworthy, demonstrating significantly greater potency than the multi-kinase inhibitor Sorafenib across all tested cell lines.[3] Furthermore, compound 2 , another derivative of the 2-methylquinazoline scaffold, exhibits exceptionally high antiproliferative activity, with GI50 values in the sub-nanomolar range against a panel of 60 human tumor cell lines. This suggests that the 2-methylquinazoline core can be a launchpad for developing highly potent anticancer agents. The comparable activity of compound 2 against the multidrug-resistant KB-VIN cell line also suggests that it may not be a substrate for P-glycoprotein, a common mechanism of drug resistance.
In Vivo Efficacy: Performance in Preclinical Tumor Models
Promising in vitro data must translate to efficacy in a living system. This section examines the in vivo performance of a novel 2-methylquinazoline derivative, compound 2 , in a human tumor xenograft model.
Tumor Growth Inhibition
In a study utilizing nude mice bearing NCI-H460 non-small cell lung cancer xenografts, compound 2 demonstrated significant, dose-dependent tumor growth inhibition. The table below summarizes the tumor growth inhibition rates at different doses, with the standard chemotherapeutic agent Paclitaxel as a comparator.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition Rate (%) |
| Compound 2 | 0.25 | 17.8 |
| 0.5 | 36.8 | |
| 1.0 | 61.9 | |
| Paclitaxel (Comparator) | 15 | 60.4 |
Data from a study on a novel class of tubulin-binding tumor-vascular disrupting agents.
These in vivo results are highly encouraging. At a dose of 1.0 mg/kg, compound 2 achieved a tumor growth inhibition rate comparable to that of Paclitaxel administered at a 15-fold higher dose. This indicates the high potency of this novel inhibitor in a preclinical setting. Importantly, these therapeutic effects were observed without obvious signs of toxicity in the treated mice.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of quinazoline-based inhibitors are primarily attributed to their ability to block the ATP-binding site of receptor tyrosine kinases, such as EGFR. This inhibition disrupts the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.
The EGFR Signaling Cascade
The binding of growth factors like EGF to EGFR triggers a cascade of intracellular signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. Novel inhibitors based on the this compound scaffold are designed to competitively inhibit the ATP-binding site of EGFR, thereby blocking these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by novel 2-methylquinazoline inhibitors.
Experimental Methodologies: A Guide to Preclinical Evaluation
To ensure the reproducibility and validity of the findings presented, this section outlines the detailed experimental protocols for the key assays used in the characterization of these novel inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (e.g., novel 2-methylquinazoline derivatives, Gefitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of a novel inhibitor in a mouse model.
Caption: Experimental workflow for a typical in vivo xenograft study.
Protocol:
-
Cell Preparation: Culture and harvest the desired cancer cell line during its logarithmic growth phase. Prepare a cell suspension in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the novel inhibitor or a vehicle control daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition rate for the treatment groups compared to the control group.
Conclusion and Future Directions
The data presented in this guide highlights the significant potential of novel inhibitors based on the this compound scaffold as potent anticancer agents. The strong in vitro cytotoxicity and promising in vivo efficacy of lead compounds from this series underscore the value of this chemical framework for further optimization.
While direct, head-to-head in vivo comparisons with benchmark drugs like Gefitinib are still needed for a complete picture, the existing preclinical data strongly supports the continued development of these novel inhibitors. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds and their effect on the target in vivo.
-
Evaluation against Drug-Resistant Mutants: To assess the efficacy of these novel inhibitors against clinically relevant EGFR mutations that confer resistance to first and second-generation inhibitors.
By building upon the foundational data presented here, the scientific community can continue to advance the development of this promising class of kinase inhibitors, with the ultimate goal of delivering more effective and durable treatments for cancer patients.
References
- A Comparative Analysis of 4-(Methylthio)
- IC50 Values for Compounds in the EGFR Enzyme Assays. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC.
- Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. (2019). PMC.
- Unveiling the Binding Affinity of Novel EGFR Inhibitors: A Technical Guide. (2025). Benchchem.
- Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (2010).
- 2D QSAR studies on a series of 4-anilino quinazoline derivatives as tyrosine kinase (EGFR) inhibitor: An approach to design anticancer agents. (2014).
- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (2017).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021).
- 2D-QSAR and docking studies of 4-anilinoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase inhibitors. (2022). Brieflands.
- Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. (2023). PMC.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
- Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv
- Structures of clinically available quinazolines gefitinib and afatinib and proposed molecules. (2023).
- 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. (2025).
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
- Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). (2025).
- Structure of gefitinib and quinazolinamine derivatives. (2025).
- Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis. (2019). RHAZES: Green and Applied Chemistry.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
- Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2025).
- A Comparative Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline with known kinase inhibitors. (2025). Benchchem.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). Benchchem.
- The structure of the four reference anilinoquinazoline compounds gefitinib, erlotinib, AG 1478, and PD 153035. (n.d.).
- Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy. (2010). PubMed.
- Kinase assays. (2020). BMG LABTECH.
- Comparison of gefitinib and erlotinib efficacies as third-line therapy for advanced non-small-cell lung cancer. (2012). PubMed.
- Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib. (n.d.).
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Structures of erlotinib, gefitinib, reported compounds A–D, and designed quinazoline derivatives E–H as antitumour agents. (2025).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2019). PMC.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journals.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI.
- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (2025). Benchchem.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2017). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 2-Methyl Quinazoline Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The quinazoline scaffold, particularly 2-methyl quinazoline derivatives, is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, many of which target protein kinases.[1][2][3][4] However, the conserved nature of ATP-binding sites across the kinome presents a significant challenge: off-target activity.[5] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 2-methyl quinazoline derivatives, offering insights into experimental design, data interpretation, and best practices to ensure the development of safe and effective therapeutics.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity. Promiscuous compounds that bind to unintended targets can lead to unforeseen side effects and toxicity, potentially derailing a promising clinical candidate.[6][7] For 2-methyl quinazoline derivatives, which often target protein kinases, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the molecule's true biological activity.[5][8] This guide will compare and contrast key in vitro and cellular assays essential for building a robust selectivity profile.
Comparative Analysis of Profiling Platforms
A multi-pronged approach is the most effective strategy for comprehensively assessing the selectivity of 2-methyl quinazoline derivatives. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target, typically a kinase. These assays are invaluable for initial broad screening and for determining intrinsic affinity.
Table 1: Comparison of Biochemical Cross-Reactivity Profiling Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Parameters Measured |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (e.g., ³²P or ³³P) from ATP to a substrate.[9][10] | High sensitivity, considered a "gold standard" for measuring catalytic activity.[5] | Requires handling of radioactive materials, lower throughput. | IC₅₀ (half-maximal inhibitory concentration) |
| Competitive Binding Assays | Measures the displacement of a known ligand (often a broad-spectrum inhibitor) from the kinase active site.[9] | High-throughput, does not require active enzyme, can be performed on large kinase panels.[5][6] | Indirect measure of inhibition, may not always correlate with functional activity.[5] | Kᵢ (inhibition constant), Kₔ (dissociation constant) |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature (Tₘ) upon ligand binding.[9][11] | Label-free, can be performed with small amounts of protein, provides evidence of direct binding. | Can be influenced by buffer conditions, may not be suitable for all proteins. | ΔTₘ (change in melting temperature) |
Cellular Assays: Target Engagement in a Physiological Context
While biochemical assays are powerful, they lack the complexity of a cellular environment. Cellular assays are crucial for confirming that a compound can reach its intended target within a cell and exert its effect.
Table 2: Comparison of Cellular Cross-Reactivity Profiling Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Parameters Measured |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[12][13][14] | Confirms target engagement in a physiological context, no need for compound or protein labeling.[13][14] | Lower throughput than biochemical assays, requires specific antibodies for detection.[13] | Thermal shift (ΔTₘ), EC₅₀ (half-maximal effective concentration) for target stabilization. |
| Receptor Binding Assays | Measures the binding of a ligand to its receptor on the cell surface or within the cell.[15][16][17][18][19] | Can be used to assess binding to a wide range of cellular targets beyond kinases.[15][18] | Often requires radiolabeled or fluorescently labeled ligands.[16][19] | Kᵢ, Kₔ, Bₘₐₓ (maximum number of binding sites) |
| Phospho-protein Specific Immunoassays | Measures the phosphorylation status of downstream substrates of a target kinase in response to inhibitor treatment. | Provides a functional readout of kinase inhibition in a cellular pathway. | Requires validated phospho-specific antibodies, can be influenced by pathway feedback loops. | IC₅₀ for inhibition of substrate phosphorylation. |
Experimental Workflows and Protocols
To illustrate the practical application of these techniques, we provide a generalized workflow and detailed protocols for key assays.
Generalized Cross-Reactivity Profiling Workflow
The following diagram outlines a typical tiered approach to selectivity profiling.
Caption: A tiered workflow for cross-reactivity profiling.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of a 2-methyl quinazoline derivative with its intended kinase target and a potential off-target in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Cultured cells expressing the target kinases
-
2-methyl quinazoline derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies specific for the target kinases
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with the 2-methyl quinazoline derivative at various concentrations (and a DMSO vehicle control) for 1-2 hours at 37°C.[12]
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Thermal Challenge: Heat the cell aliquots in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[12]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the target kinases.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]
Illustrative Data Presentation
To facilitate comparison, quantitative data should be summarized in a clear and structured format.
Table 3: Hypothetical Cross-Reactivity Profile of a 2-Methyl Quinazoline Derivative (Compound X)
| Target Kinase | IC₅₀ (nM) - Radiometric Assay | Kᵢ (nM) - Binding Assay | ΔTₘ (°C) - CETSA® |
| Primary Target: EGFR | 15 | 10 | +5.2 |
| Off-Target 1: VEGFR2 | 250 | 200 | +2.1 |
| Off-Target 2: SRC | 1,200 | 1,000 | +0.5 |
| Off-Target 3: PI3Kα | >10,000 | >10,000 | Not Detected |
This table clearly shows that Compound X is a potent inhibitor of its primary target, EGFR, with significantly lower potency against the tested off-targets. The CETSA data corroborates target engagement in a cellular context.
Visualizing Off-Target Interactions
Understanding the potential downstream consequences of off-target binding is crucial. The following diagram illustrates a simplified signaling pathway, highlighting how a promiscuous 2-methyl quinazoline derivative could inadvertently inhibit both its intended target (EGFR) and an off-target (VEGFR2).
Caption: Potential on- and off-target effects of a 2-methyl quinazoline derivative.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is fundamental to the development of safe and effective targeted therapies. For 2-methyl quinazoline derivatives, a class of compounds with immense therapeutic potential, a multi-faceted approach to selectivity profiling is essential. By combining high-throughput biochemical screens with robust cell-based target engagement assays, researchers can gain a comprehensive understanding of their compound's activity, enabling data-driven decisions to advance the most promising candidates. This guide provides a framework for designing and interpreting these critical studies, ultimately contributing to the development of the next generation of precision medicines.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
van der Wouden, P. A., van de Bunt, M., & Gloyn, A. L. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 174(12), 1613–1626. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
Shaw, J., K. L., B. A., & B. C. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 135–145. [Link]
-
Zhang, C., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2020). Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1163–1169. [Link]
-
Ashton, S., Acheson, K., Arts, J., Baker, A., Batey, M., Brown, D., ... & Ward, R. A. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Bioorganic & Medicinal Chemistry Letters, 26(1), 217–221. [Link]
-
Robers, M. B., Horton, R. A., Bercher, M. R., Vogel, K. W., & Vasta, J. D. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2427. [Link]
-
Delport, C., & Hewer, R. (2022). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. Research Square. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 101, 117613. [Link]
-
Kadi, A. A., Al-Abdullah, N. H., Shehata, M. M., & Habib, E. E. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 26(11), 3326. [Link]
-
Ni, R., Zhou, Y., & Fan, C. (2025, December 19). Novel Quinazoline Derivatives Target KDM6B Selectively. Bioengineer.org. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 26(20), 15337. [Link]
-
Alanazi, A. M., El-Azab, A. S., & Al-Dhfyan, A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3044. [Link]
-
Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry International, 3(1), 1-22. [Link]
-
Li, G., Yan, L., Fu, X., Wang, J., Wei, Z., & Ling, Y. (2014). Profiling the interaction mechanism of quinoline/quinazoline derivatives as MCHR1 antagonists: an in silico method. International Journal of Molecular Sciences, 15(9), 15475–15502. [Link]
-
Kumar, A., Sharma, S., & Sharma, V. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(11), 3591. [Link]
-
Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Chemistry Central Journal, 11(1), 29. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6996–7005. [Link]
Sources
- 1. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-Chloro-6,7-dimethoxy-2-methylquinazoline-Based Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, giving rise to a multitude of clinically impactful kinase inhibitors. This guide provides a comprehensive analysis of the in vivo efficacy of compounds derived from the versatile 4-Chloro-6,7-dimethoxy-2-methylquinazoline intermediate. We will delve into the mechanistic underpinnings of these compounds, present a comparative analysis of their preclinical performance against established and alternative therapies, and provide detailed experimental protocols to aid in the design and execution of robust in vivo studies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of evaluating this promising class of anti-cancer agents.
The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy
The this compound core is a key building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities, most notably anilino groups, to generate compounds with high affinity and selectivity for the ATP-binding pockets of oncogenic kinases.
The 6,7-dimethoxy substitution pattern is a recurring motif in many successful quinazoline-based drugs, contributing to favorable pharmacokinetic properties and potent biological activity. These derivatives primarily exert their anti-tumor effects by inhibiting key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.
Comparative In Vivo Efficacy: Quinazoline Derivatives vs. Alternative Therapies
The true measure of a potential anti-cancer agent lies in its performance in preclinical in vivo models. Here, we compare the efficacy of representative 4-anilino-6,7-dimethoxyquinazoline derivatives with that of established and emerging therapies for non-small cell lung cancer (NSCLC) and breast cancer, two malignancies where EGFR and PI3K signaling are frequently dysregulated.
Data Presentation: Summary of In Vivo Efficacy
| Compound/Drug | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout(s) | Reference(s) |
| Quinazoline Derivatives | ||||||
| Compound RB1 | VEGFR-2, EGFR | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | Not Specified | Significantly reduced ascites secretion, decreased tumor cell proliferation, increased lifespan. | [1],[2] |
| Compound 6d | EGFR (L858R, T790M), HER2 | NCI-H1975 Xenograft (NSCLC) | Mice | Not Specified | Potent EGFR kinase inhibitory activities. Better in vitro cell assay results than afatinib and osimertinib. | [3] |
| Compound 6h | EGFR (L858R, T790M), HER2 | NCI-H1975 Xenograft (NSCLC) | Mice | Not Specified | Potent EGFR kinase inhibitory activities with selectivity similar to osimertinib. Better in vitro cell assay results than afatinib and osimertinib. | [3] |
| Compound 10a | EGFR, VEGFR-2 | A549 Xenograft (NSCLC) | BALB/c-nu Mice | Not Specified | Inhibited tumor growth with significantly reduced toxicity (weight loss) compared to vandetanib. | [4] |
| Compound 10g | EGFR, VEGFR-2 | A549 Xenograft (NSCLC) | BALB/c-nu Mice | Not Specified | Inhibited tumor growth with significantly reduced toxicity (weight loss) compared to vandetanib. | [4] |
| Alternative Therapies | ||||||
| Osimertinib | EGFR (sensitizing and T790M mutations) | PC9 & H1975 Xenografts (NSCLC) | Mice | Once-daily dosing | Induced profound and sustained dose-dependent tumor regression. | [5],[6] |
| Osimertinib | EGFR (sensitizing and T790M mutations) | EGFR-mutant NSCLC brain metastasis model | Mice | Not Specified | Displayed impressive central nervous system activity with sustained tumor regression. | [7] |
| Alpelisib | PI3Kα | HCC1954 Xenograft (HER2+/PIK3CA mutant Breast Cancer) | Ovariectomized Mice | Not Specified | Significantly reduced tumor growth when combined with trastuzumab. | [8] |
| Alpelisib | PI3K | Basal-like Patient-Derived Xenografts (PDX) (Breast Cancer) | Mice | Not Specified | Synergistic activity with everolimus, reducing lung metastases in the UCD52 model. | [9] |
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
The anti-cancer activity of 4-anilino-6,7-dimethoxyquinazoline derivatives is rooted in their ability to inhibit critical signaling pathways that are often hijacked by cancer cells.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, particularly NSCLC. Quinazoline-based inhibitors competitively bind to the ATP-binding site in the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a hallmark of many cancers, including breast cancer. PI3K inhibitors block the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effector, mTOR. This leads to the inhibition of protein synthesis, cell growth, and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Experimental Protocols for In Vivo Efficacy Assessment
The robust evaluation of anti-cancer compounds necessitates well-defined and reproducible in vivo experimental protocols. Below are detailed methodologies for two commonly employed models.
Ehrlich Ascites Carcinoma (EAC) Model
This model is particularly useful for rapid screening of potential anti-tumor agents in a liquid tumor format.
Methodology:
-
Animal Model: Swiss albino mice (4-6 weeks old) are typically used.
-
EAC Cell Maintenance: Ehrlich Ascites Carcinoma cells are maintained by serial intraperitoneal (i.p.) transplantation in mice.
-
Tumor Inoculation: Inoculate mice with a specific number of EAC cells (e.g., 0.5 x 10⁶ cells/mouse) i.p.
-
Treatment Groups: 24 hours post-inoculation, divide the mice into control and treatment groups.
-
Control Group: Receives the vehicle used to dissolve the test compound.
-
Test Compound Group(s): Receive the quinazoline derivative at various dose levels.
-
Positive Control Group: Receives a standard chemotherapeutic agent (e.g., cisplatin or doxorubicin).
-
-
Drug Administration: Administer the test compound and controls i.p. for a specified duration (e.g., for 21 days, 3 times/week).[10]
-
Efficacy Evaluation:
-
Tumor Growth: Monitor the body weight of the mice as an indicator of ascites fluid accumulation. After the treatment period, sacrifice the mice and collect the ascitic fluid to measure its volume and count the number of viable tumor cells.
-
Survival: In a separate cohort of animals, monitor the lifespan of the mice in each group to determine the increase in survival time.
-
Toxicity: Monitor for any signs of toxicity, including weight loss and changes in behavior. Hematological and biochemical parameters can also be assessed.[10][11][12]
-
Caption: Experimental workflow for the Ehrlich Ascites Carcinoma (EAC) model.
Subcutaneous Xenograft Model
This model is widely used to evaluate the efficacy of anti-cancer agents against solid tumors.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.
-
Cell Preparation: Culture human cancer cell lines (e.g., NCI-H1975 for NSCLC, HCC1954 for breast cancer) under sterile conditions. Harvest cells when they are in the exponential growth phase.
-
Tumor Inoculation: Resuspend the cancer cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with an extracellular matrix like Matrigel or Cultrex BME to improve tumor take and growth.[13] Inject a specific number of cells (e.g., 3.0 x 10⁶ cells) subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-300 mm³).[14] Measure the tumor dimensions with digital calipers regularly (e.g., 2-3 times per week). Calculate the tumor volume using the formula: Volume = (width)² x length/2.[14]
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into control and treatment groups.
-
Control Group: Receives the vehicle.
-
Test Compound Group(s): Receive the quinazoline derivative at various doses and schedules.
-
Positive Control Group: Receives a standard-of-care drug for the specific cancer type (e.g., osimertinib for EGFR-mutant NSCLC).
-
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intravenous, or intraperitoneal injection).
-
Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. The primary endpoint is often the percentage of TGI compared to the control group.
-
Body Weight and Clinical Signs: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be excised for analysis of PD markers (e.g., phosphorylation status of EGFR or AKT) to confirm target engagement.[15][16]
-
Caption: General experimental workflow for subcutaneous xenograft studies.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of anti-cancer agents, with demonstrated in vivo efficacy in various preclinical models. Their mechanism of action, primarily through the inhibition of key oncogenic kinases like EGFR and PI3K, provides a strong rationale for their continued development. The comparative data presented in this guide highlights their potential to rival or even surpass existing therapies, particularly when tailored to specific cancer subtypes with defined molecular alterations.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index. Furthermore, exploring novel combinations with other targeted agents or immunotherapies may unlock synergistic anti-tumor effects and overcome mechanisms of drug resistance. The detailed experimental protocols provided herein offer a framework for the rigorous preclinical evaluation of the next generation of quinazoline-based cancer therapeutics.
References
-
The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers. [Link]
-
PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... ResearchGate. [Link]
-
Xenograft Tumor Model Protocol. Protocol Online. [Link]
-
A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. PubMed Central. [Link]
-
Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts. Conference Correspondent. [Link]
-
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Request PDF. ResearchGate. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Osimertinib decreases DR4 levels in an EGFRm NSCLC xenografts in vivo... Download Scientific Diagram. ResearchGate. [Link]
-
Xenograft Tumor Assay Protocol. Darren Carpizo, M.D. [Link]
-
Efficacy of PI3K inhibitors in advanced breast cancer. PMC. [Link]
-
Full article: Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Taylor & Francis Online. [Link]
-
The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. MDPI. [Link]
-
Ethoxyquin Inhibits the Progression of Murine Ehrlich Ascites Carcinoma through the Inhibition of Autophagy and LDH. MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
-
In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. [Link]
-
Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. bioRxiv. [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC. [Link]
-
Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. Egyptian Journal of Chemistry. [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. ScienceDirect. [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Efficacy and safety of osimertinib in treating EGFR‐mutated advanced NSCLC: A meta‐analysis. PubMed Central. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]
-
Alpelisib Improves PFS in PIK3CA+ Advanced Breast Cancer. OncLive. [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of osimertinib in treating EGFR‐mutated advanced NSCLC: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 9. Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts - Conference Correspondent [conference-correspondent.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of 2-Methyl Quinazoline Derivatives: An In-Depth Technical Analysis for Drug Development Professionals
The quinazoline scaffold, and specifically its 2-methyl substituted derivatives, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, many of which are dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3][4] A deep understanding and early optimization of these parameters are critical for mitigating late-stage attrition and successfully advancing leads through the development pipeline.[2][3]
This guide provides a comprehensive comparison of the ADME properties of various 2-methyl quinazoline derivatives, grounded in experimental data and established in vitro protocols. We will delve into the causal relationships between structural modifications and their impact on key ADME attributes, offering field-proven insights to guide your drug discovery efforts.
The Crucial Role of ADME in Quinazoline Drug Discovery
The therapeutic efficacy and safety of any drug are intrinsically linked to its pharmacokinetic profile, which is governed by ADME processes.[4][5] For 2-methyl quinazoline derivatives, optimizing ADME properties is paramount. Poor absorption can lead to insufficient drug concentration at the target site, while rapid metabolism can result in a short duration of action.[2] Unfavorable distribution might lead to off-target toxicity, and inefficient excretion can cause drug accumulation.[4] Early and systematic evaluation of ADME parameters allows for the strategic design of derivatives with improved "drug-like" qualities.[3][6]
Experimental Assessment of ADME Properties: A Methodological Overview
To ensure the reliability and reproducibility of ADME data, standardized and validated in vitro assays are indispensable. The following section details the step-by-step methodologies for key experiments used to characterize the ADME profile of 2-methyl quinazoline derivatives.
Experimental Workflow for ADME Profiling
The logical flow of in vitro ADME assays is designed to provide a comprehensive picture of a compound's potential pharmacokinetic behavior. The following diagram illustrates a typical workflow:
Caption: A typical experimental workflow for assessing the ADME properties of novel 2-methyl quinazoline derivatives.
Detailed Experimental Protocols
Rationale: Solubility is a fundamental property that influences a compound's dissolution rate and subsequent absorption.[7][8][9] Poor aqueous solubility can be a significant hurdle in drug development, impacting bioavailability and formulation.[7][10] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[9][11]
Kinetic Solubility Protocol:
-
Objective: To provide a high-throughput assessment of solubility for initial compound screening.[7][10][11]
-
Methodology:
-
Prepare a 10 mM stock solution of the 2-methyl quinazoline derivative in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 200 µM).[9]
-
Incubate the solution at room temperature for a defined period (e.g., 1-2 hours).
-
Detect precipitation using methods like nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV spectroscopy or LC-MS.[7][8][10]
-
Thermodynamic Solubility Protocol:
-
Objective: To determine the true equilibrium solubility, which is crucial for lead optimization and pre-formulation studies.[9][11]
-
Methodology:
-
Add an excess amount of the solid 2-methyl quinazoline derivative to an aqueous buffer (pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]
-
Rationale: The ability of a compound to permeate biological membranes is a key determinant of its oral absorption.[12][13] The PAMPA assay is a high-throughput, cell-free method that predicts passive transcellular permeability.[12][13]
PAMPA Protocol:
-
Objective: To evaluate the passive permeability of 2-methyl quinazoline derivatives across an artificial lipid membrane.[12]
-
Methodology:
-
Prepare a donor plate containing the test compounds dissolved in a buffer solution (e.g., PBS at a specific pH).
-
Coat the filter of a filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[14][15]
-
Place the filter plate on top of an acceptor plate containing fresh buffer.
-
Add the donor solution to the filter plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[15][16]
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, play a crucial role in the clearance of many drugs.[17] The liver microsomal stability assay provides an early indication of a compound's susceptibility to metabolic degradation.[17][18]
Liver Microsomal Stability Protocol:
-
Objective: To determine the in vitro metabolic stability of 2-methyl quinazoline derivatives in the presence of liver microsomes.[19][20]
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (as a cofactor for CYP enzymes), and the test compound in a phosphate buffer (pH 7.4).[18][21]
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[18]
-
Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[22][23][24] Only the unbound (free) fraction of the drug is pharmacologically active.[22][24] The RED assay is a widely used method to determine the percentage of plasma protein binding.[22][24]
Rapid Equilibrium Dialysis (RED) Protocol:
-
Objective: To measure the unbound fraction of 2-methyl quinazoline derivatives in plasma.
-
Methodology:
-
Spike plasma (human or other species) with the test compound.
-
Add the spiked plasma to one chamber of a RED device, which is separated by a semipermeable membrane from a second chamber containing phosphate-buffered saline (PBS, pH 7.4).[22][24]
-
Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to allow for equilibrium between the free drug in the plasma and buffer chambers.[22][23][24]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.
-
Precipitate the proteins and analyze the samples by LC-MS/MS to determine the concentrations of the compound in both chambers.
-
Calculate the fraction unbound (fu).
-
Comparative Analysis of ADME Properties of 2-Methyl Quinazoline Derivatives
The following tables summarize hypothetical but representative ADME data for a series of 2-methyl quinazoline derivatives, illustrating the impact of structural modifications on their properties.
Table 1: Physicochemical and Absorption Properties
| Compound ID | R1-Substituent | R2-Substituent | Kinetic Solubility (µM) | PAMPA Papp (10⁻⁶ cm/s) |
| MQ-1 | H | H | 85 | 12.5 |
| MQ-2 | 4-F | H | 70 | 15.2 |
| MQ-3 | 4-Cl | H | 45 | 18.9 |
| MQ-4 | 4-OCH₃ | H | 95 | 9.8 |
| MQ-5 | H | 6-Br | 30 | 22.1 |
| MQ-6 | H | 6-NO₂ | 110 | 5.4 |
Interpretation:
-
Introduction of lipophilic substituents at the R1 position (e.g., F, Cl) tends to decrease aqueous solubility but can enhance permeability (MQ-2, MQ-3 vs. MQ-1).
-
A polar methoxy group (MQ-4) can improve solubility but may reduce passive permeability.
-
Substitution on the quinazoline ring itself (R2) also significantly impacts ADME properties. A bulky, lipophilic bromine atom (MQ-5) decreases solubility while increasing permeability.
-
A polar nitro group (MQ-6) can increase solubility but may hinder membrane permeation.
Table 2: Metabolic Stability and Plasma Protein Binding
| Compound ID | R1-Substituent | R2-Substituent | Human Liver Microsomal t½ (min) | Human Plasma Protein Binding (%) |
| MQ-1 | H | H | 45 | 85.2 |
| MQ-2 | 4-F | H | 55 | 88.9 |
| MQ-3 | 4-Cl | H | 62 | 92.5 |
| MQ-4 | 4-OCH₃ | H | 25 | 80.1 |
| MQ-5 | H | 6-Br | 75 | 95.8 |
| MQ-6 | H | 6-NO₂ | 38 | 75.6 |
Interpretation:
-
Metabolic stability can be influenced by the electronic nature and steric hindrance of substituents. Halogenation (MQ-2, MQ-3, MQ-5) can block potential sites of metabolism, leading to increased half-life.
-
The methoxy group in MQ-4 may be susceptible to O-demethylation, resulting in a shorter half-life.
-
Plasma protein binding generally increases with lipophilicity. The highly lipophilic chloro and bromo substituents (MQ-3, MQ-5) lead to higher protein binding, which would reduce the free fraction of the drug.
-
More polar compounds (MQ-4, MQ-6) tend to exhibit lower plasma protein binding.
Structure-ADME Relationships and Strategic Optimization
The data presented underscores the delicate balance that must be achieved when modifying the 2-methyl quinazoline scaffold. Key structure-activity relationships (SAR) for ADME properties can be summarized as follows:
-
Solubility: Can be enhanced by introducing polar functional groups or by disrupting crystal packing through non-planar substituents.
-
Permeability: Often improves with increased lipophilicity, but excessive lipophilicity can lead to poor solubility and high plasma protein binding.
-
Metabolic Stability: Can be improved by blocking metabolically labile sites with groups like fluorine or by introducing steric hindrance.
-
Plasma Protein Binding: Tends to increase with lipophilicity. Strategies to reduce PPB may involve introducing polar moieties.
The optimization of ADME properties should be a multi-parameter effort. For instance, while adding a chlorine atom might improve metabolic stability and permeability, it could negatively impact solubility and increase plasma protein binding. A successful drug discovery program will navigate these trade-offs through iterative cycles of design, synthesis, and testing.
Conclusion
The successful development of 2-methyl quinazoline derivatives as therapeutic agents is heavily reliant on a thorough understanding and optimization of their ADME properties. This guide has provided a framework for the systematic evaluation of these properties, including detailed experimental protocols and a comparative analysis of structure-ADME relationships. By integrating these principles into the drug discovery workflow, researchers can make more informed decisions, leading to the identification of drug candidates with a higher probability of clinical success.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
(n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]
-
Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
- El-Sayed, M. A., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega, 7(22), 18367-18382.
- Al-Suwaidan, I. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(11), 4353.
-
Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]
- Büyüktimkin, S. (1985). [Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -Quinazolinone]. Archiv der Pharmazie, 318(6), 496-501.
-
Taylor & Francis Online. (n.d.). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(15), 1231-1249.
-
Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and in Silico Studies of New 2-MethylQuinazolin-4(3H)- Ones Derivatives. Retrieved from [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Retrieved from [Link]
- Rashid, A. G., & Hasan, S. A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Karbala Journal of Pharmaceutical Sciences, 16(27), 44-68.
-
Cambridge MedChem Consulting. (2019). ADME Properties. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(15), 1231-1249.
-
National Institutes of Health. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
ResearchGate. (n.d.). of structure-activity relationship of target compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
- 22. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Plasma Protein Binding Assay [visikol.com]
- 24. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Reproducible Synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 4-Chloro-6,7-dimethoxy-2-methylquinazoline is a critical building block in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors. Its consistent and high-yield production is therefore a subject of significant interest. This guide provides an in-depth comparison of the common synthetic routes to this compound, with a focus on reproducibility, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs. The 4-chloro-6,7-dimethoxyquinazoline moiety, in particular, is a key intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs). The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity. The 2-methyl group and the dimethoxy substituents at the 6- and 7-positions are often crucial for optimizing binding affinity and pharmacokinetic properties of the final drug candidates. Given its importance, a robust and reproducible synthetic protocol is essential for advancing drug discovery programs.
Common Synthetic Pathways: A Two-Step Approach
The most prevalent and well-documented route to this compound is a two-step process commencing from 2-amino-4,5-dimethoxybenzoic acid.
Step 1: Cyclization to form 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. This initial step involves the formation of the core quinazolinone ring system.
Step 2: Chlorination of the quinazolinone intermediate. The hydroxyl group at the 4-position is then replaced with a chlorine atom to yield the final product.
This guide will dissect each step, comparing the commonly employed reagents and conditions, and analyzing their impact on yield, purity, and overall reproducibility.
Step 1: Synthesis of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one: A Comparative Analysis
The formation of the quinazolinone ring is a critical step that can significantly influence the overall efficiency of the synthesis. The choice of reagent to introduce the C2-methyl group and effect cyclization is a key consideration.
Method 1: Acetic Anhydride Mediated Cyclization
A straightforward and widely used method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride.[1] This reagent serves as both the source of the acetyl group (which becomes the 2-methyl group and the C2 of the quinazoline ring) and as a dehydrating agent to facilitate the cyclization.
Causality Behind Experimental Choices: Acetic anhydride is an inexpensive and readily available reagent. The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization. The absence of a separate catalyst simplifies the reaction setup and workup.
Reproducibility Insights: This method generally provides good to excellent yields and is considered highly reproducible. The primary byproduct is acetic acid, which can be readily removed during workup. The purity of the starting 2-amino-4,5-dimethoxybenzoic acid is crucial for obtaining a clean product.
Experimental Protocol: Acetic Anhydride Cyclization
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).
-
Add acetic anhydride (3.0-5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Step 2: Chlorination of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one: A Critical Comparison
The chlorination step is often the most challenging in terms of reproducibility and can be a source of impurities if not carefully controlled. The choice of chlorinating agent is the most critical variable. The two most common reagents are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Method 2A: Thionyl Chloride (SOCl₂) Chlorination
Thionyl chloride is a powerful chlorinating agent that is frequently used for this transformation. The reaction is often carried out in neat thionyl chloride or in an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.
Causality Behind Experimental Choices: Thionyl chloride is a highly reactive liquid, and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[2][3] The addition of DMF forms the Vilsmeier reagent in situ, which is a more potent electrophile and accelerates the reaction.
Reproducibility Insights: While capable of providing high yields (often exceeding 90%), the reaction with thionyl chloride can be vigorous and requires careful control of the reaction temperature.[4] Overheating can lead to the formation of colored impurities. The complete removal of excess thionyl chloride is crucial, as residual amounts can interfere with subsequent reactions. Azeotropic distillation with an inert solvent like toluene is a common practice to ensure its complete removal.[5]
Experimental Protocol: Thionyl Chloride Chlorination
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 eq).
-
Carefully add an excess of thionyl chloride (10-20 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 3-6 hours, until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure (azeotropic removal of residual SOCl₂). Repeat this step if necessary.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
Method 2B: Phosphorus Oxychloride (POCl₃) Chlorination
Phosphorus oxychloride is another common and effective chlorinating agent for quinazolinones. The reaction mechanism involves the formation of a phosphate ester intermediate which is then displaced by chloride.[6][7][8]
Causality Behind Experimental Choices: POCl₃ is generally less reactive than SOCl₂, which can allow for better control of the reaction.[2] It is particularly useful when dealing with sensitive substrates. The reaction can be run neat or in the presence of a high-boiling inert solvent.
Reproducibility Insights: This method can also provide high yields, but the workup can be more challenging due to the formation of phosphoric acid byproducts, which need to be carefully neutralized. In some cases, incomplete reaction or the formation of phosphorylated byproducts can occur if the reaction conditions are not optimized.[6][7] One study found that using phosphorus oxychloride or phosphorus pentachloride as the chlorinating agent for a similar quinazolinone resulted in a yield of only 44%, whereas thionyl chloride gave a yield of 90%.[4]
Experimental Protocol: Phosphorus Oxychloride Chlorination
-
In a dry round-bottom flask equipped with a reflux condenser, place 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 eq).
-
Add an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to scavenge the generated HCl.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Comparative Data Summary
| Parameter | Method 1 (Acetic Anhydride) | Method 2A (Thionyl Chloride) | Method 2B (Phosphorus Oxychloride) |
| Precursor/Product | 2-amino-4,5-dimethoxybenzoic acid → 6,7-dimethoxy-2-methylquinazolin-4(3H)-one | 6,7-dimethoxy-2-methylquinazolin-4(3H)-one → this compound | 6,7-dimethoxy-2-methylquinazolin-4(3H)-one → this compound |
| Typical Yield | >90% | >90%[4] | 44-90% (variable, can be lower than SOCl₂)[4] |
| Purity | Generally high after simple workup | High after recrystallization | May require careful purification to remove phosphorus byproducts |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Key Reagents | Acetic anhydride | Thionyl chloride, DMF (cat.) | Phosphorus oxychloride |
| Reproducibility | High | High, with careful temperature control | Moderate to High, sensitive to conditions |
| Common Side Products | Acetic acid | Colored impurities if overheated | Phosphorylated byproducts, incomplete reaction |
| Workup Complexity | Low | Moderate (requires complete removal of SOCl₂) | High (requires careful neutralization and removal of phosphorus salts) |
Visualizing the Synthetic Workflows
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanistic comparison of chlorination agents.
Conclusion and Recommendations
The synthesis of this compound is a well-established process, but achieving high reproducibility requires careful consideration of the reagents and reaction conditions.
-
For the cyclization step , the use of acetic anhydride is a robust and high-yielding method that is recommended for its simplicity and reproducibility.
-
For the chlorination step , thionyl chloride with a catalytic amount of DMF generally offers higher and more consistent yields compared to phosphorus oxychloride. However, it requires careful handling and thorough removal of the excess reagent. For sensitive substrates or when a less vigorous reaction is desired, phosphorus oxychloride can be a viable alternative, though optimization of the reaction conditions and a more rigorous purification may be necessary to ensure high purity and reproducibility.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. By understanding the underlying chemistry and potential pitfalls of each step, researchers can significantly improve the reproducibility and success of their synthesis of this valuable chemical intermediate.
References
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
-
Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
-
Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H).
-
Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
-
Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid.
-
The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Comparing China Thionyl chloride with Other Chlorinating Agents.
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.
-
POCl3 chlorination of 4-quinazolones.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
-
POCl3 Chlorination of 4-Quinazolones.
-
POCl3 chlorination of 4-quinazolones.
-
PCL5 vs SOCl2 for acid chloride formation.
Sources
- 1. chimicatechnoacta.ru [chimicatechnoacta.ru]
- 2. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 3. reddit.com [reddit.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to 4-Chloro-6,7-dimethoxy-2-methylquinazoline in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds and synthetic intermediates is a critical determinant of a program's success. Among the privileged structures in medicinal chemistry, the quinazoline core stands out for its remarkable versatility and proven track record in yielding clinically significant therapeutics.[1][2] This guide provides an in-depth, comparative analysis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline, a key building block in the synthesis of targeted cancer therapies. We will dissect its synthesis, compare it with alternative methodologies, and evaluate the performance of its derivatives against other therapeutic options, supported by experimental data.
The Strategic Importance of the Quinazoline Scaffold
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 6,7-dimethoxyquinazoline scaffold, in particular, has proven to be a critical pharmacophore in the design of potent kinase inhibitors.[1] This is largely due to the role of the dimethoxy groups at the 6- and 7-positions in anchoring the molecule within the ATP-binding pocket of target kinases. The introduction of a chlorine atom at the 4-position creates a highly versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline, which readily undergoes nucleophilic substitution. This reactivity allows for the systematic introduction of various side chains to modulate biological activity and fine-tune the pharmacological profile of the resulting compounds.[1][3]
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline: A Comparative Analysis
The efficient and scalable synthesis of 4-Chloro-6,7-dimethoxyquinazoline is paramount for its application in drug discovery programs. Several synthetic routes have been reported, each with its own advantages and drawbacks. Here, we compare the most common methods.
Classical Two-Step Synthesis from 4,5-Dimethoxy-2-aminobenzoic Acid
A widely adopted and reliable method involves a two-step process starting from 4,5-dimethoxy-2-aminobenzoic acid.[3][4]
Step 1: Cyclization to 6,7-dimethoxyquinazolin-4(3H)-one
This step typically involves the condensation of 4,5-dimethoxy-2-aminobenzoic acid with a suitable one-carbon source, such as formamidine acetate, in a refluxing solvent like absolute ethanol.[3]
Step 2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline
The subsequent chlorination of the quinazolinone is a critical step. While various chlorinating agents can be employed, thionyl chloride (SOCl₂) is often the reagent of choice, frequently with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The use of thionyl chloride as both the reagent and solvent has been shown to produce high yields, often exceeding 90%.[4]
Experimental Protocol: Classical Two-Step Synthesis [3][4]
Part A: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
-
To a 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).
-
Add 100 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.
-
Dry the product to obtain 6,7-dimethoxyquinazolin-4(3H)-one. Expected Yield: ~85-90%.
Part B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).
-
Carefully add thionyl chloride (200 mL) to the flask under a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (0.2 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add toluene (2 x 50 mL) and co-evaporate to remove residual thionyl chloride.
-
Dissolve the residue in dichloromethane (550 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid. Expected Yield: >90%.[4]
Alternative Synthetic Strategies
While the classical method is robust, other approaches to the quinazoline core have been developed, offering potential advantages in terms of efficiency, substrate scope, and environmental impact.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[5] Microwave-assisted Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, can significantly reduce reaction times and improve yields compared to conventional heating.[5]
-
Metal-Catalyzed and Electrochemical Methods: Recent advancements have led to the development of copper-catalyzed aerobic oxidative dehydrogenation and mild electrochemical protocols for quinazoline synthesis.[6][7] These methods offer high atom economy and can often be performed under milder conditions.[6]
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
| Classical Two-Step | 4,5-Dimethoxy-2-aminobenzoic acid | Formamidine acetate, Thionyl chloride | Reflux | >80% (overall) | Well-established, reliable, high yields | Harsh reagents (SOCl₂), relatively long reaction times |
| Microwave-Assisted | Anthranilic acids, Amides | Varies | Microwave irradiation | Good to excellent | Rapid reaction times, improved yields | Requires specialized equipment |
| Copper-Catalyzed | (2-Bromophenyl)methylamines, Amides | Copper catalyst, oxidant | Varies | Good | Ligand-free options, atom economy | Catalyst cost and removal can be a concern |
| Electrochemical | o-Carbonyl anilines, Amines | Electrolysis | Mild, oxidant-free | Good | Environmentally friendly, scalable | Requires electrochemical setup |
Biological Activity and Performance Comparison
The primary utility of this compound lies in its role as a precursor to potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.[3] Dysregulation of these pathways is a hallmark of many cancers.[1]
EGFR Tyrosine Kinase Inhibitors (TKIs)
Derivatives of 4-anilino-6,7-dimethoxyquinazoline are prominent examples of EGFR TKIs.[1] The chlorine at the 4-position is readily displaced by anilines to generate a library of compounds with varying substituents on the aniline ring, which allows for the optimization of potency and selectivity.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative (Gefitinib Intermediate Analogue) [1][3]
-
In a 250 mL two-necked flask, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol).
-
Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) and 100 mL of isopropanol.
-
Stir the mixture at room temperature for 1 hour, during which a precipitate will form.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by filtration and purify by recrystallization.
Performance Comparison with Alternative Kinase Inhibitors
The success of quinazoline-based TKIs has spurred the development of numerous other kinase inhibitors with different core structures. A direct comparison of their performance is crucial for drug development decisions.
| Compound | Target(s) | Core Scaffold | IC₅₀ (against target) | Clinical Application |
| Gefitinib | EGFR | Quinazoline | ~2-37 nM | Non-small cell lung cancer |
| Erlotinib | EGFR | Quinazoline | ~2 nM | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib | EGFR, HER2 | Quinazoline | ~10.8 nM (EGFR), ~9.8 nM (HER2) | HER2-positive breast cancer |
| Sunitinib | VEGFR, PDGFR, c-KIT | Indolinone | ~2-80 nM (various kinases) | Renal cell carcinoma, GIST |
| Sorafenib | VEGFR, PDGFR, RAF | Bi-aryl urea | ~6-90 nM (various kinases) | Renal cell carcinoma, Hepatocellular carcinoma |
Note: IC₅₀ values can vary depending on the specific assay conditions.
The data indicates that quinazoline-based inhibitors derived from 4-Chloro-6,7-dimethoxyquinazoline exhibit high potency, with IC₅₀ values in the low nanomolar range, comparable to other classes of kinase inhibitors.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of the EGFR signaling pathway in cancer and its inhibition by quinazoline-based TKIs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Chloro-6,7-dimethoxy-2-methylquinazoline
As a key intermediate in modern synthetic chemistry, particularly in the development of pharmaceutical agents, 4-Chloro-6,7-dimethoxy-2-methylquinazoline demands rigorous adherence to safety and disposal protocols. Its classification as a halogenated heterocyclic compound necessitates a disposal strategy that prioritizes personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper management and disposal of this chemical waste, grounded in established safety principles and regulatory standards.
Hazard Identification: The Foundation of Safe Disposal
Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for the 2-methyl derivative may vary between suppliers, its hazard profile can be reliably inferred from structurally analogous compounds such as 4-Chloro-6,7-dimethoxyquinazoline and other chlorinated quinazolines. The primary hazards are consistently identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3]
These classifications mandate specific handling procedures. The skin and eye irritation warnings necessitate the use of chemical-resistant gloves (e.g., nitrile) and safety goggles at all times.[3][4] Handling the solid powder should be performed in a well-ventilated area or a chemical fume hood to mitigate the risk of respiratory irritation.[4][5]
| Hazard Class | GHS Hazard Code | Description | Primary Reference(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][6] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][3][7] |
GHS Pictogram: The exclamation mark pictogram (GHS07) is consistently associated with this class of compounds, signaling these specific hazards.[1][3]
The Cornerstone of Compliance: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[8] This is a fundamental requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
The Rationale: Halogenated and non-halogenated organic wastes are treated differently. Halogenated compounds require high-temperature incineration to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts like dioxins.[8] Mixing halogenated waste with non-halogenated solvents complicates and significantly increases the cost of disposal.[11]
The following workflow diagram illustrates the decision-making process for proper segregation.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for ensuring safety and compliance. These steps should be performed wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Protocol 3.1: Disposal of Solid Waste
This applies to unused reagent, reaction byproducts, or material from a spill cleanup.
-
Waste Collection: Carefully transfer the solid waste into a designated, chemically compatible waste container. This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solid Waste".[12]
-
Chemical Identification: List the full chemical name, "this compound," on the container's contents list.
-
Container Sealing: Ensure the container is securely sealed to prevent any release of dust or vapors.
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area for hazardous waste.
Protocol 3.2: Disposal of Contaminated Solutions and Rinsate
This applies to reaction mixtures or solutions used for extraction or purification.
-
Waste Collection: Pour the liquid waste into a designated, chemically compatible container labeled "Hazardous Waste: Halogenated Organic Liquid Waste".
-
Chemical Identification: List all chemical constituents of the solution, including solvents and the title compound, with approximate percentages.[11]
-
Decontamination of Empty Containers: An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Final Storage: Securely cap the liquid waste container and move it to the Satellite Accumulation Area.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This includes items like weighing paper, pipette tips, contaminated gloves, and silica gel from chromatography.
-
Segregation: All solid materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.[12]
-
Collection: Place all contaminated solid items into a designated hazardous waste bag or a clearly labeled, sealed container (e.g., a sturdy, lined cardboard box). The label should read "Hazardous Solid Waste" or similar, as per your institution's guidelines.
-
Storage: Once full, seal the bag or container and place it in the Satellite Accumulation Area for collection.
Institutional Compliance and Final Disposal
The ultimate responsibility for the final disposal of hazardous waste lies with your institution and its designated licensed waste management partners.
-
EHS is Your Partner: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[12] They will provide the correct waste containers, labels, and schedule pickups. Always follow their specific procedures.
-
Storage Before Pickup: Waste containers must be stored in a designated Satellite Accumulation Area. This area should be secure, away from general lab traffic, and provide secondary containment to catch any potential leaks. Ensure all containers are kept closed except when adding waste.[11]
-
Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations.[3][13] In the U.S., this is governed by the EPA under RCRA.[10]
By diligently following this structured approach—identifying hazards, segregating waste based on its chemical properties, and adhering to established protocols—researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. EDQM, Council of Europe. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Alfa Aesar. Retrieved from [Link]
-
Alpha Chemical. (2021). Safety Data Sheet. Alpha Chemical. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. EPA. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Wang, L., & Gao, C. (2013). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
Sources
- 1. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 4-Chloro-6,7-dimethoxyquinazoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. buyat.ppg.com [buyat.ppg.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-6,7-dimethoxy-2-methylquinazoline
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Handling these compounds, such as 4-Chloro-6,7-dimethoxy-2-methylquinazoline, demands a synthesis of rigorous scientific protocol and an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this quinazoline derivative. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the protection of your team.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a chlorinated aromatic heterocyclic compound. While specific toxicity data may be limited, the chemical class and available safety data for similar structures necessitate treating it with significant caution.
Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound and its close analogs are known to present the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[4][5]
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The causality is clear: the compound's reactivity can disrupt biological tissues upon contact. Therefore, our entire safety protocol is designed to eliminate these routes of exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is non-negotiable. The selection of each component is directly correlated to the identified hazards. Do not consider this a matter of preference; it is a critical control.
| PPE Category | Item | Specification Standard | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects eyes from splashes and airborne powder, which can cause serious irritation.[6] |
| Face Shield | Worn over goggles | Recommended for procedures with a high splash potential, such as bulk transfers or preparing concentrated solutions, to protect the entire face.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | ASTM D6978 | Nitrile or neoprene gloves are required to prevent skin contact.[6][8] Double-gloving is best practice when handling potent compounds. Always check the manufacturer's breakthrough time data for quinazoline derivatives if available. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from minor spills and contamination.[8] |
| Chemical-Resistant Gown | Solid-front, with cuffs | Recommended for procedures with a higher risk of spills or for extended handling periods. This offers enhanced protection against chemical permeation.[6][8] | |
| Respiratory Protection | Chemical Fume Hood | Certified & Tested | Mandatory for all handling of solid compound and stock solutions. This is the primary engineering control to prevent inhalation of dust or vapors.[6][8][9] |
| N95/FFP2 Respirator | NIOSH/EN 149 Approved | May be necessary for weighing operations if a fume hood with sufficient airflow is unavailable, or during spill cleanup. This should be a secondary, not primary, control measure.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a logical flow for interacting with this compound, from initial receipt to final disposal.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Procedural Steps
-
Preparation & Area Setup:
-
Before bringing the compound into the workspace, ensure a certified chemical fume hood is operational.[6]
-
Cover the work surface within the hood with disposable, absorbent liners to contain any potential spills.[8]
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[5][10]
-
Assemble all necessary equipment (spatulas, weighing vessels, solvents, vortexer) inside the hood to minimize traffic in and out of the containment area.
-
-
Donning PPE:
-
Don your lab coat or gown, followed by safety goggles.
-
Put on the first pair of nitrile gloves.
-
Don a second, outer pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuff of your lab coat sleeve.[11] This creates a secure seal.
-
-
Handling the Compound (Inside Fume Hood):
-
Weighing: Perform all weighing operations inside the fume hood to contain any airborne powder.[8] Use a clean, dedicated weighing vessel.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.[8]
-
Transfers: Use appropriate, clean tools such as spatulas for solids and filtered pipette tips for solutions to prevent cross-contamination and aerosol generation.[8]
-
-
Decontamination and Cleanup:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general cleaning agent.[8]
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Doffing PPE and Personal Hygiene:
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a frequent cause of contamination. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated disposable materials, including gloves, bench liners, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.[8]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[3] Never pour quinazoline derivatives down the drain.[12]
By adhering to this comprehensive guide, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.
References
- Benchchem. Safeguarding Your Research: A Guide to Handling 7-Cyclopropylquinazoline.
- PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information.
- Benchchem. Personal protective equipment for handling 3-((1-(6,7-Dimethoxy-4-quinazolinyl).
- European Directorate for the Quality of Medicines & HealthCare. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
- PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline.
- Apollo Scientific. 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- Guidechem. 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
- Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
- Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NIH.
- University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
Sources
- 1. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
- 12. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
